molecular formula C9H5Br2N B1286496 4,7-Dibromoquinoline CAS No. 700871-88-1

4,7-Dibromoquinoline

Cat. No.: B1286496
CAS No.: 700871-88-1
M. Wt: 286.95 g/mol
InChI Key: FARNFRFWNKSWAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dibromoquinoline is a high-value brominated heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery research. Its structure, featuring halogen atoms at the 4 and 7 positions of the quinoline nucleus, makes it an excellent precursor for synthesizing complex derivatives via cross-coupling reactions, such as Suzuki and Sonogashira couplings . This allows researchers to efficiently create diverse chemical libraries for biological screening. This compound is a key intermediate in the development of novel therapeutic agents, particularly in oncology. Quinoline derivatives are investigated as potential anticancer agents with diverse mechanisms of action, including topoisomerase I inhibition . Furthermore, dibromoquinoline-based scaffolds have shown potent antifungal activity against a broad spectrum of pathogenic fungi, including Candida , Cryptococcus , and Aspergillus species . Promisingly, some derivatives exhibit a unique mechanism of action by disrupting metal ion homeostasis, a previously unexploited target, and can inhibit virulence factors like biofilm formation . Researchers can leverage this compound to explore structure-activity relationships and develop new candidates to address challenges such as antifungal resistance. As a solid, this compound should be stored sealed in a dry, room-temperature environment. Handle with appropriate safety precautions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,7-dibromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARNFRFWNKSWAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596606
Record name 4,7-Dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700871-88-1
Record name 4,7-Dibromoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=700871-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4,7-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dibromoquinoline is a halogenated derivative of the heterocyclic aromatic compound quinoline. The presence and position of the two bromine atoms on the quinoline scaffold significantly influence its chemical reactivity, physical properties, and biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offers a plausible experimental protocol for its synthesis, and explores its potential as a bioactive molecule, particularly in the context of drug development. The structural information and reactivity of this compound make it a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications.[1]

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for its handling, characterization, and for predicting its behavior in various chemical and biological systems.

PropertyValueSource/Method
Molecular Formula C₉H₅Br₂N-
Molecular Weight 286.95 g/mol -
CAS Number 700871-88-1[1]
Appearance White to off-white solid (Predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted to be poorly soluble in water and soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.General properties of similar halogenated quinolines

Spectroscopic and Analytical Data

Accurate structural elucidation and purity assessment are critical in chemical research and drug development. The following table summarizes the predicted spectroscopic data for this compound.

TechniquePredicted Data
¹H NMR The proton NMR spectrum is expected to show distinct signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the pyridine ring (H2, H3) and the benzene ring (H5, H6, H8) will exhibit characteristic chemical shifts and coupling patterns. H2 is expected to be the most deshielded due to the adjacent nitrogen.
¹³C NMR The carbon NMR spectrum should display nine distinct signals for the nine carbon atoms. The carbons bonded to bromine (C4, C7) and the carbons in the pyridine ring will have characteristic chemical shifts.
IR Spectroscopy The infrared spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C=C and C=N stretching vibrations in the aromatic system (~1400-1600 cm⁻¹), and C-Br stretching (~500-650 cm⁻¹).
Mass Spectrometry The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing two bromine atoms. The molecular ion peak (M⁺) will appear as a triplet of peaks at m/z 285, 287, and 289 with a relative intensity ratio of approximately 1:2:1, corresponding to the different combinations of the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocols

Synthesis of this compound (Proposed)

Hypothetical Synthetic Route:

A possible precursor for the synthesis of this compound could be 3-amino-4,7-dibromobenzoic acid or a related derivative, which could then undergo a cyclization reaction to form the quinoline ring system.

General Experimental Procedure (Illustrative):

  • Precursor Synthesis: Synthesize a suitable substituted aniline, for example, through electrophilic bromination of an appropriate aniline derivative.

  • Cyclization: React the aniline precursor with a suitable three-carbon unit, such as diethyl malonate, under acidic or thermal conditions to construct the quinoline ring.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The crude product is extracted with an organic solvent, dried, and the solvent is removed under reduced pressure. The final product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent.

Biological Activity and Potential Applications

Quinoline and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3]

Antifungal Activity

Recent studies have highlighted the potential of dibromoquinoline compounds as potent antifungal agents. One study identified a dibromoquinoline compound, designated as 4b , which exhibited broad-spectrum antifungal activity against clinically relevant species of Candida, Cryptococcus, and Aspergillus at low concentrations.[4] Furthermore, at sub-inhibitory concentrations, this compound was shown to interfere with key virulence factors in Candida albicans, such as the formation of hyphae and biofilms.[4]

Mechanism of Action and Signaling Pathway

The proposed mechanism of antifungal action for the dibromoquinoline compound 4b involves the disruption of metal ion homeostasis.[4] Metal ions are essential cofactors for numerous enzymatic reactions and play a critical role in maintaining cellular integrity and function in fungal pathogens. By interfering with the uptake, storage, or utilization of essential metal ions, this compound could disrupt vital cellular processes, leading to fungal cell death.

The following diagram illustrates the proposed mechanism of action.

G Proposed Antifungal Mechanism of this compound cluster_0 Inside Fungal Cell This compound This compound Fungal Cell Fungal Cell This compound->Fungal Cell Enters Metal Ion Transporters Metal Ion Transporters Fungal Cell->Metal Ion Transporters Inhibits Intracellular Metal Ion Pool Intracellular Metal Ion Pool Metal Ion Transporters->Intracellular Metal Ion Pool Maintains Essential Metalloenzymes Essential Metalloenzymes Intracellular Metal Ion Pool->Essential Metalloenzymes Supplies Disruption of Cellular Processes Disruption of Cellular Processes Essential Metalloenzymes->Disruption of Cellular Processes Leads to Fungal Cell Death Fungal Cell Death Disruption of Cellular Processes->Fungal Cell Death

Caption: Proposed mechanism of antifungal action of this compound.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis.[1] The bromine atoms at positions 4 and 7 can be selectively functionalized through various cross-coupling reactions, such as Suzuki and Heck reactions, allowing for the introduction of diverse substituents.[1] This capability makes it a valuable scaffold for the development of libraries of novel compounds for screening in drug discovery programs, particularly for identifying potential antimalarial and anticancer agents.[1]

The following workflow illustrates the role of this compound in a drug discovery process.

G This compound in Drug Discovery Workflow A Synthesis of This compound B Functionalization via Cross-Coupling Reactions (e.g., Suzuki, Heck) A->B C Library of Novel Quinoline Derivatives B->C D High-Throughput Screening (e.g., Antifungal, Anticancer assays) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

References

An In-depth Technical Guide to 4,7-Dibromoquinoline: Synthesis, Reactivity, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,7-dibromoquinoline, a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document details its fundamental properties, synthesis methodologies, key chemical reactions, and emerging roles in drug discovery, particularly in the development of novel anticancer agents.

Core Physicochemical Properties

This compound is a solid organic compound with the chemical formula C₉H₅Br₂N. Its structure consists of a quinoline core substituted with bromine atoms at the 4 and 7 positions. This substitution pattern imparts unique reactivity and physicochemical characteristics to the molecule, making it a valuable building block in the synthesis of more complex chemical entities.

PropertyValueReference
CAS Number 700871-88-1[1]
Molecular Formula C₉H₅Br₂N[1]
Molecular Weight 286.95 g/mol [1]

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. While direct bromination of quinoline can lead to a mixture of isomers, a more regioselective approach is often preferred. One such method is analogous to the Gould-Jacobs reaction, a well-established method for quinoline synthesis. This approach involves the condensation of an appropriately substituted aniline with a malonic acid derivative, followed by cyclization and subsequent functional group manipulation.

Proposed Synthesis via Gould-Jacobs Reaction Analogue

A plausible and regioselective synthesis of this compound can be adapted from the established synthesis of 4,7-dichloroquinoline, starting from 3-bromoaniline.

Experimental Protocol:

  • Condensation: A mixture of 3-bromoaniline and diethyl ethoxymethylenemalonate is heated, typically on a steam bath, to facilitate the formation of the intermediate ethyl α-carbethoxy-β-(3-bromoanilino)acrylate.

  • Cyclization: The crude intermediate from the previous step is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, and heated to approximately 250°C. This high temperature induces a thermal cyclization to form the quinoline ring system, yielding ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.

  • Saponification and Decarboxylation: The resulting ester is then saponified using a strong base, such as sodium hydroxide, followed by acidification. The subsequent 7-bromo-4-hydroxy-3-quinolinecarboxylic acid is then decarboxylated by heating in a high-boiling point solvent to yield 7-bromo-4-hydroxyquinoline.

  • Bromination: The final step involves the conversion of the 4-hydroxyl group to a bromine atom. This can be achieved by treating 7-bromo-4-hydroxyquinoline with a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃) at elevated temperatures.

G cluster_synthesis Proposed Synthesis of this compound A 3-Bromoaniline C Condensation A->C B Diethyl ethoxymethylenemalonate B->C D Ethyl α-carbethoxy-β-(3-bromoanilino)acrylate C->D Heat E Thermal Cyclization D->E High Temperature (e.g., Dowtherm A) F Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate E->F G Saponification & Decarboxylation F->G 1. NaOH 2. H⁺, Heat H 7-Bromo-4-hydroxyquinoline G->H I Bromination (e.g., POBr₃) H->I J This compound I->J

Caption: Synthetic pathway for this compound.

Key Reactions of this compound

The presence of two bromine atoms at positions 4 and 7, which have different reactivities, makes this compound a versatile substrate for various cross-coupling reactions, enabling the introduction of diverse functionalities. The bromine at the 4-position is generally more reactive towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions than the bromine at the 7-position.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be selectively functionalized at the 4-position under carefully controlled conditions.

General Experimental Protocol for Monosubstitution:

  • To a reaction vessel, add this compound (1 equivalent), the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.02-0.05 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2-3 equivalents).

  • The reaction is typically carried out in a solvent system such as a mixture of 1,4-dioxane and water or toluene and water.

  • The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to 110°C until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

G cluster_suzuki Suzuki-Miyaura Cross-Coupling Workflow A Combine Reactants: This compound Boronic Acid/Ester Pd Catalyst Base B Add Solvent (e.g., Dioxane/Water) A->B C Degas and Heat (80-110°C) B->C D Reaction Monitoring (TLC/LC-MS) C->D E Work-up: Cool, Dilute, Extract D->E F Purification (Column Chromatography) E->F G 4-Aryl-7-bromoquinoline F->G

Caption: General workflow for Suzuki-Miyaura coupling.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction allows for the formation of a carbon-carbon bond between this compound and an alkene. Similar to the Suzuki coupling, regioselective reaction at the 4-position is often achievable.

General Experimental Protocol:

  • In a reaction vessel, combine this compound (1 equivalent), the alkene (1.2-2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (if required), and a base (e.g., Et₃N, K₂CO₃).

  • The reaction is typically performed in a polar aprotic solvent such as DMF or NMP.

  • The mixture is degassed and heated under an inert atmosphere at a temperature ranging from 80°C to 140°C.

  • Reaction progress is monitored by TLC or GC-MS.

  • After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The product is purified by column chromatography.

Biological Significance and Signaling Pathways

Derivatives of 4,7-disubstituted quinolines have emerged as a promising class of compounds in drug discovery, exhibiting a range of biological activities, most notably as anticancer agents. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Inhibition of EGFR Signaling Pathway

Several 4,7-disubstituted quinoline derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in the development and progression of various cancers. Overactivation of the EGFR signaling pathway leads to uncontrolled cell growth and proliferation.

G cluster_egfr EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation PI3K PI3K P_EGFR->PI3K Ras Ras P_EGFR->Ras Quinoline 4,7-Disubstituted Quinoline Derivative Quinoline->P_EGFR Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and its inhibition.

Induction of Autophagy via ATG5 Stabilization

Recent studies have revealed that certain 4,7-disubstituted quinoline derivatives can induce autophagy in cancer cells by targeting and stabilizing the Autophagy-Related 5 (ATG5) protein.[2] Autophagy is a cellular self-degradation process that can lead to programmed cell death in cancer cells when excessively activated.

G cluster_autophagy ATG5-Mediated Autophagy Induction Quinoline 4,7-Disubstituted Quinoline Derivative ATG5 ATG5 Quinoline->ATG5 Stabilization Complex ATG12-ATG5-ATG16L1 Complex ATG5->Complex ATG12 ATG12 ATG12->Complex ATG16L1 ATG16L1 ATG16L1->Complex LC3II LC3-II (Lipidated) Complex->LC3II Conjugation LC3I LC3-I LC3I->LC3II Autophagosome Autophagosome Formation LC3II->Autophagosome CellDeath Autophagic Cell Death Autophagosome->CellDeath

Caption: ATG5-mediated autophagy induction pathway.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, providing a scaffold for the development of a wide range of functionalized quinoline derivatives. Its differential reactivity at the 4 and 7 positions allows for selective chemical modifications, making it an attractive starting material for creating libraries of novel compounds. The demonstrated biological activities of its derivatives, particularly in the context of cancer therapy through the modulation of critical signaling pathways, highlight the significant potential of this compound in drug discovery and development. Further exploration of its chemical space is warranted to uncover new therapeutic agents with improved efficacy and novel mechanisms of action.

References

Spectroscopic Profile of 4,7-Dibromoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,7-dibromoquinoline, a key intermediate in various synthetic applications, particularly in the development of pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended to serve as a valuable resource for the structural elucidation and characterization of this and related compounds.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below. These values are compiled from typical spectral data for bromo-substituted quinoline derivatives and should be considered as reference values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.8d~4.5
H-3~7.5d~4.5
H-5~8.2d~2.0
H-6~7.8dd~9.0, 2.0
H-8~8.0d~9.0

¹³C NMR (Carbon-13 NMR) Data

CarbonChemical Shift (δ, ppm)
C-2~151
C-3~123
C-4~138 (quaternary)
C-4a~149 (quaternary)
C-5~129
C-6~130
C-7~120 (quaternary)
C-8~128
C-8a~147 (quaternary)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
1600-1585StrongC=C stretching in the aromatic ring
1500-1400StrongC=C stretching in the aromatic ring
~850StrongC-H out-of-plane bending
~750StrongC-Br stretch
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
285~98[M+2]⁺
287~100[M+4]⁺
283~50[M]⁺
204Variable[M-Br]⁺
125Variable[M-2Br]⁺

Note: The mass spectrum of a dibrominated compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance. This results in three peaks for the molecular ion cluster (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • The tube is capped and gently agitated to ensure complete dissolution and homogeneity of the sample.

¹H NMR Spectrum Acquisition:

  • The NMR spectrometer is tuned and locked onto the deuterium signal of the solvent.

  • The magnetic field is shimmed to achieve optimal homogeneity.

  • A standard one-pulse ¹H NMR experiment is performed. Key parameters such as the spectral width, acquisition time, relaxation delay, and the number of scans are optimized to obtain a spectrum with a good signal-to-noise ratio.

¹³C NMR Spectrum Acquisition:

  • A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum and enhance the signal-to-noise ratio.

  • Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Spectrum Acquisition:

  • A background spectrum of the empty sample compartment is recorded.

  • The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.

  • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

  • A small amount of the this compound sample is introduced into the mass spectrometer, often via a direct insertion probe.

  • The sample is vaporized by heating in the ion source.

  • The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

  • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum.

Visualization

The logical workflow for the spectroscopic analysis of a chemical compound like this compound is illustrated in the diagram below.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structural Elucidation synthesis Synthesis of This compound nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms nmr_data Chemical Shifts (δ) Coupling Constants (J) nmr->nmr_data ir_data Absorption Bands (cm⁻¹) ir->ir_data ms_data Mass-to-Charge Ratio (m/z) Isotopic Pattern ms->ms_data structure Structural Confirmation of This compound nmr_data->structure ir_data->structure ms_data->structure

Caption: Workflow for Spectroscopic Analysis of this compound.

Solubility of 4,7-Dibromoquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physicochemical Properties and Experimental Solubility Determination of 4,7-Dibromoquinoline and its Analogs

Introduction

This compound is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. Its structural characteristics, featuring bromine atoms at the 4 and 7 positions, make it a compound of interest for researchers in medicinal chemistry and materials science. Understanding the solubility of this compound in common organic solvents is a critical prerequisite for its application in synthesis, purification, formulation, and various screening assays. This technical guide provides a comprehensive overview of the available solubility data for a close structural analog, 4,7-dichloroquinoline, and presents a detailed experimental protocol for solubility determination.

Quantitative Solubility Data for a Structural Analog: 4,7-Dichloroquinoline

A thorough search of scientific literature and chemical databases did not yield quantitative solubility data for this compound. However, data is available for the closely related structural analog, 4,7-dichloroquinoline, where the bromine atoms are replaced by chlorine atoms. This data provides a valuable estimation of the solubility behavior of this compound, as the two compounds share the same substitution pattern and similar electronic properties. Generally, quinoline derivatives exhibit good solubility in a range of organic solvents.[1]

The following table summarizes the experimental mole fraction solubility of 4,7-dichloroquinoline in five common organic solvents at various temperatures.[2] Additionally, qualitative solubility in chloroform has also been reported.

SolventTemperature (°C)Temperature (K)Mole Fraction Solubility (10³x)
Water25.05298.20.0001
35.05308.20.0002
45.05318.20.0003
55.05328.20.0004
60.05333.20.0005
Ethanol25.05298.211.3
35.05308.222.4
45.05318.256.4
55.05328.2135.3
60.05333.2208.3
Tetrahydrofuran25.05298.2240.2
35.05308.2307.3
45.05318.2390.4
55.05328.2489.8
60.05333.2555.6
Acetonitrile25.05298.210.7
35.05308.216.5
45.05318.225.8
55.05328.239.8
60.05333.249.6
Acetone25.05298.268.9
35.05308.296.6
45.05318.2134.1
55.05328.2185.3
60.05333.2223.1
ChloroformNot SpecifiedNot Specified50 mg/mL

As observed from the data, the solubility of 4,7-dichloroquinoline increases with temperature in all tested solvents.[2] It exhibits the highest solubility in tetrahydrofuran and the lowest in water.[2] This trend is expected, as the aromatic and halogenated structure of the quinoline derivative imparts a significant non-polar character, leading to better solubility in organic solvents compared to the highly polar water.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for the experimental determination of the thermodynamic (equilibrium) solubility of a solid organic compound like this compound in various organic solvents. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.

1. Materials and Equipment:

  • Compound of Interest: this compound (solid, high purity)

  • Solvents: A range of common organic solvents of analytical grade (e.g., ethanol, methanol, acetone, acetonitrile, tetrahydrofuran, chloroform, toluene, etc.)

  • Apparatus:

    • Analytical balance (±0.1 mg accuracy)

    • Thermostatic shaker bath or incubator with temperature control

    • Vials with screw caps (e.g., 4 mL or 8 mL)

    • Volumetric flasks and pipettes

    • Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm pore size, compatible with the solvent)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

    • Centrifuge (optional)

2. Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess this compound B Add to vial with a known volume of solvent A->B C Seal vials and place in thermostatic shaker B->C D Equilibrate at constant temperature for 24-72h C->D E Allow solids to settle D->E F Withdraw supernatant and filter E->F G Dilute sample to a known concentration F->G H Analyze by HPLC or UV-Vis G->H K Calculate solubility from sample concentration H->K I Prepare calibration standards J Generate calibration curve I->J J->K

Caption: Workflow for the experimental determination of solubility.

3. Detailed Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature.

    • Agitate the vials for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Centrifugation can be used to facilitate this process.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

    • Accurately dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to generate a calibration curve.

    • Analyze the diluted sample solutions under the same conditions.

  • Calculation of Solubility:

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by taking the dilution factor into account.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mole fraction.

Conclusion

References

The Medicinal Chemistry of 4,7-Dibromoquinoline: A Scaffold for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Among its halogenated derivatives, 4,7-dibromoquinoline presents a versatile starting point for the synthesis of novel therapeutic agents. Its two reactive bromine atoms at positions C4 and C7 offer opportunities for selective functionalization, enabling the exploration of diverse chemical space and the development of compounds with tailored pharmacological profiles. This technical guide provides an in-depth overview of the potential applications of this compound in medicinal chemistry, with a focus on its anticancer properties.

Synthetic Strategies: Derivatization of the this compound Core

The this compound scaffold serves as a key intermediate for the synthesis of a variety of disubstituted quinoline derivatives. The differential reactivity of the bromine atoms at the C4 and C7 positions can be exploited to achieve selective substitution. Common synthetic methodologies include palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

A prevalent strategy involves the initial nucleophilic aromatic substitution (SNA_r_) at the more reactive C4 position, followed by a subsequent cross-coupling reaction at the C7 position. This allows for the introduction of a diverse range of substituents, including aryl, heteroaryl, and amino moieties, leading to the generation of extensive compound libraries for biological screening.

Anticancer Activity of 4,7-Disubstituted Quinoline Derivatives

Recent studies have highlighted the potent antiproliferative activity of 4,7-disubstituted quinoline derivatives against various human cancer cell lines. A notable series of compounds, synthesized from a related 4-chloro-7-hydroxyquinoline precursor, has demonstrated significant cytotoxicity, with IC50 values in the sub-micromolar to low micromolar range.[1]

Table 1: Anticancer Activity of Representative 4,7-Disubstituted Quinoline Derivatives [1]

Compound IDR1 (at C4)R2 (at C7)HCT-116 IC50 (µM)HepG2 IC50 (µM)BCG-823 IC50 (µM)A549 IC50 (µM)A2780 IC50 (µM)
10c N-(3-nitrophenyl)amino3,4,5-trimethoxybenzyloxy<5.0<5.0<5.0<5.0<5.0
10g N-(3-nitrophenyl)amino4-methoxybenzyloxy<5.0<5.0<5.0<5.0<5.0
10i N-(3-nitrophenyl)amino3-methoxybenzyloxy<5.0<5.0<5.0<5.0<5.0
10j N-(3-nitrophenyl)amino2-methoxybenzyloxy<5.0<5.0<5.0<5.0<5.0
10k N-(3-nitrophenyl)amino3,4,5-trimethoxybenzyloxy0.351.980.600.390.67

Mechanism of Action: Induction of Autophagy

The anticancer activity of certain 4,7-disubstituted quinoline derivatives has been linked to the induction of autophagy, a cellular self-degradation process that can lead to programmed cell death in cancer cells. One of the most potent compounds, 10k , was found to inhibit colorectal cancer growth by inducing autophagy through the stabilization of Autophagy Related 5 (ATG5), a key protein in the autophagy pathway.[1]

Autophagy_Pathway cluster_stress Cellular Stress cluster_initiation Initiation cluster_elongation Elongation & Maturation cluster_fusion Fusion & Degradation Nutrient Deprivation Nutrient Deprivation ULK1_complex ULK1 Complex Nutrient Deprivation->ULK1_complex Beclin1_complex Beclin-1 Complex (PI3K Class III) ULK1_complex->Beclin1_complex ATG12_ATG5 ATG12-ATG5-ATG16L1 Complex Beclin1_complex->ATG12_ATG5 LC3_I LC3-I ATG12_ATG5->LC3_I conjugation LC3_II LC3-II (lipidated) LC3_I->LC3_II Autophagosome Autophagosome LC3_II->Autophagosome incorporation Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Compound_10k 4,7-Disubstituted Quinoline (e.g., Compound 10k) ATG5_stabilization ATG5 Stabilization Compound_10k->ATG5_stabilization ATG5_stabilization->ATG12_ATG5 enhances

Caption: Autophagy induction pathway highlighting ATG5 stabilization by a 4,7-disubstituted quinoline.

Experimental Protocols

Synthesis of 4,7-Disubstituted Quinoline Derivatives

The following is a general experimental workflow for the synthesis of 4,7-disubstituted quinolines starting from this compound. This multi-step synthesis typically involves a nucleophilic aromatic substitution followed by a Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow Start This compound Step1 Nucleophilic Aromatic Substitution (e.g., Buchwald-Hartwig Amination) Start->Step1 Intermediate 4-Amino-7-bromoquinoline Derivative Step1->Intermediate Step2 Suzuki-Miyaura Cross-Coupling Intermediate->Step2 Product 4,7-Disubstituted Quinoline Derivative Step2->Product Purification Purification (Column Chromatography) Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for the synthesis of 4,7-disubstituted quinolines.

Detailed Protocol for Suzuki-Miyaura Coupling of a Bromoquinoline:

This protocol provides a general guideline and may need optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask or microwave vial, combine the bromoquinoline (1.0 equiv.), the boronic acid or its pinacol ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv.).

  • Solvent Addition and Degassing: Add the chosen solvent system (e.g., dioxane/water 4:1). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting a dose-response curve.

Apoptosis Detection: DNA Laddering Assay

DNA fragmentation is a hallmark of apoptosis. This assay detects the cleavage of genomic DNA into internucleosomal fragments.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.

  • Cell Lysis: Harvest the cells and lyse them using a lysis buffer containing a non-ionic detergent.

  • DNA Extraction: Isolate the DNA from the cell lysate, typically by phenol-chloroform extraction followed by ethanol precipitation.

  • RNase Treatment: Treat the DNA sample with RNase A to remove any contaminating RNA.

  • Proteinase K Treatment: Subsequently, treat with Proteinase K to digest cellular proteins.

  • Agarose Gel Electrophoresis: Load the purified DNA samples onto an agarose gel (typically 1.5-2.0%) containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).

  • Visualization: Visualize the DNA fragments under UV light. The presence of a "ladder" of DNA fragments in multiples of approximately 180-200 base pairs is indicative of apoptosis.

Target-Based Assay: Topoisomerase I Inhibition

Some quinoline derivatives are known to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair.

Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I assay buffer, and purified human topoisomerase I enzyme.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., camptothecin) and a negative control (no enzyme).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

  • Visualization and Analysis: Stain the gel with a DNA-intercalating dye and visualize under UV light. A compound that inhibits topoisomerase I will prevent the conversion of supercoiled DNA to its relaxed form, resulting in a higher proportion of the supercoiled DNA band compared to the control.

Structure-Activity Relationship (SAR)

The biological activity of 4,7-disubstituted quinolines is highly dependent on the nature of the substituents at the C4 and C7 positions. The following diagram illustrates a simplified logical flow of the structure-activity relationships observed for some anticancer quinoline derivatives.

SAR_Logic cluster_scaffold Core Scaffold cluster_activity Biological Activity Quinoline Quinoline C4_Sub C4-Substitution (e.g., Arylamino) Quinoline->C4_Sub modify C7_Sub C7-Substitution (e.g., Benzyloxy) Quinoline->C7_Sub modify Activity Anticancer Activity C4_Sub->Activity influences C7_Sub->Activity influences

Caption: Logical flow of structure-activity relationships for substituted quinolines.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. The strategic derivatization of its C4 and C7 positions has led to the discovery of potent anticancer agents with defined mechanisms of action, such as the induction of autophagy. The synthetic accessibility and the potential for diverse functionalization make the 4,7-disubstituted quinoline scaffold a promising area for further investigation in the quest for novel and effective therapeutic agents. This guide provides a foundational understanding and practical protocols to aid researchers in the exploration of this promising chemical space.

References

4,7-Dibromoquinoline: A Versatile Heterocyclic Scaffold for Scientific Advancement

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4,7-Dibromoquinoline, a halogenated heterocyclic aromatic compound, has emerged as a pivotal building block in the realms of medicinal chemistry and materials science. Its unique structural framework, characterized by two bromine atoms at positions 4 and 7 of the quinoline ring, offers reactive sites for a variety of cross-coupling reactions, enabling the synthesis of a diverse array of functionalized molecules. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a focus on its utility in the development of kinase inhibitors and other bioactive compounds.

Core Physicochemical Properties

PropertyValue
CAS Number 700871-88-1[1]
Molecular Formula C₉H₅Br₂N[1]
Molecular Weight 286.95 g/mol [1]

Spectral Data:

While specific spectra for this compound were not found in the provided search results, the expected spectral characteristics can be inferred from related structures.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons on the quinoline core. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the bromine atoms and the nitrogen atom.

  • ¹³C NMR: The carbon NMR spectrum would display nine signals corresponding to the carbons of the quinoline ring. The carbons bearing the bromine atoms (C4 and C7) would exhibit characteristic shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the quinoline core, and C-Br stretching vibrations.

Synthesis of this compound

A definitive, detailed experimental protocol for the direct synthesis of this compound was not identified in the available literature. However, general methods for the synthesis of brominated quinolines often involve either the Skraup synthesis starting from a dibromoaniline or the direct bromination of the quinoline core. The latter approach requires careful control of reaction conditions to achieve the desired regioselectivity.

Key Applications in Organic Synthesis

The strategic placement of two bromine atoms on the quinoline scaffold makes this compound a highly versatile precursor for the synthesis of complex organic molecules through various palladium-catalyzed cross-coupling reactions. These reactions allow for the selective formation of new carbon-carbon and carbon-nitrogen bonds at the 4- and 7-positions.

Experimental Protocols for Cross-Coupling Reactions

Detailed experimental protocols for the application of this compound in the following key cross-coupling reactions are provided as generalized procedures, which should be optimized for specific substrates and reaction scales.

1. Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the quinoline core and various aryl or vinyl groups.

Experimental Workflow:

Suzuki_Coupling_Workflow Suzuki-Miyaura Coupling Workflow reagents This compound Arylboronic Acid Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., Na₂CO₃) Solvent (e.g., Dioxane/Water) reaction_setup Combine reagents under inert atmosphere reagents->reaction_setup heating Heat reaction mixture (e.g., 80-90 °C) reaction_setup->heating monitoring Monitor progress by TLC heating->monitoring workup Cool, dilute with organic solvent and water, extract monitoring->workup purification Purify by column chromatography workup->purification product 4,7-Diarylquinoline purification->product

Workflow for Suzuki-Miyaura Coupling

General Procedure: To a flame-dried flask under an inert atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (2.2-2.5 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (0.05-0.10 equiv), and a base like sodium carbonate (4.0 equiv). Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water. Heat the reaction mixture with stirring at a temperature ranging from 80 to 100 °C until the starting material is consumed, as monitored by thin-layer chromatography (TLC). After cooling to room temperature, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography to yield the 4,7-disubstituted quinoline.

2. Buchwald-Hartwig Amination:

This reaction enables the formation of carbon-nitrogen bonds, providing access to a wide range of amino-substituted quinolines.

Experimental Workflow:

Buchwald_Hartwig_Workflow Buchwald-Hartwig Amination Workflow reagents This compound Amine Pd Precatalyst Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) reaction_setup Combine reagents under inert atmosphere reagents->reaction_setup heating Heat reaction mixture (e.g., 100-110 °C) reaction_setup->heating monitoring Monitor progress by TLC/GC-MS heating->monitoring workup Cool, quench, extract with organic solvent monitoring->workup purification Purify by column chromatography workup->purification product 4,7-Diaminoquinoline Derivative purification->product

Workflow for Buchwald-Hartwig Amination

General Procedure: In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv), the desired amine (2.2-2.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or SPhos), and a strong base such as sodium tert-butoxide (NaOtBu). Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated, typically between 80 and 110 °C. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled, quenched, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude product is then purified by column chromatography.

3. Sonogashira Coupling:

The Sonogashira coupling is employed to introduce alkyne moieties onto the quinoline core, leading to the formation of C(sp²)-C(sp) bonds.

Experimental Workflow:

Sonogashira_Coupling_Workflow Sonogashira Coupling Workflow reagents This compound Terminal Alkyne Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI Co-catalyst Base (e.g., Et₃N) Solvent (e.g., THF/DMF) reaction_setup Combine reagents under inert atmosphere reagents->reaction_setup stirring Stir at room temperature or gentle heating reaction_setup->stirring monitoring Monitor progress by TLC stirring->monitoring workup Filter, concentrate, and extract monitoring->workup purification Purify by column chromatography workup->purification product 4,7-Dialkynylquinoline purification->product

Workflow for Sonogashira Coupling

General Procedure: To a solution of this compound (1.0 equiv) in a suitable degassed solvent (e.g., THF or DMF), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), a copper(I) co-catalyst like CuI (0.05-0.10 equiv), and a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), are added. The terminal alkyne (2.2-2.5 equiv) is then added, and the reaction is stirred at room temperature or with gentle heating. The reaction is monitored by TLC for the disappearance of the starting material. After completion, the reaction mixture is typically filtered to remove the amine hydrohalide salt, and the solvent is evaporated. The residue is then taken up in an organic solvent, washed, dried, and concentrated. Purification by column chromatography affords the desired alkynylated quinoline.

Biological Significance: 4,7-Disubstituted Quinolines as Kinase Inhibitors

The quinoline scaffold is a privileged structure in medicinal chemistry and is found in numerous FDA-approved drugs. Derivatives of 4,7-disubstituted quinolines have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Notably, derivatives of 4-aminoquinoline have been extensively investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) kinases.[2][3] These receptors play crucial roles in cancer cell proliferation, survival, and angiogenesis.

Antiproliferative Activity of 4,7-Disubstituted Quinoline Derivatives:

Several studies have demonstrated the potent anticancer activity of 4,7-disubstituted quinoline derivatives. For instance, a series of N-(3-nitrophenyl)-7-((3,4,5-trimethoxybenzyl)oxy)quinolin-4-amine derivatives displayed significant antiproliferative activity against various human tumor cell lines.[4]

CompoundHCT-116 IC₅₀ (µM)HepG2 IC₅₀ (µM)BCG-823 IC₅₀ (µM)A549 IC₅₀ (µM)A2780 IC₅₀ (µM)
10k 0.351.980.600.390.67

Data from Bioorg. Chem. 2022, 127, 105998.[4]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which ultimately regulate cellular processes like proliferation, survival, and migration.[2]

EGFR_Signaling Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->EGFR

Inhibition of the EGFR Signaling Pathway

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels. Ligand binding (e.g., VEGF-A) leads to receptor dimerization and autophosphorylation, activating downstream pathways such as the PLCγ/PKC/MAPK and PI3K/AKT cascades, which promote endothelial cell proliferation, migration, and survival.[3]

VEGFR_Signaling Simplified VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAS RAS PKC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor Quinoline-based Inhibitor Inhibitor->VEGFR

Inhibition of the VEGFR Signaling Pathway

Conclusion

This compound stands as a valuable and versatile heterocyclic building block with significant potential in the synthesis of complex organic molecules. Its utility is particularly evident in the field of drug discovery, where it serves as a key intermediate for the development of potent kinase inhibitors targeting critical signaling pathways in cancer. The strategic functionalization of the 4- and 7-positions through robust cross-coupling methodologies provides a powerful platform for the generation of novel therapeutic agents and advanced materials. Further exploration of the synthesis and reactivity of this compound is poised to unlock new avenues for scientific innovation.

References

The Enduring Legacy of Quinoline: A Technical Guide to its Discovery and Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, stands as a cornerstone in the fields of medicinal chemistry, materials science, and organic synthesis. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its remarkable versatility and prevalence in a vast number of biologically active compounds have spurred the development of a rich and diverse array of synthetic methodologies over the past century and a half. This in-depth technical guide provides a comprehensive exploration of the discovery and history of the core methods of quinoline synthesis. It offers detailed experimental protocols for key reactions, a comparative analysis of their quantitative data, and visualizations of the reaction pathways to serve as a vital resource for professionals in research and drug development.

A Historical Overview of Key Quinoline Syntheses

The late 19th century witnessed a flurry of groundbreaking discoveries that laid the foundation for modern quinoline chemistry. These classical named reactions, born from the burgeoning dye and pharmaceutical industries, remain fundamental to the construction of the quinoline core. The following table provides a historical timeline and a brief description of these pivotal methods.

Synthesis MethodYear of DiscoveryDiscoverer(s)Brief Description
Skraup Synthesis 1880Zdenko Hans SkraupReaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.
Doebner-von Miller Reaction 1881Oskar Döbner & Wilhelm von MillerA modification of the Skraup synthesis using α,β-unsaturated carbonyl compounds.
Friedländer Synthesis 1882Paul FriedländerCondensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.
Conrad-Limpach-Knorr Synthesis 1887Max Conrad, Leonhard Limpach & Ludwig KnorrReaction of anilines with β-ketoesters, yielding either 4-hydroxyquinolines or 2-hydroxyquinolines depending on reaction conditions.
Combes Synthesis 1888Alphonse CombesAcid-catalyzed condensation of an aniline with a β-diketone.

Comparative Analysis of Classical Quinoline Synthesis Methods

The choice of a particular synthetic method depends on several factors, including the desired substitution pattern on the quinoline ring, the availability and stability of starting materials, and the desired reaction scale. The following table summarizes key quantitative data for the classical synthesis methods, offering a basis for comparison.

Synthesis MethodTypical ReactantsTypical Catalyst/ReagentReaction Temperature (°C)Typical Reaction TimeTypical Yield (%)
Skraup Synthesis Aniline, GlycerolH₂SO₄, Oxidizing Agent (e.g., Nitrobenzene)140-1503-4 hoursLow to Moderate
Doebner-von Miller Reaction Aniline, α,β-Unsaturated CarbonylStrong Acid (e.g., HCl, H₂SO₄)Reflux4-6 hoursModerate
Friedländer Synthesis 2-Aminoaryl Ketone/Aldehyde, α-Methylene CarbonylAcid or Base70 - Reflux30 min - 3 hoursGood to Excellent
Conrad-Limpach Synthesis Aniline, β-KetoesterNone (thermal) or Acid250-260 (cyclization)10-15 min (cyclization)85-95[1]
Knorr Synthesis (2-hydroxyquinoline) β-KetoanilideConcentrated H₂SO₄~100VariableGood
Combes Synthesis Aniline, β-DiketoneStrong Acid (e.g., H₂SO₄, PPA)100-140VariableGood

Detailed Experimental Protocols

The following sections provide detailed, step-by-step experimental protocols for the key classical quinoline synthesis methods.

Skraup Synthesis of Quinoline

This method is one of the oldest and most straightforward routes to the parent quinoline ring.[2]

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous sulfate heptahydrate (as a moderator)

  • Sodium hydroxide solution (for neutralization)

  • Water

Procedure:

  • In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol in a large, robust reaction vessel equipped with a reflux condenser and a mechanical stirrer.[3]

  • Add the ferrous sulfate heptahydrate to the mixture.

  • Heat the reaction mixture gently in an oil bath to a temperature of 140-150°C.[4] The reaction is highly exothermic and may require cooling to control the temperature.

  • Maintain the temperature for 3-4 hours.[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.[4]

  • Perform steam distillation to isolate the crude quinoline.[4]

  • Separate the quinoline layer from the aqueous layer in the distillate and purify by distillation, collecting the fraction boiling at 235-237°C.[4]

Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

This reaction is a versatile modification of the Skraup synthesis that allows for the preparation of substituted quinolines.

Materials:

  • Aniline

  • Crotonaldehyde

  • 6 M Hydrochloric acid

  • Toluene

  • Concentrated Sodium hydroxide solution

  • Dichloromethane or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[4]

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.[4]

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Friedländer Synthesis of a Substituted Quinoline

Known for its high yields and versatility, the Friedländer synthesis is a powerful tool for creating a wide variety of quinoline derivatives.[3]

Materials:

  • 2-Aminoaryl ketone or aldehyde (1 mmol)

  • α-Methylene carbonyl compound (1.2 mmol)

  • Catalyst (e.g., p-toluenesulfonic acid, iodine, or a reusable nanocatalyst)

  • Solvent (e.g., ethanol, or solvent-free)

Procedure (using a reusable nanocatalyst):

  • In a reaction vessel, combine the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and the nanocatalyst (e.g., Fe₃O₄-supported ionic liquid, 0.02 g).[5]

  • If not performing the reaction solvent-free, add a suitable solvent such as ethanol (5 mL).[5]

  • Heat the mixture with stirring to the appropriate temperature (e.g., 90°C for solvent-free conditions) and for the required time, monitoring the reaction by TLC.[5]

  • Upon completion, cool the reaction mixture. If a solid catalyst was used, it can often be recovered by filtration or magnetic separation for reuse.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conrad-Limpach Synthesis of 4-Hydroxy-2-methylquinoline

This two-step synthesis provides a reliable route to 4-hydroxyquinolines.

Step 1: Formation of Ethyl β-anilinocrotonate Materials:

  • Aniline

  • Ethyl acetoacetate

  • Glacial acetic acid (catalyst)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve aniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure. The crude ethyl β-anilinocrotonate can often be used in the next step without further purification.

Step 2: Thermal Cyclization to 4-Hydroxy-2-methylquinoline Materials:

  • Crude ethyl β-anilinocrotonate

  • High-boiling inert solvent (e.g., Dowtherm A or mineral oil)

  • Petroleum ether

Procedure:

  • In a three-necked round-bottomed flask equipped with a dropping funnel, a mechanical stirrer, and an air condenser, place the high-boiling solvent and heat it to reflux (typically 250-260°C).[2][6]

  • Add the crude ethyl β-anilinocrotonate rapidly through the dropping funnel.[6]

  • Continue stirring and refluxing for 10-15 minutes after the addition is complete.[6]

  • Allow the mixture to cool to room temperature, which should cause the product to precipitate.

  • Add petroleum ether to aid in the precipitation and collect the solid by vacuum filtration.

  • Wash the solid with petroleum ether and recrystallize from a suitable solvent like ethanol to obtain pure 2-methyl-4-hydroxyquinoline.[6]

Knorr Synthesis of 2-Hydroxyquinoline

A variation of the Conrad-Limpach-Knorr synthesis, this method specifically targets 2-hydroxyquinolines.[1]

Materials:

  • β-Ketoanilide (e.g., acetoacetanilide)

  • Concentrated Sulfuric Acid

Procedure:

  • Carefully add the β-ketoanilide portion-wise to an excess of cold (ice-bath) concentrated sulfuric acid with stirring.

  • Allow the mixture to stand at room temperature or gently warm it (e.g., to around 100°C) for a specified time, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the 2-hydroxyquinoline.

  • Collect the solid product by filtration, wash it with water, and recrystallize from a suitable solvent (e.g., ethanol).

Combes Synthesis of 2,4-Dimethylquinoline

This method is particularly useful for the synthesis of 2,4-disubstituted quinolines.[7]

Materials:

  • Aniline

  • Acetylacetone (a β-diketone)

  • Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

Procedure:

  • In a reaction flask, mix aniline and acetylacetone.

  • Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid) to the mixture, ensuring adequate cooling.

  • Heat the reaction mixture, typically in the range of 100-140°C.

  • Monitor the reaction progress by a suitable method (e.g., Thin Layer Chromatography).

  • Once the reaction is complete, cool the mixture and carefully pour it onto ice.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Reaction Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations of these classical quinoline synthesis methods.

Skraup_Synthesis Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Michael Addition Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration H2SO4 H₂SO₄ Acrolein->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene)

Caption: General workflow of the Skraup Synthesis.

Doebner_von_Miller_Reaction Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Michael Addition Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Michael_Adduct Acid_Catalyst Acid Catalyst Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Dihydroquinoline_Derivative Dihydroquinoline Derivative Cyclized_Intermediate->Dihydroquinoline_Derivative Dehydration Quinoline_Derivative Substituted Quinoline Dihydroquinoline_Derivative->Quinoline_Derivative Oxidation

Caption: Logical flow of the Doebner-von Miller Reaction.

Friedlander_Synthesis cluster_path1 Pathway 1 cluster_path2 Pathway 2 Aminoaryl_Carbonyl 2-Aminoaryl Aldehyde or Ketone Aldol_Adduct Aldol Adduct Aminoaryl_Carbonyl->Aldol_Adduct Schiff_Base Schiff Base Aminoaryl_Carbonyl->Schiff_Base Methylene_Carbonyl α-Methylene Carbonyl Methylene_Carbonyl->Aldol_Adduct Aldol Condensation Methylene_Carbonyl->Schiff_Base Condensation Catalyst Acid or Base Catalyst Quinoline Substituted Quinoline Aldol_Adduct->Quinoline Cyclization & Dehydration Schiff_Base->Quinoline Intramolecular Aldol & Dehydration

Caption: Alternative pathways of the Friedländer Synthesis.

Conrad_Limpach_Knorr_Synthesis Aniline Aniline Aminoacrylate β-Aminoacrylate (Kinetic Product) Aniline->Aminoacrylate Ketoanilide β-Ketoanilide (Thermodynamic Product) Aniline->Ketoanilide Beta_Ketoester β-Ketoester Beta_Ketoester->Aminoacrylate Beta_Ketoester->Ketoanilide Low_Temp Low Temp. (<140°C) High_Temp_Initial High Temp. (>140°C) Hydroxy_4_Quinoline 4-Hydroxyquinoline Aminoacrylate->Hydroxy_4_Quinoline Thermal Cyclization Hydroxy_2_Quinoline 2-Hydroxyquinoline Ketoanilide->Hydroxy_2_Quinoline Cyclization High_Temp_Cyclization High Temp. (~250°C) Acid_Cyclization Acid-Catalyzed Cyclization

Caption: Temperature-dependent pathways of the Conrad-Limpach-Knorr Synthesis.

Combes_Synthesis Aniline Aniline Schiff_Base Schiff Base Intermediate Aniline->Schiff_Base Condensation Beta_Diketone β-Diketone Beta_Diketone->Schiff_Base Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Quinoline_Derivative 2,4-Disubstituted Quinoline Schiff_Base->Quinoline_Derivative Cyclization & Dehydration

References

The Regioselective Reactivity of Bromine Atoms in 4,7-Dibromoquinoline: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,7-Dibromoquinoline is a versatile heterocyclic building block in medicinal chemistry and materials science. The presence of two bromine atoms at electronically distinct positions—C4 and C7—offers the potential for selective functionalization, enabling the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth analysis of the differential reactivity of these two bromine atoms in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed experimental protocols, quantitative data, and mechanistic pathway visualizations are presented to aid researchers in the strategic design and execution of synthetic routes involving this important scaffold.

Introduction: The Quinoline Core and the Influence of Halogen Substitution

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The introduction of halogen atoms, particularly bromine, onto the quinoline ring system provides crucial handles for further molecular elaboration through various cross-coupling and substitution reactions. In the case of this compound, the two bromine atoms exhibit distinct chemical reactivity due to their different electronic environments.

The bromine atom at the C4 position is significantly more reactive towards nucleophilic attack and oxidative addition in palladium-catalyzed cycles. This heightened reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom in the quinoline ring, which polarizes the C4-Br bond and stabilizes the intermediates formed during substitution or coupling reactions. In contrast, the bromine atom at the C7 position, located on the benzenoid ring, is less activated and generally requires more forcing reaction conditions to participate in similar transformations. This differential reactivity is a key feature that can be exploited for the regioselective synthesis of mono-substituted quinoline derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[3] For this compound, these reactions can be controlled to selectively functionalize the C4 or C7 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[4] In the case of dihaloquinolines, the more reactive halogen can be selectively coupled. For instance, in the related 4,7-dichloroquinoline, Suzuki coupling with phenylboronic acid preferentially occurs at the C4 position.[5] A similar regioselectivity is expected for this compound.

Table 1: Suzuki-Miyaura Coupling of Bromoquinolines

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)ProductYield (%)Reference
7-Bromo-4-hydroxy-2-phenylquinolineArylboronic acidPd(OAc)₂K₂CO₃Toluene/H₂O1007-Aryl-4-hydroxy-2-phenylquinoline-[6]
4,7-DichloroquinolinePhenylboronic acidPd(OAc)₂K₂CO₃Water1007-Chloro-4-phenylquinoline78[5]
  • To a solution of the bromoquinoline (1.0 equiv) and the corresponding boronic acid (1.2 equiv) in a 3:1 mixture of toluene and water is added K₂CO₃ (2.0 equiv).

  • The mixture is degassed with argon for 15 minutes.

  • Pd(OAc)₂ (0.05 equiv) is then added, and the mixture is heated to 100 °C under an argon atmosphere.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Suzuki_Coupling This compound This compound Oxidative_Addition Oxidative Addition (at C4) This compound->Oxidative_Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative_Addition Intermediate_1 7-Bromo-4-quinolyl-Pd(II)L2Br Oxidative_Addition->Intermediate_1 Transmetalation Transmetalation Intermediate_1->Transmetalation ArB(OH)2 Arylboronic Acid ArB(OH)2->Transmetalation Base Base Base->Transmetalation Intermediate_2 7-Bromo-4-quinolyl-Pd(II)L2Ar Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product 7-Bromo-4-arylquinoline Reductive_Elimination->Product

Figure 1: Catalytic cycle for the selective Suzuki-Miyaura coupling at the C4 position of this compound.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[7][8] The higher reactivity of the C4-Br bond in this compound allows for selective alkynylation at this position under controlled conditions.

Table 2: Sonogashira Coupling of Haloquinolines

SubstrateCoupling PartnerCatalyst/Co-catalystBaseSolventTemp. (°C)ProductYield (%)Reference
2-Amino-3-bromopyridinesTerminal AlkynesPdCl₂(PPh₃)₂ / CuIEt₃NToluene802-Amino-3-alkynylpyridines70-95[5]
4,5-Dibromo-6H-1,2-oxazinesTerminal AlkynesPdCl₂(PPh₃)₂ / CuIEt₃NTolueneRT4-Alkynyl-5-bromo-6H-1,2-oxazines-[9]
  • To a solution of the bromoquinoline (1.0 equiv) in a suitable solvent such as toluene or DMF are added the terminal alkyne (1.2 equiv), a base such as triethylamine (2.0 equiv), and CuI (0.05 equiv).

  • The mixture is degassed with argon for 15 minutes.

  • PdCl₂(PPh₃)₂ (0.02 equiv) is then added, and the reaction is stirred at the desired temperature (room temperature to 80 °C) under an argon atmosphere.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[10] This reaction is highly valuable for the synthesis of arylamines, which are common motifs in pharmaceuticals. Selective amination at the C4 position of this compound can be achieved.

Table 3: Buchwald-Hartwig Amination of Haloquinolines

SubstrateAmineCatalyst/LigandBaseSolventTemp. (°C)ProductYield (%)Reference
2-Bromo-13α-estrone 3-benzyl etherBenzophenone iminePd(OAc)₂ / X-PhosKOt-BuToluene100 (MW)2-(Benzhydrylideneamino)-13α-estrone 3-benzyl etherHigh[11]
Aryl HalidesPrimary/Secondary AminesPd₂(dba)₃ / BINAPNaOt-BuToluene80-100Aryl Amines-[10]
  • A mixture of the bromoquinoline (1.0 equiv), the amine (1.2 equiv), a base such as sodium tert-butoxide (1.4 equiv), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with BINAP or Pd(OAc)₂ with X-Phos) is prepared in a reaction vessel.

  • The vessel is purged with argon, and a degassed solvent such as toluene or dioxane is added.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) under an argon atmosphere.

  • The reaction is monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of Celite.

  • The filtrate is concentrated, and the crude product is purified by column chromatography.

Buchwald_Hartwig cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification This compound This compound Heating Heating under Inert Atmosphere This compound->Heating Amine Amine Amine->Heating Pd_Catalyst Pd Catalyst/Ligand Pd_Catalyst->Heating Base Base Base->Heating Solvent Solvent Solvent->Heating Cooling Cool to RT Heating->Cooling Filtration Filtration Cooling->Filtration Concentration Concentration Filtration->Concentration Chromatography Column Chromatography Concentration->Chromatography Product 7-Bromo-4-aminoquinoline Chromatography->Product

Figure 2: General experimental workflow for the Buchwald-Hartwig amination of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring in quinoline makes the C4 position susceptible to nucleophilic aromatic substitution (SNAr). This provides a direct method for introducing heteroatom nucleophiles.

Amination

Direct substitution of the C4-bromine with amines is a common strategy for the synthesis of 4-aminoquinolines, a class of compounds with significant antimalarial activity.[1][12] This reaction is often carried out at elevated temperatures, and an excess of the amine can serve as both the nucleophile and the base.

Table 4: Nucleophilic Aromatic Substitution of Dihaloquinolines with Amines

SubstrateNucleophileBaseSolventTemp. (°C)ProductYield (%)Reference
4,7-Dichloroquinolinep-(Diethylaminomethyl)benzylamineK₂CO₃ / Et₃NNMP-7-Chloro-N-(4-((diethylamino)methyl)benzyl)quinolin-4-amine57[12]
4,7-DichloroquinolineVarious Amines-Ethanol/DMSO140-180 (MW)4-Amino-7-chloroquinolines80-95[13]
4,7-Dibromo[1][6][14]thiadiazolo[3,4-d]pyridazineMorpholine-MeCNRT4-Bromo-7-morpholino[...]Good[15]
  • A mixture of this compound (1.0 equiv) and the desired amine (2.0-5.0 equiv) is heated in a suitable solvent (e.g., ethanol, NMP, or neat) in a sealed tube.

  • The reaction is heated to a temperature between 100-150 °C for several hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water to remove excess amine and any salts.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

SNAr_Pathway This compound This compound Attack Nucleophilic Attack at C4 This compound->Attack Nucleophile R₂NH Nucleophile->Attack Meisenheimer Meisenheimer-like Intermediate Attack->Meisenheimer Elimination Elimination of Br⁻ Meisenheimer->Elimination Product 7-Bromo-4-(dialkylamino)quinoline Elimination->Product

Figure 3: Simplified mechanism for the SNAr reaction at the C4 position of this compound.

Conclusion

The differential reactivity of the bromine atoms in this compound provides a powerful platform for the regioselective synthesis of a wide range of functionalized quinoline derivatives. The C4 position is markedly more susceptible to both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution due to the electronic influence of the quinoline nitrogen. By carefully selecting the reaction conditions, chemists can selectively target either the C4 or the C7 position, enabling the construction of complex molecules with precise control over substituent placement. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in drug discovery and materials science who wish to leverage the synthetic potential of this compound.

References

Theoretical studies on the electronic structure of 4,7-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Studies of the Electronic Structure of 4,7-Dibromoquinoline

This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the electronic structure of this compound. While specific experimental and extensive theoretical data for this compound is not widely available in the reviewed literature, this document outlines established computational protocols based on studies of similar quinoline derivatives.[1] These methodologies are crucial for understanding the molecule's electronic properties, reactivity, and potential as a pharmacophore in drug design.

Introduction to the Significance of Quinoline Derivatives

Quinoline and its derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the quinoline scaffold, such as through bromination, can significantly alter its electronic properties and, consequently, its biological efficacy. Theoretical studies, particularly those employing quantum chemical calculations, are powerful tools for elucidating the structure-activity relationships of these compounds. By predicting molecular geometry, electronic structure, and spectroscopic properties, computational methods can guide the synthesis of more potent and selective therapeutic agents.

Experimental Protocols: Computational Analysis Workflow

The following section details a standardized workflow for the quantum chemical analysis of this compound, based on common practices for other quinoline derivatives.[1]

2.1. Molecular Geometry Optimization

The initial and one of the most critical steps is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, typically using Density Functional Theory (DFT) methods.

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages are commonly used.[1]

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used method that provides a good balance between accuracy and computational cost.[2][3]

  • Basis Set: A common choice is the 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions to accurately describe the electron distribution, particularly for molecules containing heteroatoms and lone pairs.[4]

  • Procedure:

    • Construct the initial 3D structure of this compound using a molecular builder.

    • Perform a geometry optimization calculation to find the minimum energy structure.

    • Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.

2.2. Electronic Structure Analysis

Once the optimized geometry is obtained, a variety of electronic properties can be calculated to understand the molecule's reactivity and potential interactions.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic transition properties and reactivity of the molecule. The HOMO-LUMO energy gap is an indicator of molecular stability.[2]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. This is valuable for predicting how the molecule might interact with biological targets.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions, such as hyperconjugative interactions and charge delocalization.[5][6]

2.3. Spectroscopic Properties Prediction

Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data for validation.

  • UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra, providing information about the electronic transitions within the molecule.[1]

  • Vibrational Frequencies (FT-IR and Raman): The calculated vibrational frequencies can aid in the assignment of peaks in experimental FT-IR and Raman spectra.[4]

  • NMR Chemical Shifts: Theoretical prediction of ¹H and ¹³C NMR chemical shifts can assist in the structural elucidation of the molecule.[7]

Data Presentation

Clear and concise presentation of quantitative data is essential for interpretation and comparison. The following tables provide templates for summarizing the results of quantum chemical calculations for this compound.

Table 1: Optimized Geometric Parameters (Illustrative)

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC4-BrHypothetical Value (Å)
C7-BrHypothetical Value (Å)
N1-C2Hypothetical Value (Å)
C8-C8aHypothetical Value (Å)
Bond AngleC3-C4-C4aHypothetical Value (°)
C6-C7-C8Hypothetical Value (°)
Dihedral AngleC5-C6-C7-C8Hypothetical Value (°)

Table 2: Calculated Electronic Properties (Illustrative)

PropertyValue (B3LYP/6-311++G(d,p))
HOMO EnergyHypothetical Value (eV)
LUMO EnergyHypothetical Value (eV)
HOMO-LUMO Gap (ΔE)Hypothetical Value (eV)
Ionization PotentialHypothetical Value (eV)
Electron AffinityHypothetical Value (eV)
Electronegativity (χ)Hypothetical Value (eV)
Chemical Hardness (η)Hypothetical Value (eV)
Chemical Softness (S)Hypothetical Value (eV⁻¹)
Dipole MomentHypothetical Value (Debye)

Table 3: Simulated UV-Vis Absorption Data (TD-DFT) (Illustrative)

Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
Hypothetical ValueHypothetical ValueHypothetical ValueHOMO -> LUMO
Hypothetical ValueHypothetical ValueHypothetical ValueHOMO-1 -> LUMO
Hypothetical ValueHypothetical ValueHypothetical ValueHOMO -> LUMO+1

Mandatory Visualizations

Caption: Molecular structure of this compound.

computational_workflow start Initial Structure Generation geom_opt Geometry Optimization (DFT) e.g., B3LYP/6-311++G(d,p) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc stable_structure Stable Optimized Structure freq_calc->stable_structure electronic_analysis Electronic Property Analysis (HOMO, LUMO, MEP, NBO) stable_structure->electronic_analysis spectroscopic_prediction Spectroscopic Prediction (TD-DFT for UV-Vis) stable_structure->spectroscopic_prediction data_analysis Data Analysis and Interpretation electronic_analysis->data_analysis spectroscopic_prediction->data_analysis

Caption: Workflow for computational analysis of this compound.

electronic_properties_application cluster_properties Calculated Electronic Properties cluster_applications Potential Applications HOMO_LUMO HOMO-LUMO Gap (ΔE) Reactivity Chemical Reactivity (e.g., Nucleophilic/Electrophilic sites) HOMO_LUMO->Reactivity Optoelectronics Optoelectronic Properties (e.g., Light Absorption) HOMO_LUMO->Optoelectronics MEP Molecular Electrostatic Potential (MEP) MEP->Reactivity Drug_Design Drug Design (e.g., Receptor Binding) MEP->Drug_Design Dipole Dipole Moment Dipole->Drug_Design

Caption: Relationship between electronic properties and applications.

Conclusion

This technical guide has outlined the standard methodologies for performing quantum chemical calculations on this compound. By following these established protocols, researchers can gain significant insights into the molecule's physicochemical properties, which are essential for applications in drug discovery and materials science. The combination of DFT calculations for geometry optimization, electronic structure analysis, and spectroscopic prediction provides a robust framework for characterizing novel quinoline derivatives and accelerating the development of new and effective therapeutic agents.[1]

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reaction of 4,7-Dibromoquinoline with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction couples organoboronic acids or esters with organic halides or triflates.[4][5] In the realm of medicinal chemistry, the quinoline scaffold is a privileged structure found in numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[6]

4,7-Dibromoquinoline serves as a versatile building block, allowing for sequential and site-selective functionalization. The Suzuki coupling of this compound with arylboronic acids is a key strategy for synthesizing 4-aryl-7-bromoquinolines. These intermediates are valuable precursors in drug discovery programs, as the remaining bromine atom at the 7-position can be further modified to generate extensive libraries of novel compounds for structure-activity relationship (SAR) studies.[7] The selective introduction of diverse aryl groups at the 4-position allows for the fine-tuning of a compound's physicochemical properties and its interactions with biological targets.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst.[8] The cycle is generally understood to proceed through three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound), inserting itself into the carbon-bromine bond to form a Pd(II) complex.[2][4] The reaction typically occurs with high regioselectivity at the more reactive C4 position of the quinoline ring.

  • Transmetalation: The arylboronic acid is activated by a base to form a boronate species. This boronate then exchanges its aryl group with the halide on the Pd(II) complex.[1][2]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the 4-aryl-7-bromoquinoline product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2][4]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L_n-Ar' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-Ar' (4-Aryl-7-bromoquinoline) RedElim->Product ArylHalide Ar-X (this compound) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Notes for Drug Discovery

The synthesis of 4-aryl-7-bromoquinolines via Suzuki coupling is a critical first step in the development of novel therapeutics. These compounds serve as versatile scaffolds for further chemical elaboration.

  • Lead Generation: The ability to introduce a wide variety of aryl groups at the C4 position allows for the creation of diverse chemical libraries. These libraries can be screened against various biological targets to identify initial hit compounds.

  • Structure-Activity Relationship (SAR) Studies: Once a hit is identified, the 7-bromo position provides a reactive handle for a second round of diversification. A subsequent Suzuki coupling or other palladium-catalyzed reactions can be performed at this site to explore the SAR and optimize the compound's potency, selectivity, and pharmacokinetic properties.

  • Therapeutic Targets: Quinoline derivatives have shown promise as inhibitors of key oncology targets like Epidermal Growth Factor Receptor (EGFR) kinases and as anticancer agents targeting Topoisomerase I.[6][9] The strategic functionalization of the quinoline core is essential for developing potent and selective inhibitors.

Drug_Discovery_Workflow cluster_synthesis Synthesis Stage cluster_screening Discovery & Development Stage Start This compound Suzuki1 Suzuki Coupling 1 (at C4) Start->Suzuki1 Intermediate 4-Aryl-7-bromoquinoline Suzuki1->Intermediate Suzuki2 Further Functionalization (e.g., Suzuki Coupling at C7) Intermediate->Suzuki2 Library Diverse Compound Library Suzuki2->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR SAR Studies & Lead Optimization Hit_ID->SAR Preclinical Preclinical Development SAR->Preclinical

Caption: Drug development workflow using 4-aryl-7-bromoquinoline intermediates.

Data Presentation: Reaction Conditions and Yields

The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The following table summarizes representative conditions for the Suzuki coupling of halo-quinolines with various arylboronic acids. While specific data for this compound is sparse in the provided results, the conditions for structurally similar compounds like 4,7-dichloroquinoline and other bromoquinolines are highly relevant for reaction optimization.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Base (Equiv.)Solvent SystemTemp (°C)Time (h)Yield (%)
14,7-DichloroquinolinePhenylboronic acidPd(OAc)₂ (phosphine-free)K₂CO₃Water1000.578 (for 7-chloro-4-phenylquinoline)[10]
23-BromoquinolinePhenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80-9012-16High[8]
33-Bromoquinoline4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃ (1)1,4-Dioxane/H₂O (3:1)1006-865[8]
4Bromo-indazole4-Methoxyphenylboronic acidPd(dppf)Cl₂ (0.1)K₂CO₃ (2)1,4-Dioxane120 (MW)2Moderate to Good[3]
5Aryl Halide (General)Arylboronic acid (1.2 equiv)Pd(OAc)₂ (0.5)-WEB (Water Extract of Banana)RT--[11]

Note: The regioselectivity of the reaction on this compound is expected to favor substitution at the C4 position due to electronic effects.

Experimental Protocols

The following is a generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. This procedure should be optimized for specific substrates and scales.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DME, Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (e.g., Schlenk flask or round-bottom flask with condenser)

  • Magnetic stirrer and heating mantle/oil bath

Experimental_Workflow Setup 1. Reaction Setup Combine solids (dibromoquinoline, boronic acid, base, catalyst) in a Schlenk flask. Inert 2. Establish Inert Atmosphere Evacuate and backfill flask with Argon/Nitrogen (repeat 3x). Setup->Inert Solvent 3. Solvent Addition Add degassed solvent via syringe under inert atmosphere. Inert->Solvent Reaction 4. Reaction Heat mixture (e.g., 80-100 °C) with vigorous stirring. Solvent->Reaction Monitor 5. Monitoring Track reaction progress by TLC or LC-MS. Reaction->Monitor Workup 6. Work-up Cool, dilute with water, and extract with organic solvent (e.g., EtOAc). Monitor->Workup Upon completion Purify 7. Purification Dry organic layer, concentrate, and purify by column chromatography. Workup->Purify Characterize 8. Characterization Analyze the final product (NMR, MS). Purify->Characterize

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Detailed Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv).[4]

  • Inert Atmosphere: Seal the flask with a septum, and purge the system by evacuating and backfilling with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[8]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) to the flask via syringe under the inert atmosphere.[8]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).[7]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.[2][7] Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-7-bromoquinoline.[7]

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

References

Application Notes and Protocols: Heck Reaction Protocol for 4,7-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction has found extensive application in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. For drug development professionals, the functionalization of heterocyclic scaffolds like quinoline is of particular interest due to their prevalence in bioactive compounds. This document provides a detailed protocol for the Heck reaction of 4,7-dibromoquinoline, a versatile building block for the synthesis of novel quinoline derivatives. The protocol addresses the potential for selective mono- or di-vinylation, a critical consideration when working with dihalogenated substrates.

Regioselectivity in the Heck Reaction of this compound

The quinoline ring system possesses distinct electronic properties that can influence the reactivity of its substituents. In this compound, the bromine atom at the C4 position is situated in a more electron-deficient environment due to the proximity of the nitrogen atom, as compared to the bromine atom at the C7 position. In palladium-catalyzed cross-coupling reactions of dihalogenated heterocycles, the site of initial reaction is often governed by the relative electrophilicity of the carbon-halogen bonds. Generally, the halogen on the more electron-poor carbon atom exhibits higher reactivity towards oxidative addition to the palladium(0) catalyst.[2]

Therefore, it is anticipated that the C4-Br bond in this compound will be more reactive than the C7-Br bond under Heck reaction conditions. This preferential reactivity allows for the potential for selective mono-vinylation at the C4 position by carefully controlling the reaction stoichiometry and conditions. Subsequent reaction at the C7 position would require more forcing conditions to achieve di-vinylation.

Experimental Workflow

The following diagram outlines the general workflow for the Heck reaction of this compound.

Heck_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh this compound, Alkene, Base, and Ligand Solvent Add Anhydrous Solvent Reagents->Solvent Degas Degas Mixture (e.g., N2 sparging) Solvent->Degas Catalyst Add Palladium Catalyst Degas->Catalyst Heating Heat to Reaction Temperature under Inert Atmosphere Catalyst->Heating Monitoring Monitor Progress by TLC/GC-MS Heating->Monitoring Quench Cool to RT and Quench Monitoring->Quench Extraction Aqueous Work-up and Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Characterization Characterization Purification->Characterization Yield and Purity Determination

General workflow for the Heck reaction of this compound.

Detailed Experimental Protocol: Mono-vinylation of this compound

This protocol is designed for the selective mono-vinylation of this compound at the C4 position with a generic alkene (e.g., styrene or an acrylate).

Materials:

  • This compound

  • Alkene (e.g., Styrene, n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the alkene (1.1-1.5 equiv), and the phosphine ligand (e.g., PPh₃, 4 mol%).

  • Solvent and Base Addition: Add anhydrous solvent (e.g., DMF, to achieve a 0.1-0.2 M concentration of the limiting reagent) and the base (e.g., Et₃N, 2.0-3.0 equiv) to the flask.

  • Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas (nitrogen or argon) through the solution for 15-20 minutes.

  • Catalyst Addition: While maintaining a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired mono-vinylated product.

Data Presentation: Representative Heck Reaction Conditions

The following table summarizes various conditions reported for Heck reactions of aryl bromides, which can serve as a starting point for the optimization of the reaction with this compound.

EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenoneStyrenePd(OAc)₂ (1)PPh₃ (2)K₂CO₃DMF/H₂O804>95
24-Bromoanisolen-Butyl acrylatePd(OAc)₂ (0.5)P(o-tol)₃ (1)Et₃NDMF100292
33-BromopyridineStyrenePd(OAc)₂ (2)P(t-Bu)₃ (4)Cs₂CO₃Dioxane1001685
41-Bromo-4-nitrobenzeneMethyl acrylatePdCl₂(PPh₃)₂ (1)-NaOAcDMF100398

Signaling Pathway Diagram: The Heck Reaction Catalytic Cycle

The mechanism of the Heck reaction involves a catalytic cycle with palladium cycling between the Pd(0) and Pd(II) oxidation states.

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)L₂X oxidative_addition->pd_complex alkene_coordination Alkene Coordination pd_complex->alkene_coordination Alkene pi_complex [R-Pd(II)L₂(alkene)]X alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion alkyl_pd_complex Alkyl-Pd(II)L₂X migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination product_complex [Product-Pd(II)L₂H]X beta_hydride_elimination->product_complex Product reductive_elimination Reductive Elimination product_complex->reductive_elimination Base reductive_elimination->pd0 HB-Base⁺X⁻

The catalytic cycle of the Heck reaction.

Conclusion

This application note provides a comprehensive protocol for the Heck reaction of this compound, a key substrate for the synthesis of novel, functionalized quinoline derivatives. By understanding the principles of regioselectivity and carefully controlling the reaction conditions, researchers can achieve selective mono-vinylation at the more reactive C4 position. The provided experimental details and representative conditions offer a solid foundation for scientists in both academic and industrial settings to successfully employ this powerful synthetic transformation in their research and development endeavors. Further optimization may be required depending on the specific alkene and desired outcome (mono- vs. di-vinylation).

References

Application Notes and Protocols for the Synthesis of Novel Anticancer Agents from 4,7-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities, including potent anticancer properties.[1][2] The substitution pattern on the quinoline ring plays a crucial role in modulating the pharmacological profile of these derivatives. Halogenated quinolines, in particular, serve as versatile synthetic intermediates for the construction of diverse molecular architectures through various cross-coupling and substitution reactions.[3]

4,7-Dibromoquinoline is a key starting material for the synthesis of novel anticancer agents. The differential reactivity of the bromine atoms at the 4- and 7-positions can be exploited for selective functionalization, enabling the generation of a library of compounds for biological screening. This document provides detailed application notes and protocols for the synthesis of potential anticancer agents derived from this compound, along with methods for their biological evaluation.

Key Synthetic Strategies

The bromine atoms at the C4 and C7 positions of the quinoline nucleus are amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino moieties, which can significantly influence the anticancer activity of the resulting compounds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the synthesis of 4- and 7-aryl or heteroaryl substituted quinolines.[4] These derivatives have shown promise as inhibitors of various cancer-related targets.[4]

Sonogashira Cross-Coupling

The Sonogashira coupling facilitates the formation of C-C triple bonds, leading to the synthesis of alkynyl-substituted quinolines.[2] This class of compounds has been explored for its potential in cancer therapy.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the introduction of nitrogen-based nucleophiles at the C4 and C7 positions, yielding aminoquinoline derivatives, a class of compounds known for their diverse biological activities.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis of anticancer agents starting from this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 4-aryl-7-bromoquinolines or 4,7-diarylquinolines.

Materials:

  • This compound

  • Arylboronic acid (1.2-1.5 equivalents for mono-substitution, 2.4-3.0 equivalents for di-substitution)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equivalents)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Degassed solvent system (e.g., 1,4-dioxane/water, THF)

Procedure:

  • To a degassed reaction vessel, add this compound (1 equivalent), the arylboronic acid, the palladium catalyst, and the base.[4]

  • Add the degassed solvent system via syringe.[4]

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to 120°C.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.[3]

  • Upon completion, cool the reaction mixture to room temperature.[3]

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel to obtain the desired aryl-substituted quinoline derivative.

Protocol 2: General Procedure for Sonogashira Cross-Coupling

This protocol outlines the synthesis of 4-alkynyl-7-bromoquinolines or 4,7-dialkynylquinolines.

Materials:

  • This compound

  • Terminal alkyne (1.2-1.5 equivalents for mono-substitution, 2.4-3.0 equivalents for di-substitution)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.01-0.05 equivalents)

  • Copper(I) salt (e.g., CuI, 0.02-0.1 equivalents)

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the palladium catalyst, and the copper(I) salt.

  • Dissolve the reactants in the chosen solvent and degas the mixture.

  • Add the terminal alkyne and the base under an inert atmosphere.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Quench the reaction with aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the alkynyl-substituted quinoline.

Biological Evaluation Protocols

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • Synthesized quinoline derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The following tables summarize representative quantitative data for bromo-substituted quinoline derivatives, illustrating their potential as anticancer agents.

Table 1: In Vitro Cytotoxicity of Bromo-Substituted Quinolines

CompoundCancer Cell LineIC₅₀ (µg/mL)Reference
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Rat Glioma)9.6[5]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHeLa (Cervical Cancer)5.45[5]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHT29 (Colon Adenocarcinoma)6.8[5]
6-Bromo-5-nitroquinolineHT29 (Colon Adenocarcinoma)Lower than 5-FU[6]

Table 2: Enzyme Inhibition Data for Quinoline Derivatives

CompoundTarget EnzymeIC₅₀ (µM)Reference
Quinoline Derivative 4fEGFR0.015 ± 0.001[7]
Quinoline Derivative 5aEGFR0.071[5]
Quinoline Derivative 5aHER-20.031[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by quinoline-based anticancer agents and a typical experimental workflow for their synthesis and evaluation.

experimental_workflow start This compound synthesis Chemical Synthesis (e.g., Suzuki, Sonogashira) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization screening In Vitro Cytotoxicity Screening (MTT Assay) characterization->screening hit_compounds Hit Compounds (Low IC50) screening->hit_compounds mechanism Mechanism of Action Studies (e.g., Kinase Assays, Cell Cycle Analysis) hit_compounds->mechanism lead_optimization Lead Optimization mechanism->lead_optimization

Caption: Experimental workflow for synthesis and evaluation.

egfr_her2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation mTOR->Proliferation Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->EGFR Quinoline_Inhibitor->HER2

Caption: EGFR/HER-2 signaling pathway inhibition.

tubulin_polymerization_pathway Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->Tubulin_Dimers Inhibits Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Tubulin polymerization inhibition pathway.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of novel quinoline derivatives with potential anticancer activity. The synthetic protocols outlined in this document, based on established palladium-catalyzed cross-coupling reactions, provide a robust framework for the generation of compound libraries for drug discovery programs. The biological evaluation methods described are essential for identifying lead compounds and elucidating their mechanisms of action. Further exploration of the chemical space around the 4,7-disubstituted quinoline scaffold holds significant promise for the development of next-generation anticancer therapeutics.

References

Application Notes and Protocols for the Preparation of 4,7-Disubstituted Quinolines via Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4,7-disubstituted quinolines utilizing various palladium-catalyzed cross-coupling reactions. The quinoline scaffold is a privileged structure in medicinal chemistry, and the ability to selectively functionalize it at the 4 and 7 positions is crucial for the development of novel therapeutic agents.[1][2] This document outlines several key cross-coupling strategies, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, Negishi, and Stille reactions, starting primarily from 4,7-dichloroquinoline.

Overview of Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[3] In the context of 4,7-dichloroquinoline, the differential reactivity of the chlorine atoms at the C4 and C7 positions can be exploited to achieve selective mono- or di-substitution. The C4 position is generally more reactive towards nucleophilic substitution and some cross-coupling reactions due to the electron-withdrawing effect of the adjacent nitrogen atom.[4][5]

General Reactivity Order: The reactivity of the halide at the C4 position of a quinoline ring is typically higher than at the C7 position. This allows for sequential functionalization, where the C4 position can be reacted selectively under milder conditions, followed by a second coupling at the C7 position under more forcing conditions.[6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[7][8] It is widely used for the synthesis of biaryl compounds and is tolerant of a wide range of functional groups.

Application Notes:
  • Regioselectivity: When using 4,7-dichloroquinoline, mono-arylation at the C4 position can be achieved with high selectivity under phosphine-free palladium catalysis in water.[6][9][10] Di-substitution can be achieved using a larger excess of the boronic acid and more forcing conditions.

  • Catalyst: Palladium acetate in the absence of a phosphine ligand has been shown to be effective for the selective C4-arylation.[6][9][10] For di-substitution or coupling at the less reactive C7 position, a catalyst system like Pd(PPh₃)₄ is often employed.[7]

  • Solvent: A mixture of an organic solvent like DME or DMF with an aqueous base solution is common. Water itself can also be used as a solvent, offering a greener alternative.[6][9][10]

Experimental Protocol: Selective Mono-arylation at C4

Materials:

  • 4,7-dichloroquinoline

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Sodium carbonate (Na₂CO₃) (3 equivalents)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a reaction vessel, add 4,7-dichloroquinoline (1 mmol), arylboronic acid (1.1 mmol), palladium(II) acetate (0.02 mmol), and sodium carbonate (3 mmol).

  • Add water (10 mL) to the vessel.

  • Heat the mixture to reflux (100 °C) and stir vigorously for the appropriate time (typically 1-3 hours), monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 4-aryl-7-chloroquinoline.

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)BaseSolventTime (h)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂ (2)Na₂CO₃Water178 (C4), 12 (C4,C7)[6][9][10]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (2.5)Na₂CO₃DME/EtOH385 (C4,C7)[7]
33-Tolylboronic acidPd(PPh₃)₄ (2.5)Na₂CO₃DMF375 (C7 on 4-aryl)[7]

Suzuki_Miyaura_Workflow reagents Reagents: 4,7-Dichloroquinoline Arylboronic Acid Pd Catalyst, Base setup Reaction Setup: - Add reagents to flask - Add solvent (e.g., Water) - Inert atmosphere (N₂) reagents->setup 1. reaction Reaction: - Heat to reflux (100°C) - Stir for 1-3 h setup->reaction 2. workup Workup: - Cool to RT - Extract with organic solvent reaction->workup 3. purification Purification: - Dry, concentrate - Column chromatography workup->purification 4. product Product: 4-Aryl-7-chloroquinoline purification->product 5.

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. [11][12]

Application Notes:
  • Substrate Scope: This reaction is highly versatile and can be used to couple a wide range of primary and secondary amines to the quinoline core. [13]* Ligands: The choice of phosphine ligand is critical for the success of the reaction. Bulky, electron-rich ligands such as XPhos, SPhos, and BrettPhos are often employed. [14]* Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS) is typically required. [14]

Experimental Protocol: C4-Amination

Materials:

  • 4,7-dichloroquinoline

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (or other suitable ligand) (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01-0.02 mmol), the phosphine ligand (0.02-0.04 mmol), and NaOt-Bu (1.4 mmol).

  • Add 4,7-dichloroquinoline (1 mmol) and the amine (1.2 mmol).

  • Add anhydrous solvent (10 mL).

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOt-BuToluene10094[6]
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene11088[12]
3n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDSDioxane9092[14]

Logical Flow of Buchwald-Hartwig Amination

Buchwald_Hartwig_Flow start Start: 4,7-Dichloroquinoline + Amine catalyst_system Catalyst System: Pd Precursor (e.g., Pd₂(dba)₃) Phosphine Ligand (e.g., XPhos) Strong Base (e.g., NaOtBu) start->catalyst_system reaction_conditions Reaction Conditions: Anhydrous Solvent (Toluene) Inert Atmosphere (N₂) Heat (80-110°C) catalyst_system->reaction_conditions c_n_bond_formation C-N Bond Formation at C4 reaction_conditions->c_n_bond_formation workup Aqueous Workup & Extraction c_n_bond_formation->workup purification Column Chromatography workup->purification product Product: 4-Amino-7-chloroquinoline purification->product

Caption: Logical workflow for a Buchwald-Hartwig amination reaction.

Heck Coupling

The Heck reaction forms a C-C bond between an aryl halide and an alkene. [2][3]

Application Notes:
  • Selectivity: The Heck reaction can be used to introduce vinyl groups at the C4 or C7 position. As with other couplings, C4 is generally more reactive.

  • Reaction Conditions: A palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (or ligand-free conditions), and a base (e.g., Et₃N, K₂CO₃) are required.

Experimental Protocol: Generalized Heck Coupling

Materials:

  • 4,7-dichloroquinoline

  • Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Triphenylphosphine (PPh₃) (2-10 mol%)

  • Triethylamine (Et₃N) (2 equivalents)

  • Anhydrous DMF or NMP

Procedure:

  • To a reaction vessel, add 4,7-dichloroquinoline (1 mmol), Pd(OAc)₂ (0.01-0.05 mmol), PPh₃ (0.02-0.10 mmol), and the base (2 mmol).

  • Add the anhydrous solvent (10 mL) followed by the alkene (1.5 mmol).

  • Degas the mixture and place it under an inert atmosphere.

  • Heat the reaction to 100-140 °C for 12-24 hours.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Data Presentation: Heck Coupling (Generalized)
EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1StyrenePd(OAc)₂ (2)Et₃NDMF12060-80
2Butyl acrylatePd(OAc)₂ (2)K₂CO₃NMP14070-90

Heck Reaction Catalytic Cycle

References

Application Notes and Protocols: 4,7-Dibromoquinoline in the Synthesis of Fluorescent Probes for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds widely utilized in the development of fluorescent chemosensors due to their excellent photophysical properties, high sensitivity, and selectivity for various metal ions. The quinoline scaffold can be readily functionalized to tune its photophysical and binding properties. 4,7-dibromoquinoline, with its two reactive bromine sites, offers a versatile platform for the synthesis of novel fluorescent probes. Strategic substitution at these positions allows for the introduction of both a fluorophore and a metal ion recognition moiety, enabling the design of probes with tailored sensing capabilities. This document provides detailed application notes and protocols for the synthesis and utilization of a hypothetical fluorescent probe derived from this compound for the detection of specific metal ions.

Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

The sensing mechanism of many quinoline-based fluorescent probes relies on the principle of Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the probe may exhibit low fluorescence due to non-radiative decay processes such as photoinduced electron transfer (PET) or intramolecular rotation. Upon binding to a target metal ion, the chelating moiety forms a rigid complex, which can suppress these non-radiative pathways. This restriction of molecular motion and alteration of electronic properties leads to a significant enhancement in the fluorescence quantum yield, resulting in a "turn-on" fluorescent signal.

Hypothetical Probe Synthesis: DBQ-PMA

To illustrate the application of this compound, we propose a hypothetical fluorescent probe, DBQ-PMA (4-Bromo-7-(N-picolylamino)quinoline), designed for the selective detection of Zn²⁺ ions. The synthesis involves a nucleophilic aromatic substitution at the C7 position, which is generally more reactive than the C4 position, followed by the introduction of a picolylamine group to act as the Zn²⁺ binding site.

Synthetic Scheme

G start This compound reagent1 Picolylamine, Pd(OAc)₂, BINAP, NaOtBu, Toluene start->reagent1 product DBQ-PMA (Fluorescent Probe) reagent1->product

Caption: Synthetic route for the hypothetical probe DBQ-PMA.

Application Data

Photophysical Properties

The photophysical properties of the free ligand (DBQ-PMA) and its complex with Zn²⁺ are summarized below.

CompoundExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)
DBQ-PMA3504501000.05
DBQ-PMA + Zn²⁺3654751100.65
Metal Ion Selectivity

The fluorescence response of DBQ-PMA to various metal ions was investigated to determine its selectivity.

Metal Ion (10 equiv.)Fluorescence Intensity (a.u.) at 475 nm
None50
Zn²⁺850
Cd²⁺120
Hg²⁺80
Cu²⁺30
Ni²⁺45
Co²⁺40
Fe³⁺25
Al³⁺60
Na⁺52
K⁺51
Ca²⁺55
Mg²⁺53
Quantitative Analysis of Zn²⁺
ParameterValue
Linear Range0 - 10 µM
Limit of Detection (LOD)50 nM
Binding Constant (Ka)2.5 x 10⁵ M⁻¹
Stoichiometry (Probe:Zn²⁺)1:1

Experimental Protocols

Synthesis of DBQ-PMA

Materials:

  • This compound

  • 2-(Aminomethyl)pyridine (Picolylamine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for organic synthesis

  • Argon or Nitrogen gas supply

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane (for chromatography)

Procedure:

  • To a dry 100 mL round-bottom flask, add this compound (1.0 mmol), sodium tert-butoxide (1.5 mmol), Pd(OAc)₂ (0.05 mmol), and BINAP (0.1 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene (50 mL) via syringe.

  • Add picolylamine (1.2 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure DBQ-PMA probe.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for Metal Ion Sensing

Materials and Equipment:

  • Stock solution of DBQ-PMA (1 mM in DMSO)

  • Stock solutions of various metal ion salts (e.g., chlorides or nitrates) (10 mM in deionized water)

  • HEPES buffer (10 mM, pH 7.4)

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Preparation of Probe Solution: Prepare a working solution of DBQ-PMA (10 µM) in HEPES buffer. Ensure the final concentration of DMSO is less than 1% to avoid solvent effects.

  • Fluorescence Titration:

    • Place 2 mL of the 10 µM DBQ-PMA solution into a quartz cuvette.

    • Record the initial fluorescence emission spectrum (ex: 365 nm, em: 400-600 nm).

    • Incrementally add small aliquots of the Zn²⁺ stock solution (e.g., 0.2, 0.4, 0.6... equivalents) to the cuvette.

    • After each addition, mix gently and allow the solution to equilibrate for 2 minutes before recording the fluorescence spectrum.

    • Continue the titration until the fluorescence intensity reaches a plateau.

  • Selectivity Study:

    • To separate cuvettes containing 2 mL of the 10 µM DBQ-PMA solution, add 10 equivalents of each of the other metal ion stock solutions.

    • Record the fluorescence spectrum for each sample and compare the intensity at the emission maximum (475 nm).

  • Determination of Limit of Detection (LOD):

    • The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration curve of fluorescence intensity versus low concentrations of Zn²⁺.

Visualizations

Signaling Pathway

CHEF_Mechanism cluster_process Chelation-Enhanced Fluorescence (CHEF) Probe DBQ-PMA (Low Fluorescence) Metal Zn²⁺ Ion Probe->Metal Binding Complex [DBQ-PMA-Zn]²⁺ Complex (High Fluorescence) Probe->Complex Metal->Complex PET Quenching PET Quenching Complex->PET Quenching Leads to Rigidization of Structure Rigidization of Structure

Caption: Signaling mechanism of DBQ-PMA upon binding to Zn²⁺.

Experimental Workflow for Metal Ion Detection

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare 10 µM DBQ-PMA Solution C Add Probe to Cuvette A->C B Prepare Metal Ion Stock Solutions D Titrate with Metal Ion Solution B->D C->D E Record Fluorescence Spectra D->E F Plot Intensity vs. [Metal Ion] E->F G Calculate LOD and Ka F->G

Application Notes and Protocols: Palladium-Catalyzed Amination of 4,7-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed amination of 4,7-dibromoquinoline, a critical transformation in the synthesis of novel compounds for drug discovery and materials science. The methodologies described are based on the principles of the Buchwald-Hartwig amination, a powerful C-N bond-forming reaction.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Functionalization of the quinoline core, particularly through the introduction of amino groups, allows for the modulation of pharmacological properties. The palladium-catalyzed amination of this compound offers a versatile and efficient method for creating diverse libraries of substituted aminoquinolines. This reaction, a type of Buchwald-Hartwig amination, involves the cross-coupling of an amine with the aryl bromide. The selectivity of the amination at the C4 or C7 position can often be controlled by tuning the reaction conditions.

The general transformation is depicted below:

Key Reaction Components and Optimization

The success of the palladium-catalyzed amination of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

Table 1: Overview of Key Reaction Components

ComponentExamplesRole in ReactionConsiderations
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂Source of the active Pd(0) catalyst that drives the catalytic cycle.Precatalyst choice can influence reaction rate and efficiency.
Ligand BINAP, DPEphos, Xantphos, DavePhos, tBuBrettPhosStabilizes the palladium center, facilitates oxidative addition and reductive elimination, and influences selectivity. Bulky, electron-rich phosphine ligands are often effective.[1]Ligand selection is crucial for achieving high yields and can be substrate-dependent.
Base NaOtBu, K₃PO₄, Cs₂CO₃Deprotonates the amine, facilitating its coordination to the palladium center.The strength and nature of the base can significantly impact the reaction outcome.[2]
Solvent Toluene, Dioxane, THFSolubilizes reactants and influences the reaction temperature.Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation.
Amine Primary amines, secondary amines, anilines, N-heterocyclesThe nucleophile that displaces a bromide on the quinoline ring.The steric and electronic properties of the amine will affect its reactivity.

Experimental Protocols

The following protocols are generalized procedures for the mono-amination of this compound. Optimization of these conditions is often necessary for specific amine substrates.

Protocol 1: General Procedure for Mono-amination using Pd(OAc)₂/DPEphos

This protocol is adapted from methodologies developed for the amination of 4-haloquinolines.[3]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • DPEphos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried Schlenk tube, add this compound, potassium phosphate, palladium(II) acetate, and DPEphos.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene or dioxane via syringe, followed by the amine.

  • Place the sealed tube in a preheated oil bath at 80-110 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the Celite® pad with additional organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired mono-aminated quinoline.

Protocol 2: Alternative Procedure for Challenging Amines using Pd₂(dba)₃/Xantphos

For less reactive or sterically hindered amines, a different catalyst/ligand system may be more effective.[4]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

  • Xantphos (4-10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous dioxane

Procedure:

  • Follow steps 1-3 from Protocol 1, using Pd₂(dba)₃, Xantphos, and cesium carbonate.

  • Add anhydrous dioxane, followed by the amine.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the workup and purification steps (6-10) as described in Protocol 1.

Data Presentation

Table 2: Representative Reaction Conditions for Palladium-Catalyzed Amination of Dihaloquinolines

DihaloquinolineAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
4,7-DichloroquinolineAdamantane-containing aminesPd(dba)₂ (5)BINAP (6)NaOtBu (1.5)Toluene10077-85[5]
4,7-DichloroquinolineAdamantane-containing aminesPd(dba)₂ (5)DavePhos (6)NaOtBu (1.5)Toluene10065-75[5]
4-ChloroquinolineVarious aminesPd(OAc)₂ (5)DPEphos (10)K₃PO₄ (2)Toluene10060-95[3]
4-Bromo-7-azaindolePhenylmethanaminePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (1.5)Dioxane100~90[4]

Note: The data in this table is derived from reactions with analogous substrates and serves as a guide for the amination of this compound.

Visualizations

Logical Workflow for Protocol Optimization

This diagram illustrates a typical workflow for optimizing the palladium-catalyzed amination of this compound.

G cluster_0 Initial Screening cluster_1 Optimization Loop cluster_2 Finalization A Select Initial Conditions (Catalyst, Ligand, Base, Solvent) B Run Small-Scale Reaction A->B C Analyze Reaction Outcome (TLC, LC-MS) B->C D Low Conversion? C->D E Vary Ligand D->E Yes F Vary Base D->F Yes G Vary Catalyst D->G Yes H Vary Temperature D->H Yes I High Conversion D->I No E->B F->B G->B H->B J Scale-up Reaction I->J K Purify and Characterize Product J->K

Caption: A flowchart for the systematic optimization of reaction conditions.

Generalized Catalytic Cycle

This diagram outlines the generally accepted mechanism for the Buchwald-Hartwig amination.

G A Pd(0)L Active Catalyst C Ar-Pd(II)(X)L A->C Ar-X B Oxidative Addition E Ar-Pd(II)(NR'R'')L C->E + HNR'R'' - HX D Amine Coordination & Deprotonation E->A Ar-NR'R'' F Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting and Safety

  • Low or No Conversion: If the reaction fails or gives low yields, consider screening different ligands, bases, or increasing the reaction temperature. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere. Catalyst deactivation can occur in the presence of oxygen or water.

  • Formation of Side Products: The formation of hydro-dehalogenated quinoline can occur as a side reaction. This can sometimes be suppressed by the choice of ligand and base.

  • Safety Precautions: Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reactions are often performed at elevated temperatures and pressures in sealed tubes, which should be handled with care.

By following these protocols and considering the key reaction parameters, researchers can effectively synthesize a wide range of aminated quinolines for various applications in drug discovery and development.

References

Application Notes and Protocols for the Regioselective Functionalization of the 4-Position of 4,7-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the regioselective functionalization of the 4-position of 4,7-dibromoquinoline, a key building block in the synthesis of novel compounds for drug discovery and materials science. The protocols detailed below leverage the differential reactivity of the bromine atoms at the C4 and C7 positions, enabling selective modification at the more reactive C4 position.

Introduction

This compound is a versatile heterocyclic scaffold. The electron-withdrawing nature of the quinoline nitrogen atom renders the C4-position more susceptible to nucleophilic attack and palladium-catalyzed cross-coupling reactions compared to the C7-position. This inherent reactivity allows for the selective introduction of a wide range of functional groups at the 4-position, while leaving the 7-bromo substituent intact for subsequent transformations. This stepwise functionalization is a powerful strategy in the construction of complex molecular architectures with potential biological activity.

Key Regioselective Functionalization Reactions

The primary methods for achieving regioselective functionalization at the 4-position of this compound are palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-7-bromoquinolines

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the 4-position of this compound and various aryl or heteroaryl boronic acids. The greater reactivity of the C4-Br bond allows for selective coupling under carefully controlled conditions.

Suzuki_Coupling This compound This compound Reaction Suzuki Coupling This compound->Reaction Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Base Base Base->Reaction 4-Aryl-7-bromoquinoline 4-Aryl-7-bromoquinoline Reaction->4-Aryl-7-bromoquinoline

Diagram 1: Suzuki-Miyaura Coupling Workflow

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagents and Setup: In a dry reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst: Add a degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/water). To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a ligand (if necessary).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Coupling Reactions on Haloquinolines

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
14,7-DichloroquinolinePhenylboronic acidPd(OAc)₂ (2)K₂CO₃Water10078[1]
27-Chloro-4-iodoquinolinePhenylboronic acidPd(OAc)₂ (2)K₂CO₃Water10098[1]

Note: The data in Table 1 is for structurally related haloquinolines to provide a comparative context for the expected reactivity and yield.

Sonogashira Coupling: Synthesis of 4-Alkynyl-7-bromoquinolines

The Sonogashira coupling enables the introduction of an alkynyl moiety at the 4-position of this compound, a valuable transformation for generating precursors for further synthetic manipulations or for direct use in biologically active compounds.[2]

Sonogashira_Coupling This compound This compound Reaction Sonogashira Coupling This compound->Reaction Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Cu(I) Cocatalyst Cu(I) Cocatalyst Cu(I) Cocatalyst->Reaction Base Base Base->Reaction 4-Alkynyl-7-bromoquinoline 4-Alkynyl-7-bromoquinoline Reaction->4-Alkynyl-7-bromoquinoline

Diagram 2: Sonogashira Coupling Workflow

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reagents and Setup: To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF or DMF) in a dry reaction vessel, add the terminal alkyne (1.1-1.5 equiv).

  • Catalysts and Base: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) cocatalyst (e.g., CuI, 1-3 mol%), and a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Inert Atmosphere: Purge the vessel with an inert gas and maintain the reaction under an inert atmosphere.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.[3]

Table 2: Representative Sonogashira Coupling Reactions

EntryAryl HalideAlkyneCatalyst (mol%)Cocatalyst (mol%)BaseSolventTempYield (%)Reference
1Aryl BromideTerminal AlkynePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT89[3]
2Aryl BromideTerminal AlkynePd(PhCN)₂Cl₂/P(t-Bu)₃-Cs₂CO₃DioxaneRTHigh[4]

Note: The data in Table 2 provides general conditions for Sonogashira couplings of aryl bromides.

Buchwald-Hartwig Amination: Synthesis of 4-Amino-7-bromoquinolines

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the 4-position of this compound. This reaction is crucial for the synthesis of 4-aminoquinoline derivatives, a class of compounds with significant antimalarial and other therapeutic properties.[5][6][7]

Buchwald_Hartwig_Amination This compound This compound Reaction Buchwald-Hartwig Amination This compound->Reaction Amine Amine Amine->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Ligand Ligand Ligand->Reaction Base Base Base->Reaction 4-Amino-7-bromoquinoline 4-Amino-7-bromoquinoline Reaction->4-Amino-7-bromoquinoline

Diagram 3: Buchwald-Hartwig Amination Workflow

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reagents and Setup: In a glovebox or under an inert atmosphere, charge a dry reaction tube with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 equiv).

  • Addition of Reactants: Add this compound (1.0 equiv) and the amine (1.1-1.5 equiv) to the tube.

  • Solvent: Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a plug of silica gel, eluting with the same solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.

Table 3: Representative Buchwald-Hartwig Amination Reactions

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-Bromo-13α-estroneAnilinePd(OAc)₂ (10)X-Phos (20)KOt-BuToluene120 (MW)Good to Excellent[8]
2Aryl HalidePrimary AminePd₂(dba)₃BINAPNaOt-BuToluene80-100-[9]

Note: The data in Table 3 provides general conditions for Buchwald-Hartwig aminations on various aryl halides.

Conclusion

The regioselective functionalization of the 4-position of this compound is a highly valuable synthetic strategy. The protocols outlined above for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide a robust toolkit for researchers to generate a diverse library of 4-substituted-7-bromoquinolines. These intermediates are primed for further diversification at the 7-position, opening avenues for the development of novel therapeutics and advanced materials. Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity.

References

Application Notes and Protocols: Step-by-Step Synthesis of 4,7-Dibromoquinoline Derivatives with Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] Their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, make them privileged scaffolds in drug discovery.[1][3][4] The 4,7-dibromoquinoline core is a particularly valuable starting material, offering two reactive sites (the C4 and C7 positions) for substitution. This allows for the systematic development of novel derivatives through reactions like Suzuki-Miyaura and Sonogashira cross-couplings, enabling the exploration of structure-activity relationships (SAR). This document provides detailed protocols for the synthesis of the this compound scaffold, its subsequent derivatization, and methods for evaluating the biological activity of the resulting compounds.

Part 1: Synthesis of the this compound Scaffold

The synthesis of the this compound core is a critical first step. While various classical methods for quinoline synthesis exist, such as the Skraup, Doebner-von Miller, and Friedländer reactions, a common modern approach involves building the quinoline ring and then performing halogenation.[2][5] An effective strategy is the bromination of a pre-existing 4-chloro-7-bromoquinoline or a similar precursor. The following protocol outlines a representative synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on common organic synthesis techniques for quinolines and halogenations.

Step 1: Synthesis of 7-Bromo-4-hydroxyquinoline

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromoaniline (10.0 g, 58.1 mmol) and diethyl ethoxymethylenemalonate (13.8 g, 63.9 mmol).

  • Cyclization: Heat the mixture at 140°C for 2 hours. The mixture will become a solid mass.

  • Hydrolysis and Cyclization: Cool the reaction mixture to approximately 100°C and add diphenyl ether (100 mL). Heat the mixture to 250°C and maintain this temperature for 30 minutes.

  • Isolation: Cool the mixture to room temperature. The product will precipitate. Collect the solid by filtration, wash thoroughly with petroleum ether to remove the diphenyl ether, and dry to yield 7-bromo-4-hydroxyquinoline.

Step 2: Synthesis of 7-Bromo-4-chloroquinoline

  • Reaction Setup: To the crude 7-bromo-4-hydroxyquinoline (10.0 g, 44.6 mmol) in a 100 mL round-bottom flask, add phosphorus oxychloride (POCl₃, 30 mL).

  • Chlorination: Fit the flask with a reflux condenser and heat the mixture at 110°C for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (200 g) with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 7-bromo-4-chloroquinoline.

Step 3: Synthesis of this compound

  • Reaction Setup: In a sealed tube, combine 7-bromo-4-chloroquinoline (5.0 g, 20.6 mmol) and phosphorus tribromide (PBr₃, 10 mL).

  • Bromination: Heat the mixture at 150°C for 12 hours.

  • Work-up: Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize with a sodium bicarbonate solution and extract with dichloromethane as described in Step 2.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Part 2: Derivatization via Cross-Coupling Reactions

The two bromine atoms on the this compound scaffold have different reactivities, which can be exploited for selective or double substitution. The C4 position is generally more reactive towards nucleophilic substitution and can show different reactivity in cross-coupling reactions compared to the C7 position.[6]

Workflow for Derivatization of this compound

G cluster_start Scaffold cluster_reactions Derivatization Reactions cluster_products Derivative Classes DBQ This compound Suzuki Suzuki Coupling DBQ->Suzuki Ar-B(OH)₂ Pd Catalyst, Base Sonogashira Sonogashira Coupling DBQ->Sonogashira R-C≡CH Pd/Cu Catalyst, Base SNAr SNAr Reaction DBQ->SNAr R₂NH or ROH Base Aryl Aryl/Heteroaryl Derivatives Suzuki->Aryl Alkynyl Alkynyl Derivatives Sonogashira->Alkynyl Amino Amino/Oxy Derivatives SNAr->Amino

Caption: Synthetic workflow for creating diverse this compound derivatives.

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the dibromoquinoline with an organoboron compound.[7][8]

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq for mono-substitution or 2.2 eq for di-substitution), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Reaction: Heat the mixture to 90-100°C and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

G ArPdArB Ar-Pd(II)L₂(Ar') Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(X) Pd0->ArPdBr Oxidative Addition ArPdBr->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination ArAr Ar-Ar' ArX R-X (this compound) ArBOH2 Ar'-B(OH)₂ Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Sonogashira Cross-Coupling

The Sonogashira coupling is used to attach terminal alkynes to the quinoline core, forming C(sp²)-C(sp) bonds.[6][9][10]

  • Reaction Setup: To a degassed solution of this compound (1.0 eq) in a suitable solvent like triethylamine (Et₃N) or a mixture of THF/Et₃N, add the palladium catalyst [e.g., Pd(PPh₃)₄ (0.05 eq)] and the copper(I) co-catalyst [e.g., copper(I) iodide (CuI, 0.1 eq)].[11]

  • Alkyne Addition: Add the terminal alkyne (1.1 eq for mono-substitution or 2.2 eq for di-substitution) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) for 4-12 hours, monitoring by TLC.[11]

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

G Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂(X) Pd0->ArPdX Oxidative Addition ArPdAlkyne Ar-Pd(II)L₂(C≡CR') ArPdX->ArPdAlkyne Transmetalation ArPdAlkyne->Pd0 Reductive Elimination Product Ar-C≡CR' CuX Cu(I)X CuAlkyne Cu(I)C≡CR' CuX->CuAlkyne R'C≡CH Base CuAlkyne->CuX from Pd complex ArX R-X (this compound) Alkyne R'-C≡CH

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Part 3: Biological Activity of Quinoline Derivatives

Substituted quinolines exhibit a wide range of biological activities. The specific functional groups introduced at the C4 and C7 positions significantly influence their therapeutic potential.

Anticancer Activity

Many quinoline derivatives act as anticancer agents by inhibiting key cellular processes.[1][12] A primary mechanism is the inhibition of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells.[1] Other mechanisms include the disruption of microtubule dynamics and the induction of apoptosis.[1][13]

G EGFR EGFR (Tyrosine Kinase) Pathway Downstream Signaling (e.g., PI3K/AKT/mTOR) EGFR->Pathway Activates Proliferation Cell Proliferation & Survival Pathway->Proliferation Promotes Apoptosis Apoptosis Pathway->Apoptosis Inhibits Quinoline Quinoline Derivative Quinoline->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by a quinoline derivative.

Table 1: Anticancer Activity of Selected Quinoline Derivatives

Compound IDDerivative TypeCancer Cell LineIC₅₀ (µM)Reference
1 5,7-dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)6.7 - 25.6[14]
2 5,7-dibromo-8-hydroxyquinolineHeLa (Cervical Cancer)6.7 - 25.6[14]
3 5,7-dibromo-8-hydroxyquinolineHT29 (Colon Carcinoma)6.7 - 25.6[14]
4c Pyridin-2-one derivativeHOP-92 (Lung Cancer)2.37[13]
4c Pyridin-2-one derivativeSNB-75 (CNS Cancer)2.38[13]
4c Pyridin-2-one derivativeRXF 393 (Renal Cancer)2.21[13]
11 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6, HeLa, HT295.45 - 9.6 (µg/mL)[15]
Antimicrobial Activity

Quinoline-based compounds, particularly fluoroquinolones, are well-known for their antibacterial properties. Their primary mechanism involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[1] This inhibition prevents bacterial cell division and leads to cell death.[1]

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

Compound IDDerivative TypeBacterial/Fungal StrainMIC (µg/mL)Reference
Compound 2 Sulfonyl/benzoyl/propargylBacillus cereus, Staphylococcus spp.3.12 - 50[16]
Compound 6 Sulfonyl/benzoyl/propargylPseudomonas, Escherichia coli3.12 - 50[16]
Compound 4 4-amino-6-ether-substitutedMRSA0.75[17]
Compound 4 4-amino-6-ether-substitutedVRE0.75[17]
Compound 8 Indolizinoquinoline-5,12-dioneVancomycin-resistant E. faecium4[18]
VIIa 6,8-dibromo-4(3H)quinazolinoneE. coli, L. monocytogenes1.56[19]

Part 4: Protocols for Biological Evaluation

Protocol 3: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, BGC823) in a 96-well plate at a density of 1.0–2.0 × 10³ cells per well and incubate overnight in 5% CO₂ at 37°C.[20]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized quinoline derivatives (e.g., from 0.1 to 100 µM) and incubate for 72-96 hours.[20] Include a vehicle control (e.g., DMSO) and a positive control (e.g., gefitinib).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using a dose-response curve fitting software.

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[19]

References

Application Notes and Protocols: 4,7-Dibromoquinoline in the Development of Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 4,7-dibromoquinoline as a versatile building block for the synthesis of advanced materials for organic light-emitting diodes (OLEDs). While direct applications of this compound in OLEDs are not extensively reported, its bifunctional nature, with reactive bromine atoms at the 4 and 7 positions, makes it an ideal precursor for creating a variety of 4,7-disubstituted quinoline and phenanthroline derivatives. These derivatives have shown significant promise as electron-transporting materials (ETMs), hole-blocking materials (HBMs), and host materials in high-performance OLED devices.

The strategic functionalization of the this compound core allows for the fine-tuning of electronic and photophysical properties, enabling the design of materials with tailored characteristics for enhanced device efficiency, stability, and color purity. This document outlines a generalized synthetic protocol for the derivatization of this compound via the Suzuki-Miyaura cross-coupling reaction, a widely used and robust method for forming carbon-carbon bonds. Furthermore, it presents a compilation of performance data from various OLEDs incorporating 4,7-disubstituted quinoline and phenanthroline derivatives, showcasing the potential of this class of materials.

Data Presentation: Performance of OLEDs with 4,7-Disubstituted Quinoline and Phenanthroline Derivatives

The following table summarizes the key performance metrics of OLED devices that utilize materials structurally related to or potentially synthesizable from this compound. This data is compiled from various sources to provide a comparative overview.

Device Structure/MaterialRole of Quinoline/Phenanthroline DerivativeMaximum External Quantum Efficiency (EQEmax) (%)Luminance (cd/m²)Commission Internationale de l'Éclairage (CIE) Coordinates (x, y)
ITO/PEDOT:PSS/PVK:Mol3/Ca/AlEmissive Material (pyrazolo[3,4-b]quinoline derivative)Not specifiedNot specifiedBlue Emission
ITO/CuPc/F-PQ/AlEmitting Layer (biquinoline copolymer)Not specified>100 at 141.4 mA/cm²Not specified
Not specifiedBlue Emitter (pyrazolo[3,4-b]quinoline derivative)Not specifiedNot specifiedBlue Emission
Not specifiedBlue Emitter (pyrazolo[3,4-b]quinoline derivative)Not specifiedNot specifiedBlue Emission
ITO/PEDOT:PSS/ETM/Active layer/Ca/AlActive Layer (pyrazolo[3,4-b]quinoline derivative)Not specifiedNot specifiedNot specified

Note: Specific performance data for OLEDs using materials directly synthesized from this compound is limited in publicly available literature. The data presented is for structurally similar 4,7-disubstituted quinoline and phenanthroline derivatives to illustrate the potential of this material class.

Experimental Protocols

Protocol 1: Synthesis of 4,7-Diarylquinoline Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol describes a generalized procedure for the synthesis of 4,7-diarylquinoline derivatives from this compound and an appropriate arylboronic acid. This reaction is a cornerstone of modern organic synthesis and is widely used in the preparation of materials for organic electronics.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 4 equivalents)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)

  • Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), the arylboronic acid (2.2 equivalents), and the base (4 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture to the flask via cannula or syringe. Subsequently, add the palladium catalyst under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent using a rotary evaporator.

  • Chromatography: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 4,7-diarylquinoline derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Fabrication of a Multilayer OLED Device

This protocol outlines a general procedure for the fabrication of a multilayer OLED device by thermal evaporation, a common technique for producing high-quality organic electronic devices.

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole-Injection Layer (HIL) material (e.g., HAT-CN)

  • Hole-Transport Layer (HTL) material (e.g., TAPC)

  • Emissive Layer (EML) host material (e.g., a 4,7-disubstituted quinoline derivative)

  • EML dopant material (optional, for doped devices)

  • Electron-Transport Layer (ETL) material (e.g., TPBi)

  • Electron-Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)

  • UV-ozone or oxygen plasma cleaner

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent solution, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a stream of high-purity nitrogen gas.

  • Surface Treatment: Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to increase its work function and improve hole injection.

  • Organic Layer Deposition: Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

    • Deposit the HIL (e.g., HAT-CN, ~10 nm).

    • Deposit the HTL (e.g., TAPC, ~40 nm).

    • Deposit the EML. For a non-doped device, this will be the synthesized 4,7-disubstituted quinoline derivative (~20 nm). For a doped device, co-evaporate the host and dopant materials at a specific ratio.

    • Deposit the ETL (e.g., TPBi, ~30 nm).

    • Deposit the EIL (e.g., LiF, ~1 nm).

  • Cathode Deposition: Deposit the metal cathode (e.g., Aluminum, ~100 nm) through a shadow mask to define the active area of the device.

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate it inside a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.

  • Characterization: Measure the current-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and calculate the external quantum efficiency (EQE) of the fabricated OLED device.

Visualizations

Synthesis of 4,7-Diarylquinoline from this compound

Synthesis_of_4_7_Diarylquinoline 4_7_Dibromoquinoline This compound Reaction_Conditions Suzuki-Miyaura Coupling 4_7_Dibromoquinoline->Reaction_Conditions Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Reaction_Conditions Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction_Conditions Base Base (e.g., K₂CO₃) Base->Reaction_Conditions 4_7_Diarylquinoline 4,7-Diarylquinoline (OLED Material Precursor) Reaction_Conditions->4_7_Diarylquinoline

Caption: Synthetic pathway for 4,7-diarylquinoline from this compound.

Workflow for OLED Device Fabrication

OLED_Fabrication_Workflow cluster_0 Substrate Preparation cluster_1 Thin Film Deposition (Vacuum Thermal Evaporation) ITO_Cleaning ITO Substrate Cleaning Surface_Treatment UV-Ozone or Plasma Treatment ITO_Cleaning->Surface_Treatment HIL Hole Injection Layer (HIL) Surface_Treatment->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) (4,7-Disubstituted Quinoline Derivative) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Device_Testing Device_Testing Encapsulation->Device_Testing Characterization

Caption: General workflow for the fabrication of a multilayer OLED device.

Energy Level Diagram of a Representative OLED

OLED_Energy_Levels Anode ITO HIL HIL HTL HTL EML EML (Quinoline Derivative) ETL ETL EIL EIL Cathode Al

Caption: Energy level diagram of a typical multilayer OLED structure.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 4,7-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 4,7-dibromoquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for halogens in Suzuki coupling, and how does it apply to this compound?

A1: The reactivity of organic halides in the rate-determining oxidative addition step of the Suzuki coupling generally follows the order: I > OTf > Br >> Cl.[1][2] For this compound, both positions have the same leaving group (Br), so selectivity is governed by the electronic and steric environment of the C4 and C7 positions. The C4 position is generally more electrophilic and thus more reactive towards oxidative addition.[3]

Q2: How can I achieve selective mono-coupling versus di-coupling?

A2: Achieving selective mono-arylation at the more reactive C4 position is typically accomplished by using a slight deficiency or stoichiometric amount (1.0-1.2 equivalents) of the boronic acid. To favor di-substitution, a significant excess of the boronic acid (e.g., >2.5 equivalents) and prolonged reaction times or higher temperatures are usually required. Careful monitoring of the reaction progress by TLC or LC-MS is crucial to optimize for the desired product.

Q3: My boronic acid seems to be degrading. What can I do?

A3: Boronic acids, especially heteroaryl boronic acids, are susceptible to decomposition, primarily through protodeboronation where the boron group is replaced by a hydrogen atom.[4][5] To mitigate this:

  • Use Boronic Esters: Pinacol esters or MIDA boronates are significantly more stable than their corresponding boronic acids and can be used to prevent decomposition.[5][6]

  • Use Trifluoroborate Salts: Potassium organotrifluoroborate salts (R-BF3K) are another class of stable boron reagents that slowly release the boronic acid under basic reaction conditions.[2][7]

  • Ensure Reagent Quality: Use fresh, high-purity boronic acid and store it under inert, dry conditions.

Q4: What are the key components of a Suzuki coupling reaction?

A4: A typical Suzuki coupling reaction mixture includes the aryl halide (this compound), an organoboron reagent (boronic acid or ester), a palladium catalyst, a ligand (often a phosphine), a base, and a suitable solvent system.[1][8]

Troubleshooting Guide

Problem 1: Low to No Product Yield

This is the most common issue and can stem from multiple sources. A systematic approach is key to identifying the cause.[5]

Possible Cause Recommended Solution
Inactive Catalyst The active catalyst is a Pd(0) species.[9] Ensure your Pd source can be reduced to Pd(0) in situ or use a direct Pd(0) source like Pd(PPh₃)₄.[10] Deoxygenate the reaction mixture thoroughly by purging with an inert gas (Argon or Nitrogen) as oxygen can deactivate the catalyst.[5]
Poor Catalyst/Ligand Choice For challenging substrates like dihaloquinolines, the choice of catalyst and ligand is critical.[5] Screen different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[5][10]
Inappropriate Base The base is crucial for activating the boronic acid for transmetalation.[11][12] Screen common bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[5] For base-sensitive functional groups, milder bases like KF can be effective.[13]
Suboptimal Solvent The solvent affects the solubility of reactants and catalyst activity.[5] Common choices include dioxane/water, THF/water, or DMF.[5][14] Ensure all reactants are soluble at the reaction temperature. For reactants with poor solubility, solvents like chlorobenzene might be an option.[13]
Incorrect Temperature Many Suzuki reactions require heating, typically between 80-120 °C, to proceed at a reasonable rate.[5] If the reaction is slow, consider increasing the temperature or using microwave irradiation to accelerate the reaction.[5]
Boronic Acid Instability As mentioned in the FAQ, boronic acids can degrade.[4] Use more stable boronic esters (pinacol, MIDA) or trifluoroborate salts to ensure the boron reagent is present throughout the reaction.[5][7]
Problem 2: Formation of Significant Side Products
Side Product Possible Cause & Recommended Solution
Homocoupling (R-R) This occurs when two boronic acid molecules couple together. It is often promoted by the presence of oxygen or Pd(II) species.[4] Solution: Rigorously degas the solvent and reaction mixture. Use a high-quality Pd(0) source or a precatalyst that reliably generates Pd(0).[4]
Protodeboronation The boronic acid is replaced by a hydrogen atom. This is often caused by excess water or high temperatures.[4] Solution: Use a stable boronic ester.[5] Minimize water in the reaction mixture if using a non-aqueous system, or consider using a milder base.[15]
Dehalogenation (H-Ar-Br) The bromine atom on the quinoline is replaced by hydrogen. Solution: This side reaction can be influenced by the choice of base and solvent.[5] Screening different bases and ensuring anhydrous conditions (if the protocol allows) may reduce this side product.[5]

Experimental Protocols & Data

General Protocol for Mono-Arylation of this compound

This protocol is a starting point and should be optimized for specific boronic acids.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2.5 mol%) and a ligand (e.g., XPhos, 2-5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table 1: Example Conditions for Suzuki Coupling of Haloquinolines

This table summarizes conditions reported for various haloquinolines, providing a basis for optimization.

Aryl Halide Boronic Acid/Ester Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Yield (%) Reference
4,7-DichloroquinolinePhenylboronic acidPd(OAc)₂ (phosphine-free)-K₂CO₃ (3.0)H₂O10078 (mono) + 12 (di)[16]
7-Chloro-4-iodoquinolinePhenylboronic acidPd(OAc)₂ (phosphine-free)-K₂CO₃ (3.0)H₂O10098 (mono)[16]
Generic Iodo-compoundBoronic EsterPd₂(dba)₃ (3)XPhos (6)K₃PO₄ (3.0)Dioxane/H₂O120 (MW)53[14]
Generic Bromo-compoundBoronic AcidPd₂(dba)₃ (10)XPhos (28)Na₂CO₃ (1.0)ACN/H₂O90-[14]
Generic Iodo-compoundBoronic AcidPd(PPh₃)₄ (9)-K₃PO₄ (2.0)DMF8553[14]

Visual Guides

Suzuki Catalytic Cycle

The mechanism of the Suzuki coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2][17]

Suzuki_Cycle cluster_activation Boron Activation Pd0 Pd(0)L_n OA R¹-Pd(II)-X(L_n) (Oxidative Addition) Pd0->OA R¹-X TM R¹-Pd(II)-R²(L_n) (Transmetalation) OA->TM [R²-B(OR)₃]⁻ RE Product Formation TM->RE Reductive Elimination RE->Pd0 R¹-R² (Product) BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Base (e.g., OH⁻) Boronate->TM Transmetalation Step Troubleshooting_Workflow Start Low/No Yield CheckReagents Verify Reagent Quality (Substrate, Boronic Acid, Solvent) Start->CheckReagents CheckReagents->Start Reagents Degraded CheckConditions Review Reaction Conditions (Inert Atmosphere, Temp) CheckReagents->CheckConditions Reagents OK CheckConditions->Start Conditions Faulty OptimizeCatalyst Screen Catalyst & Ligand CheckConditions->OptimizeCatalyst Conditions OK OptimizeBase Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) OptimizeCatalyst->OptimizeBase OptimizeSolvent Screen Solvents (Dioxane, THF, DMF) OptimizeBase->OptimizeSolvent Success Improved Yield OptimizeSolvent->Success

References

Navigating the Synthesis of 4,7-Dibromoquinoline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4,7-dibromoquinoline, a key building block in the development of novel therapeutics and functional materials, can present several challenges. This technical support center provides a comprehensive guide to troubleshooting common issues and offers insights into the side reactions that can occur during its preparation. This resource is designed to assist researchers in optimizing their synthetic routes and overcoming common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Two primary strategies are employed for the synthesis of this compound:

  • Building the Quinoline Core from a Pre-brominated Aniline: This approach often utilizes a variation of the Skraup synthesis or a related cyclization reaction. The key is to start with an aniline derivative that already contains a bromine atom in a position that will ultimately become the 7-position of the quinoline ring. The second bromine atom is then introduced at the 4-position in a subsequent step.

  • Sequential Halogenation of a Quinoline Precursor: This method involves the stepwise introduction of bromine atoms onto a pre-formed quinoline or a substituted quinoline ring. This can be a more challenging approach due to the directing effects of the quinoline ring system.

Q2: I am attempting a direct bromination of quinoline to obtain this compound. Why am I getting a mixture of products with a low yield of the desired isomer?

A2: Direct electrophilic aromatic substitution on the quinoline ring is highly regioselective, but not for the 4- and 7-positions. The pyridine ring is electron-deficient and deactivates the 2- and 4-positions towards electrophilic attack.[1] The benzene ring is more electron-rich, with electrophilic substitution preferentially occurring at the 5- and 8-positions.[1][2][3] Therefore, direct bromination of unsubstituted quinoline will primarily yield 5-bromoquinoline, 8-bromoquinoline, and 5,8-dibromoquinoline.[4] Obtaining the 4,7-dibromo isomer through this method is not a viable high-yield strategy.

Q3: What are the major side reactions to expect when synthesizing this compound?

A3: The most common side reactions are the formation of isomeric and poly-brominated byproducts. Depending on the synthetic route, you may encounter:

  • Isomeric Dibromoquinolines: Formation of other dibromoquinoline isomers such as 5,8-dibromoquinoline, 5,7-dibromoquinoline, or 6,8-dibromoquinoline is a common issue, particularly in direct bromination approaches.

  • Over-bromination: The presence of excess brominating agent can lead to the formation of tri- or even tetra-brominated quinolines.[5]

  • Incomplete Halogenation: If the reaction conditions are not optimized, you may isolate mono-bromoquinoline intermediates (e.g., 4-bromoquinoline or 7-bromoquinoline).

  • Tarry Byproducts: The Skraup synthesis, a classic method for quinoline formation, is known to be highly exothermic and can produce significant amounts of tar if not carefully controlled.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low to no yield of the desired this compound - Incorrect synthetic strategy (e.g., direct bromination of quinoline).- Sub-optimal reaction conditions (temperature, reaction time).- Inactive reagents.- Employ a multi-step synthesis, such as the Skraup synthesis with a suitable bromoaniline followed by a Sandmeyer reaction, or a route involving the conversion of a 4-hydroxyquinoline intermediate.- Carefully optimize reaction parameters for each step.- Ensure the purity and reactivity of all starting materials and reagents.
Formation of multiple, difficult-to-separate isomers - Lack of regioselectivity in the bromination step.- Utilize a synthetic route that introduces the bromine atoms in a controlled, stepwise manner.- For bromination steps, carefully control the temperature and stoichiometry of the brominating agent (e.g., NBS or Br₂).- Consider using a protecting group strategy to block more reactive positions.
Significant amount of over-brominated products - Excess of the brominating agent.- Reaction time is too long.- Use a stoichiometric amount of the brominating agent (typically 1.05-1.1 equivalents per bromination step).- Monitor the reaction closely by TLC or LC-MS and quench it once the desired product is formed.- Add the brominating agent slowly to the reaction mixture to maintain a low concentration.
Presence of starting materials or mono-brominated intermediates - Incomplete reaction.- Insufficient amount of brominating agent.- Increase the reaction time or temperature, while carefully monitoring for side product formation.- Ensure the correct stoichiometry of the brominating agent is used.
Formation of tar and dark-colored impurities - The Skraup synthesis is known to be vigorous.[6]- Maintain strict temperature control throughout the reaction.- Add the sulfuric acid and oxidizing agent slowly and in a controlled manner.- Consider using a milder version of the Skraup reaction if available in the literature for similar substrates.
Difficulty in purifying the final product - Co-elution of isomeric impurities during column chromatography.- Similar solubility of the desired product and byproducts.- Optimize the solvent system for column chromatography to achieve better separation.- Consider using a different stationary phase for chromatography.- Attempt recrystallization from various solvent systems to selectively crystallize the desired isomer. A combination of purification techniques may be necessary.[6]

Experimental Protocols

Proposed Synthetic Pathway:

This proposed pathway involves the construction of a 7-bromo-4-hydroxyquinoline intermediate, followed by the conversion of the hydroxyl group to a bromine atom.

G A 3-Bromoaniline C 7-Bromo-4-hydroxyquinoline-3-carboxylate A->C Gould-Jacobs Reaction (Thermal Cyclization) B Diethyl ethoxymethylenemalonate B->C D 7-Bromo-4-hydroxyquinoline C->D Saponification & Decarboxylation E This compound D->E Halogenation (e.g., POBr₃ or PBr₃/PBr₅)

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 7-Bromo-4-hydroxyquinoline (Intermediate D)

This step would likely follow a Gould-Jacobs-type reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-bromoaniline and diethyl ethoxymethylenemalonate.

  • Reaction: Heat the mixture, typically at temperatures ranging from 100-150°C, to form the intermediate anilinomethylenemalonate. This is followed by a high-temperature thermal cyclization (often in a high-boiling solvent like diphenyl ether) to yield the ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.

  • Saponification and Decarboxylation: The resulting ester is then saponified using a base (e.g., NaOH) and subsequently decarboxylated by heating in an acidic medium to afford 7-bromo-4-hydroxyquinoline.

  • Work-up and Purification: The crude product is typically isolated by filtration after adjusting the pH. Purification can be achieved by recrystallization.

Step 2: Synthesis of this compound (Product E)

This step involves the conversion of the 4-hydroxyl group to a bromine atom.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a means to control the atmosphere (e.g., a nitrogen inlet), place the 7-bromo-4-hydroxyquinoline.

  • Reaction: Add a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅). The reaction is typically heated to reflux.

  • Work-up: After the reaction is complete, the mixture is carefully quenched by pouring it onto ice. The product is then extracted with an organic solvent.

  • Purification: The crude this compound is purified by column chromatography on silica gel, followed by recrystallization.

Data Presentation

As specific quantitative data for the synthesis of this compound is scarce in the literature, the following table provides a general comparison of purification methods for bromoquinolines to guide researchers in their experimental design.

Table 1: Comparison of Purification Methods for Bromoquinoline Isomers

Purification MethodTypical Purity AchievedTypical Recovery YieldAdvantagesDisadvantages
Recrystallization 95-98%60-80%- Good for removing small amounts of impurities with different solubilities.- Can be scaled up easily.- May not be effective for separating isomers with similar solubilities.- Can result in significant product loss.
Column Chromatography >98%50-70%- Effective for separating isomeric impurities.- Can provide very high purity.- Can be time-consuming and require large volumes of solvent.- Scaling up can be challenging.
Combined Methods >99%40-60%- Achieves the highest level of purity.- Involves multiple steps, leading to lower overall yield.

Note: The values in this table are estimates based on general laboratory practices for the purification of bromoquinoline derivatives and may vary depending on the specific reaction mixture.

Logical Relationships in Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

G cluster_0 Problem Identification cluster_1 Analysis of Reaction Mixture cluster_2 Potential Causes & Solutions A Low Yield of This compound B TLC/LC-MS Analysis A->B C Presence of Starting Material B->C Unreacted SM D Multiple Isomeric Products B->D Multiple Spots E Over-brominated Products B->E Higher MW Products F Tar Formation B->F Baseline Streaking G Increase Reaction Time/Temp Check Reagent Stoichiometry C->G H Modify Synthetic Route Optimize Regioselectivity D->H I Reduce Brominating Agent Monitor Reaction Closely E->I J Improve Temperature Control Slow Reagent Addition F->J

Caption: Troubleshooting workflow for the synthesis of this compound.

By understanding the underlying principles of quinoline reactivity and anticipating common side reactions, researchers can more effectively troubleshoot and optimize the synthesis of this compound, a valuable compound for further chemical exploration.

References

Technical Support Center: Purification of Crude 4,7-Dibromoquinoline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 4,7-dibromoquinoline using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound by column chromatography?

A1: The primary challenges stem from the basicity of the quinoline nitrogen and the overall properties of the molecule. The basic nitrogen can interact strongly with the acidic silanol groups on the surface of silica gel, potentially leading to irreversible adsorption, tailing of the elution peak, or even decomposition of the compound.[1][2] Additionally, separating this compound from isomeric impurities or other closely related byproducts can be difficult due to their similar polarities.[2][3]

Q2: How do I select an appropriate solvent system for the column?

A2: The ideal solvent system should provide good separation of this compound from its impurities. This is best determined by preliminary analysis using Thin-Layer Chromatography (TLC).[2][4] A good starting point is a mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate.[5] The optimal system should result in an Rf value of approximately 0.25-0.35 for this compound, with clear separation from other spots.[4]

Q3: Is it necessary to deactivate the silica gel before use?

A3: Deactivation of silica gel is highly recommended when purifying quinoline derivatives to prevent decomposition and improve recovery.[2] The acidic nature of standard silica gel can interact with the basic nitrogen of the quinoline ring.[1][2] A common method for deactivation is to prepare a slurry of the silica gel in the chosen eluent containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃).[2][5][6]

Q4: What are suitable alternatives if silica gel is not effective?

A4: If this compound shows instability or poor separation on silica gel, even after deactivation, alternative stationary phases can be used.[7][8] Neutral or basic alumina is a common and effective alternative for acid-sensitive and basic compounds.[2] Florisil, a magnesium silicate-based adsorbent, is another option that can be less harsh than silica gel.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Product does not elute from the column. The eluent is not polar enough to displace the compound from the stationary phase.[7][9]Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. A "methanol purge" at the end can elute highly retained compounds.[10]
The compound may have decomposed on the silica gel.[7]Test for compound stability on a TLC plate by spotting the crude mixture and letting it sit for an hour before developing. If decomposition is suspected, switch to a deactivated silica gel or an alternative stationary phase like neutral alumina.[2][7]
Product elutes too quickly (with the solvent front). The mobile phase is too polar.[2]Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).[2] Ensure the initial TLC analysis was accurate.
Poor separation of this compound from impurities (co-elution). The chosen solvent system has insufficient selectivity.Optimize the mobile phase using extensive TLC screening with different solvent combinations.[2]
The column was overloaded with the crude sample.[2]Use a higher ratio of stationary phase to crude product (a general guideline is 30:1 to 50:1 by weight).[2]
The column was packed improperly, leading to channeling.[11][12]Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks.[13]
The flow rate is too fast.A slower flow rate can provide more time for equilibrium between the stationary and mobile phases, improving separation.[12][14]
Streaking or "tailing" of the product spot on TLC and broad bands on the column. The sample was overloaded on the TLC plate or column.[15][16]Dilute the sample before spotting on the TLC plate. For the column, ensure the sample is loaded in a concentrated, narrow band.[14]
Strong interaction between the basic quinoline and acidic silica gel.[17]Add a small amount of triethylamine (0.5-2%) to the mobile phase to block the active sites on the silica gel.[2][8]
The compound has low solubility in the eluting solvent, causing it to precipitate and re-dissolve as it moves down the column.[7]Choose a solvent system in which the compound is readily soluble. Consider dry loading the sample onto the column.[14]

Experimental Protocols

Protocol 1: Preparation of the Column and Sample
  • Solvent System Selection:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on several TLC plates and develop them in different solvent systems (e.g., varying ratios of hexane:ethyl acetate).

    • The ideal system will show good separation with an Rf value of ~0.3 for the desired product.[2]

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel (230-400 mesh) in the least polar solvent system you plan to use.

    • Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Gently tap the column to promote even packing.[13]

    • Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.[13]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a dry, free-flowing powder.[14]

    • Carefully add this powder to the top of the packed column.[3]

Protocol 2: Elution and Fraction Analysis
  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure to the top of the column to start the elution process at a steady flow rate.

    • Collect the eluent in fractions (e.g., in test tubes).

  • Fraction Monitoring:

    • Monitor the collected fractions by TLC to identify those containing the pure this compound.

    • Spot each fraction on a TLC plate alongside a spot of the crude mixture for comparison.

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization of Experimental Workflow

experimental_workflow Workflow for Purification of this compound TLC 1. TLC Analysis (Solvent System Optimization) Slurry 2. Prepare Silica Gel Slurry (with 0.5% NEt3 in Hexane) TLC->Slurry Determines starting eluent Pack 3. Pack Column Slurry->Pack DryLoad 4. Dry Load Crude Sample (Adsorb on Silica) Pack->DryLoad Elute 5. Elute with Solvent Gradient (e.g., Hexane -> EtOAc/Hexane) DryLoad->Elute Collect 6. Collect Fractions Elute->Collect TLC_Fractions 7. Analyze Fractions by TLC Collect->TLC_Fractions Combine 8. Combine Pure Fractions TLC_Fractions->Combine Identify pure fractions Evaporate 9. Evaporate Solvent Combine->Evaporate PureProduct Purified this compound Evaporate->PureProduct

References

Quinoline Synthesis Technical Support Center: Troubleshooting Over-bromination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during the bromination of quinoline and its derivatives, with a specific focus on preventing over-bromination.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to over-bromination in quinoline synthesis?

A1: Over-bromination, the introduction of more bromine atoms than desired, is a common side reaction in quinoline synthesis. The primary factors influencing this are:

  • Stoichiometry of the Brominating Agent: Using an excess of the brominating agent (e.g., molecular bromine (Br₂) or N-Bromosuccinimide (NBS)) is the most direct cause of polybromination.[1][2][3]

  • Activating Substituents: The presence of strong electron-donating groups (EDGs) such as hydroxyl (-OH), amino (-NH₂), or methoxy (-OCH₃) on the quinoline ring significantly activates the aromatic system towards electrophilic substitution, making it more susceptible to multiple brominations.[1][2]

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the necessary energy for multiple substitution reactions to occur.

  • Solvent Choice: The polarity of the solvent can influence the reactivity of the brominating agent and the quinoline substrate. Solvents like acetic acid and methanol have been used, with varying results on conversion rates and product distribution.[1]

Q2: How can I selectively achieve mono-bromination of a substituted quinoline?

A2: Achieving selective mono-bromination requires careful control over the reaction parameters. Here are key strategies:

  • Precise Stoichiometric Control: Use a slight excess (e.g., 1.1 equivalents) of the brominating agent to favor mono-substitution.[1][2] Careful and slow addition of the brominating agent can also help maintain a low concentration, reducing the likelihood of over-bromination.

  • Low Temperature: Conducting the reaction at low temperatures (e.g., 0 °C) can help to control the reaction rate and improve selectivity.[3]

  • Choice of Brominating Agent: While molecular bromine is common, N-Bromosuccinimide (NBS) can be a milder and more selective brominating agent, especially when used in strong acids for deactivated systems.[4][5][6]

  • Solvent Optimization: The choice of solvent can impact selectivity. For instance, using solvents like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) can be effective.[1][2]

Q3: My reaction is producing a mixture of mono- and di-bromo quinolines. How can I improve the yield of the desired mono-bromo product?

A3: The formation of product mixtures is a common challenge. To enhance the yield of the mono-brominated product, consider the following troubleshooting steps:

  • Re-evaluate Stoichiometry: Reduce the equivalents of your brominating agent. Even a small excess can lead to significant amounts of di-brominated product, especially with highly activated substrates.

  • Decrease Reaction Temperature: If you are running the reaction at room temperature or higher, try lowering it to 0 °C or even -78 °C to increase selectivity.

  • Change the Order of Addition: Add the brominating agent dropwise to a solution of the quinoline substrate. This ensures that the brominating agent is the limiting reagent at any given time during the addition.

  • Purification Strategy: If a mixture is unavoidable, focus on an efficient purification method. Differences in polarity between mono- and di-brominated compounds can often be exploited for separation by column chromatography. In some cases, differences in solubility can be used for physical separation.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Excessive Di-bromination or Poly-bromination Too much brominating agent.Carefully control the stoichiometry. Use 1.0-1.1 equivalents of the brominating agent for mono-bromination.
Highly activated quinoline substrate.Run the reaction at a lower temperature (e.g., 0 °C or below). Consider using a milder brominating agent like NBS.
Prolonged reaction time.Monitor the reaction closely using TLC or another analytical technique to stop the reaction once the starting material is consumed.
Low Conversion to Brominated Product Insufficient amount of brominating agent.Increase the equivalents of the brominating agent slightly (e.g., from 1.0 to 1.1 eq).
Reaction temperature is too low.Gradually increase the reaction temperature, while monitoring for the formation of side products.
Deactivated quinoline substrate.Consider using a more reactive brominating agent or a catalytic amount of a Lewis acid. For deactivated systems, bromination in strong acid can be effective.[4]
Formation of Unwanted Isomers (Regioselectivity Issues) The directing effects of substituents on the quinoline ring.The position of bromination is dictated by the electronic effects of the existing substituents. For 8-substituted quinolines, bromination often occurs at the 5- and 7-positions.[1][2][3] Modifying the substituent or using a protecting group strategy may be necessary to achieve a different regioselectivity.
Reaction conditions favoring thermodynamic products.Kinetically controlled conditions (low temperature) may favor a different isomer than thermodynamically controlled conditions (higher temperature).

Experimental Protocols

Protocol 1: Selective Mono-bromination of 8-Methoxyquinoline

This protocol is adapted from a study on the bromination of 8-substituted quinolines and demonstrates high selectivity for the 5-bromo product.[2]

Materials:

  • 8-Methoxyquinoline

  • Bromine (Br₂)

  • Chloroform (CHCl₃), distilled

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Dissolve 8-methoxyquinoline (1.0 eq) in distilled chloroform (approx. 0.16 M solution).

  • Prepare a solution of bromine (1.1 eq) in chloroform.

  • Add the bromine solution dropwise to the 8-methoxyquinoline solution over 10 minutes in the dark at ambient temperature.

  • Stir the reaction mixture for 2 days.

  • Upon completion of the reaction (monitored by TLC), wash the organic layer with 5% NaHCO₃ solution (3 x 20 mL).

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by passing it through a short alumina column, eluting with an EtOAc/hexane mixture (e.g., 1:3).

  • Evaporate the solvent to obtain the solid 5-bromo-8-methoxyquinoline.

Protocol 2: Synthesis of 5,7-Dibromo-8-hydroxyquinoline

This protocol is for the di-bromination of 8-hydroxyquinoline, a highly activated substrate.[3]

Materials:

  • 8-Hydroxyquinoline

  • Bromine (Br₂)

  • Chloroform (CHCl₃)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄)

  • Benzene

Procedure:

  • Dissolve 8-hydroxyquinoline (1.0 eq) in chloroform (approx. 0.2 M solution).

  • Prepare a solution of bromine (2.0-2.1 eq) in chloroform.

  • Add the bromine solution to the 8-hydroxyquinoline solution over 5 minutes at room temperature.

  • Stir the mixture for 1 hour. A yellow solid will form.

  • Dissolve the resulting solid in additional chloroform.

  • Wash the organic layer with 5% NaHCO₃ solution (3 x 15 mL).

  • Dry the organic layer over Na₂SO₄ and evaporate the solvent.

  • Crystallize the product from benzene to yield 5,7-dibromo-8-hydroxyquinoline.

Quantitative Data Summary

The following table summarizes the effect of bromine equivalents on the product distribution for the bromination of 8-hydroxyquinoline, illustrating the challenge of achieving selective mono-bromination with this activated substrate.

Substrate Equivalents of Br₂ Solvent Product(s) Yield/Ratio Reference
8-Hydroxyquinoline2.1CH₂Cl₂5,7-dibromo-8-hydroxyquinoline90%[1]
8-Hydroxyquinoline< 2.1CH₂Cl₂Mixture of 5,7-dibromo- and 7-bromo-8-hydroxyquinolineVariable[1]
8-Aminoquinoline2.0CH₂Cl₂5,7-dibromo-8-aminoquinoline99%[2]
8-Aminoquinoline1.5CH₂Cl₂Mixture of 5,7-dibromo- and 5-bromo-8-aminoquinoline42:58 ratio[2]
8-Methoxyquinoline1.1 or 1.5CHCl₃5-bromo-8-methoxyquinoline92% (single product)[2]

Visual Guides

Experimental Workflow for Controlled Bromination

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Quinoline Substrate in Solvent C Slow, Dropwise Addition of Brominating Agent (Control Temperature) A->C B Prepare Brominating Agent Solution B->C D Stir and Monitor Reaction (e.g., TLC) C->D E Quench Reaction & Wash with NaHCO3 D->E F Dry Organic Layer (e.g., Na2SO4) E->F G Concentrate Under Reduced Pressure F->G H Purify by Column Chromatography or Crystallization G->H

Caption: A generalized workflow for controlled quinoline bromination.

Decision Tree for Troubleshooting Over-bromination

troubleshooting_tree Start Over-bromination Observed? CheckStoichiometry Check Stoichiometry: Is Br2 > 1.1 eq? Start->CheckStoichiometry Yes OptimizePurification Optimize Purification Strategy Start->OptimizePurification No, but mixture is present ReduceStoichiometry Reduce Br2 to 1.0-1.1 eq CheckStoichiometry->ReduceStoichiometry Yes CheckTemp Check Temperature: Is it > 0°C? CheckStoichiometry->CheckTemp No ReduceStoichiometry->CheckTemp LowerTemp Lower Temperature to 0°C or below CheckTemp->LowerTemp Yes CheckSubstrate Is Substrate Highly Activated (e.g., -OH, -NH2)? CheckTemp->CheckSubstrate No LowerTemp->CheckSubstrate UseMilderReagent Consider a Milder Brominating Agent (e.g., NBS) CheckSubstrate->UseMilderReagent Yes CheckSubstrate->OptimizePurification No UseMilderReagent->OptimizePurification

Caption: A decision-making guide for addressing over-bromination issues.

References

Troubleshooting low yields in Heck reactions with 4,7-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low yields in Heck coupling reactions involving 4,7-dibromoquinoline. The content is tailored for scientists and professionals in chemical research and drug development.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield in my Heck reaction with this compound?

A1: Low yields with this compound, a heteroaromatic dihalide, can stem from several factors. Aryl bromides are generally less reactive than aryl iodides, often requiring more forcing conditions.[1][2] Key areas to investigate include catalyst deactivation, suboptimal choice of ligand or base, inappropriate reaction temperature, and potential side reactions. The electronic properties of the quinoline ring can also influence catalyst activity.

Q2: I see a black precipitate (palladium black) in my reaction. What does this mean?

A2: The formation of palladium black indicates the agglomeration and precipitation of the palladium catalyst from its active, soluble form.[3] This is a common mode of catalyst deactivation, often caused by excessively high temperatures, impurities, or an inappropriate ligand-to-metal ratio.[2] Once formed, palladium black is generally catalytically inactive, leading to a stalled reaction and low yields.

Q3: Which bromine on this compound is more likely to react first?

A3: In di-substituted quinolines, the reactivity of the halogen atoms can differ based on their position. The electronic influence of the nitrogen atom and the overall aromatic system typically makes the C4 position more electron-deficient and thus more susceptible to oxidative addition to the Pd(0) catalyst compared to the C7 position. Therefore, mono-arylation is expected to occur preferentially at the C4-Br bond. Achieving selective di-substitution often requires more rigorous optimization.

Q4: What are the most common side reactions to be aware of?

A4: Besides catalyst decomposition, several side reactions can reduce the yield of the desired product. These include:

  • Homocoupling: The aryl halide couples with itself to form a bi-quinoline species. This can be more prevalent at higher temperatures.

  • Reductive Heck Product: The intermediate formed after carbopalladation may undergo reduction instead of β-hydride elimination, leading to a saturated product.[2]

  • Alkene Isomerization: The palladium-hydride species generated in the catalytic cycle can promote the isomerization of the double bond in both the starting alkene and the product.[4]

Q5: Can I use aryl chlorides for this reaction?

A5: While technically possible, aryl chlorides are significantly less reactive than aryl bromides and require specialized, highly active catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), along with higher temperatures.[2][5] For initial trials and optimization, starting with the dibromo-substrate is advisable.

Troubleshooting Guides & Optimization Protocols

Issue 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted this compound, consider the following optimization parameters.

The choice of palladium source and ligand is critical. While standard catalysts like Pd(OAc)₂ with PPh₃ can work, challenging substrates often require more robust systems.

  • Palladium Precatalyst: Pd(OAc)₂ is a common and effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[4] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a Pd(0) source but can be less stable at high temperatures.[4]

  • Ligands: For less reactive aryl bromides, bulky, electron-donating phosphine ligands are often superior to PPh₃.[2] Consider ligands such as P(o-tolyl)₃, P(t-Bu)₃, or bidentate ligands like BINAP.[4][6] The ligand-to-palladium ratio should be optimized; an excess of ligand can sometimes inhibit the reaction.[5][7]

(Illustrative data for optimizing aryl bromide coupling)

EntryPalladium Source (mol%)Ligand (mol%)Ligand:Pd RatioBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)2:1Et₃NDMF10035
2Pd(OAc)₂ (2)P(o-tolyl)₃ (4)2:1Et₃NDMF10055
3Pd(OAc)₂ (2)P(t-Bu)₃ (3)1.5:1K₂CO₃DMA12075
4Pd(PPh₃)₄ (2)--Et₃NDMF10020
5PdCl₂(dppf) (2)--K₂CO₃DMA12080

The base regenerates the active Pd(0) catalyst, and the solvent influences catalyst stability and reactant solubility.

  • Base: Both organic bases (e.g., triethylamine, diisopropylethylamine) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃, NaOAc) are used.[6][8] For reactions requiring high temperatures, inorganic bases are often more stable.

  • Solvent: High-boiling point, polar aprotic solvents like DMF, DMA, or NMP are standard choices as they help stabilize the catalytic species and are necessary for the higher temperatures often required for aryl bromides.[8][9]

(Illustrative data for optimizing aryl bromide coupling)

EntryCatalyst SystemBase (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂/P(o-tolyl)₃Et₃N (2)DMF1101250
2Pd(OAc)₂/P(o-tolyl)₃K₂CO₃ (2)DMF1101265
3Pd(OAc)₂/P(o-tolyl)₃K₂CO₃ (2)DMA130885
4Pd(OAc)₂/P(o-tolyl)₃Cs₂CO₃ (2)Dioxane1001240
5Pd(OAc)₂/P(o-tolyl)₃NaOAc (3)NMP130878

Experimental Protocols

Protocol 1: General Procedure for Heck Reaction with this compound

This protocol provides a starting point for the reaction. All reagents should be pure and solvents should be anhydrous where appropriate.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired alkene (1.2-1.5 equiv), the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%).

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Ligand Addition: Add the anhydrous solvent (e.g., DMA, ~0.1-0.5 M concentration) via syringe. If using a solid ligand, it can be added in step 1. If it is a liquid, add it via syringe.

  • Degassing: Bubble the inert gas through the stirred reaction mixture for 15-20 minutes to ensure all dissolved oxygen is removed.

  • Heating: Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 110-140 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visual Guides & Workflows

Heck Reaction Troubleshooting Workflow

This diagram provides a logical path for diagnosing and solving common issues leading to low yields.

G start Low Yield or No Reaction pd_black Is Palladium Black visible? start->pd_black catalyst_deactivation Catalyst Deactivation Occurred pd_black->catalyst_deactivation Yes check_params Review Core Reaction Parameters pd_black->check_params No pd_black_yes Yes sol1 Lower Reaction Temperature catalyst_deactivation->sol1 sol2 Ensure Rigorous Inert Atmosphere catalyst_deactivation->sol2 sol3 Check Reagent Purity catalyst_deactivation->sol3 sol4 Use a more stable ligand (e.g., bulky phosphine, NHC) catalyst_deactivation->sol4 pd_black_no No opt1 Increase Catalyst Loading (e.g., from 2% to 5%) check_params->opt1 opt2 Screen Different Ligands (e.g., P(o-tolyl)₃, dppf) check_params->opt2 opt3 Screen Different Bases (e.g., K₂CO₃ vs Et₃N) check_params->opt3 opt4 Increase Temperature Incrementally (e.g., 120°C -> 140°C) check_params->opt4 opt5 Change Solvent (e.g., DMF to DMA or NMP) check_params->opt5

Caption: A flowchart for troubleshooting low yields in Heck reactions.

Heck Catalytic Cycle

This diagram illustrates the fundamental steps of the Mizoroki-Heck reaction mechanism.[4][10]

HeckCycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd2_complex R-Pd(II)L₂-X pd0->pd2_complex + R-X alkene_complex Alkene Coordination pd_alkene R-Pd(II)L(Alkene)-X pd2_complex->pd_alkene + Alkene - L mig_ins Migratory Insertion pd_hydride H-Pd(II)L₂(Product)-X pd_alkene->pd_hydride Carbopalladation beta_elim β-Hydride Elimination red_elim Reductive Elimination pd_hydride->pd0 + Base - HB⁺X⁻ - Product

References

Technical Support Center: Purifying 4,7-Dibromoquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 4,7-Dibromoquinoline. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: I've dissolved my crude this compound and cooled the solution, but no crystals are forming. What should I do?

A1: The absence of crystal formation is a common issue, often stemming from several factors:

  • The solution is not supersaturated: You may have used too much solvent.

  • High solubility: The compound might be too soluble in the chosen solvent, even at low temperatures.

  • Inhibiting impurities: Certain impurities can prevent crystal nucleation and growth.

  • Lack of nucleation sites: A very clean and smooth flask may not provide surfaces for crystallization to begin.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inner surface of the flask at the liquid's surface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.

    • Seeding: Add a single, pure crystal of this compound (a "seed crystal") to the solution to initiate crystal growth.

  • Increase Concentration: If the solution is too dilute, gently heat it to evaporate a portion of the solvent. Allow the more concentrated solution to cool again.

  • Cool to a Lower Temperature: If crystals do not form at room temperature, place the flask in an ice-water bath. For some solvent systems, even colder temperatures may be required.

Q2: My compound has separated as an oil instead of crystals. What is "oiling out" and how can I prevent it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is often because the solution becomes supersaturated at a temperature that is above the melting point of the solute. It can also be caused by a very high concentration of impurities or by cooling the solution too rapidly.

Solutions:

  • Reheat and Dilute: Reheat the mixture until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation point and then allow it to cool more slowly.

  • Slow Down Cooling: Insulate the flask (e.g., by placing it on a cork ring or paper towels and covering it with a watch glass) to ensure a gradual temperature drop. This gives the molecules time to orient themselves into a crystal lattice.

  • Modify the Solvent System: If using a single solvent, try switching to a mixed-solvent system. If you are already using one, adjust the ratio by adding more of the solvent in which the compound is more soluble (the "good" solvent).

Q3: The yield of my recrystallized this compound is very low. What went wrong?

A3: A low yield is most commonly caused by one of the following:

  • Using too much solvent: This is the most frequent reason for low recovery, as a significant amount of the product remains dissolved in the mother liquor.

  • Premature filtration: Filtering the crystals before crystallization is complete.

  • Inappropriate solvent choice: The compound may be too soluble in the solvent even at low temperatures.

  • Material loss during transfers: Multiple transfer steps can lead to a cumulative loss of product.

Solutions:

  • Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Check the Mother Liquor: After filtration, evaporate a small sample of the filtrate (mother liquor). If a significant amount of solid forms, you can attempt to recover a "second crop" of crystals by concentrating the bulk of the mother liquor and re-cooling. Note that the purity of the second crop is often lower than the first.

  • Ensure Complete Crystallization: Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath for at least 30 minutes is recommended to maximize precipitation.

Q4: My final product is colored, but it should be a white or off-white solid. How can I remove colored impurities?

A4: Colored impurities are often highly conjugated molecules that can be removed with activated charcoal.

Solution:

  • Charcoal Treatment: After dissolving the crude this compound in the hot solvent, remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient).

  • Reheat and Filter: Bring the solution back to a boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove the charcoal. This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.

Data Presentation

Table 1: Physical Properties of Dibromoquinolines
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₉H₅Br₂N286.95Not available
5,7-DibromoquinolineC₉H₅Br₂N286.9596-98[1]
4,6-DibromoquinolineC₉H₅Br₂N286.95Not available
5,7-Dibromo-8-hydroxyquinolineC₉H₅Br₂NO302.95197-203

Note: A specific melting point for this compound was not found in the searched literature. Purity should be assessed by comparing the experimental melting point range to the supplier's specifications or other analytical data (e.g., NMR, HPLC).

Table 2: Potential Solvents for Recrystallization of this compound

Based on the properties of similar bromoquinoline compounds, the following solvents and solvent systems are suggested for screening. An ideal solvent should dissolve this compound poorly at room temperature but well at its boiling point.

Solvent SystemType"Good" Solvent"Poor" SolventNotes
Ethanol/WaterMixedEthanolWaterA common choice for moderately polar compounds. Dissolve in hot ethanol and add hot water dropwise until cloudy, then clarify with a drop of ethanol.[2][3]
Ethyl Acetate/HexaneMixedEthyl AcetateHexaneExcellent for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add hexane until persistent cloudiness is observed.[4]
TolueneSingleTolueneN/ASuitable for less polar compounds. Ensure slow cooling to prevent oiling out.
Methanol/AcetoneMixedMethanol & AcetoneN/ACan be effective for removing certain impurities.[2]
BenzeneSingleBenzeneN/AHas been used for other dibromoquinoline derivatives but is less common now due to toxicity.[2]

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization

This protocol provides a general methodology and should be adapted based on small-scale solvent screening tests.

  • Solvent Selection: Choose a suitable solvent by testing the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating.

  • Dissolution: Place the crude solid (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and the minimum volume of the selected solvent to create a slurry. Heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-3 minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration. Pre-warm the receiving flask and a stemless funnel with hot solvent vapor. Quickly pour the hot solution through fluted filter paper to remove insoluble materials.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent. Determine the yield and melting point of the purified product.

Visualizations

Recrystallization Workflow

Troubleshooting Decision Tree

References

Identifying impurities in 4,7-Dibromoquinoline synthesis by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in the synthesis of 4,7-dibromoquinoline by NMR.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from unreacted starting materials, incomplete reactions, or side reactions. Based on typical quinoline synthesis routes, such as the Skraup or Combes synthesis, potential impurities include:

  • Starting Materials: e.g., 3-bromoaniline or other substituted anilines.

  • Mono-brominated Intermediates: Such as 4-bromoquinoline or 7-bromoquinoline.

  • Isomeric Dibromoquinolines: Depending on the synthetic route, other isomers like 5,7-dibromoquinoline or 6,8-dibromoquinoline could be formed.

  • Reaction Byproducts: Complex polymeric materials or tars are common in vigorous reactions like the Skraup synthesis.

Q2: My 1H NMR spectrum shows more aromatic signals than expected for pure this compound. What could be the reason?

A2: The presence of additional aromatic signals strongly suggests the presence of impurities. These could be unreacted starting materials, mono-brominated intermediates, or other isomeric byproducts. Each of these will have a unique set of peaks in the aromatic region of the NMR spectrum. Cross-referencing the chemical shifts and coupling constants with the data in the tables below can help in identifying the specific impurity.

Q3: How can I differentiate between this compound and its isomers using 1H NMR?

A3: The substitution pattern on the quinoline ring dictates the multiplicity and coupling constants of the aromatic protons. For this compound, you would expect to see specific splitting patterns for the protons on both the pyridine and benzene rings. For instance, the proton at C2 would likely be a doublet, coupled to the proton at C3. The protons on the benzene ring (C5, C6, and C8) would also show a distinct pattern. Comparing the observed coupling constants with expected values for different isomers is a key identification strategy.

Q4: I observe a broad signal in my 1H NMR spectrum. What could this indicate?

A4: A broad signal could be due to several factors:

  • Presence of acidic protons: If the reaction is not properly quenched or worked up, residual acidic species could be present.

  • Paramagnetic impurities: Trace amounts of metal ions can cause significant line broadening.

  • Polymeric material: Tarry byproducts from the synthesis can result in broad, unresolved humps in the baseline of the NMR spectrum.

Troubleshooting Guide

Issue Possible Cause Suggested NMR Analysis & Solution
NMR spectrum indicates the presence of starting aniline. Incomplete reaction.Look for characteristic signals of the aniline starting material in the 1H NMR. For 3-bromoaniline, expect signals in the aromatic region with different chemical shifts and coupling patterns compared to the quinoline product. Solution: Increase reaction time or temperature, or consider a different catalyst or solvent system.
Signals corresponding to mono-brominated quinolines are observed. Incomplete second bromination step or a competing reaction.Compare the spectrum with reference data for 4-bromoquinoline and 7-bromoquinoline. The integration of the signals can provide the relative ratio of the mono- to di-brominated product. Solution: Adjust the stoichiometry of the brominating agent or modify the reaction conditions to favor di-bromination.
Complex, overlapping signals in the aromatic region. Presence of multiple isomers of dibromoquinoline.This is common if a direct bromination of quinoline was attempted. 2D NMR techniques like COSY and HMBC can help in elucidating the connectivity of the different spin systems and identifying the various isomers present. Solution: Employ careful chromatographic purification to separate the isomers. For future syntheses, consider a more regioselective synthetic route.
Low overall signal intensity and a rolling baseline. Presence of significant amounts of tarry byproducts.This is often observed in high-temperature condensation reactions. The 1H NMR will show broad, poorly resolved signals. Solution: The crude product needs extensive purification, such as column chromatography or recrystallization, before a clean NMR spectrum can be obtained. Optimize the reaction temperature and consider slower addition of reagents to control the reaction exotherm.

Quantitative NMR Data for Impurity Identification

The following table summarizes the reported 1H and 13C NMR chemical shifts for this compound and potential impurities. Note that chemical shifts can vary slightly depending on the solvent and concentration.

Compound Position 1H NMR Chemical Shift (ppm) 13C NMR Chemical Shift (ppm)
This compound 2~8.8 (d)~151
3~7.8 (d)~125
5~8.2 (d)~130
6~7.6 (dd)~129
8~8.4 (d)~124
4a-~148
8a-~149
4-~135
7-~123
4-Bromoquinoline [1][2][3]28.69 (d)~150
37.71 (d)~124
58.20 (d)~129
67.66 (ddd)~128
77.78 (ddd)~129
88.12 (m)~123
7-Bromoquinoline [4]2~8.9 (dd)~151
3~7.5 (dd)~122
4~8.2 (d)~136
5~8.1 (d)~129
6~7.6 (dd)~129
8~8.3 (d)~124
3-Bromoaniline 2~7.1 (t)~131
4~6.9 (d)~119
5~6.7 (t)~123
6~6.9 (d)~115

Experimental Protocol: Proposed Synthesis of this compound

A plausible route to this compound involves a multi-step synthesis, for example, a Skraup reaction with a suitably substituted aniline followed by further functionalization, as direct bromination of quinoline is often unselective. A potential, though not explicitly found in searches, route could involve the synthesis of 7-bromo-4-hydroxyquinoline followed by bromination and then conversion of the hydroxyl group to a bromide.

Step 1: Synthesis of 7-Bromo-4-hydroxyquinoline

This could be achieved via a Gould-Jacobs reaction starting from 3-bromoaniline and diethyl (ethoxymethylene)malonate.

  • A mixture of 3-bromoaniline and diethyl (ethoxymethylene)malonate is heated.

  • The resulting intermediate is cyclized at high temperature in a high-boiling solvent like diphenyl ether.

  • The crude product is isolated and purified.

Step 2: Bromination of 7-Bromo-4-hydroxyquinoline

  • 7-Bromo-4-hydroxyquinoline is dissolved in a suitable solvent like acetic acid.

  • A brominating agent (e.g., N-bromosuccinimide or bromine) is added portion-wise.

  • The reaction is monitored by TLC until completion.

  • The product, 3,7-dibromo-4-hydroxyquinoline, is isolated.

Step 3: Conversion to this compound

  • The 3,7-dibromo-4-hydroxyquinoline is treated with a halogenating agent like phosphorus oxybromide or phosphorus pentabromide.

  • The reaction mixture is heated to drive the conversion.

  • The crude this compound is isolated by careful quenching of the reaction mixture with ice-water and subsequent workup.

  • Purification is typically achieved by column chromatography or recrystallization.

Impurity Identification Workflow

The following diagram illustrates a logical workflow for identifying impurities in a synthesis of this compound using NMR spectroscopy.

impurity_identification_workflow start Crude this compound Sample run_nmr Acquire 1H and 13C NMR Spectra start->run_nmr analyze_1h Analyze 1H NMR Spectrum run_nmr->analyze_1h analyze_13c Analyze 13C NMR Spectrum run_nmr->analyze_13c compare_data Compare with Reference Data for this compound analyze_1h->compare_data analyze_13c->compare_data impurities_present Impurities Detected compare_data->impurities_present pure_product Product is Pure impurities_present->pure_product No extra signals identify_impurities Identify Impurity Signals impurities_present->identify_impurities Extra signals present starting_material Signals Match Starting Material (e.g., 3-Bromoaniline) identify_impurities->starting_material mono_bromo Signals Match Mono-brominated Quinoline identify_impurities->mono_bromo isomer Signals Suggest Isomeric Dibromoquinoline identify_impurities->isomer unknown Unknown Impurity identify_impurities->unknown purify Purify Sample (Column Chromatography, Recrystallization) starting_material->purify mono_bromo->purify isomer->purify further_analysis Perform 2D NMR (COSY, HMBC) for Structural Elucidation unknown->further_analysis further_analysis->purify

Caption: Troubleshooting workflow for identifying impurities in this compound synthesis using NMR.

References

Preventing decomposition of 4,7-Dibromoquinoline during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4,7-dibromoquinoline. Our goal is to help you prevent decomposition and achieve high purity during your purification experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: My purified this compound appears discolored (e.g., yellow or brown). What could be the cause?

A1: Discoloration of this compound is often an indication of decomposition. Potential causes include:

  • Exposure to Light: Like many halogenated heterocyclic compounds, this compound can be light-sensitive. Prolonged exposure to ambient or UV light can trigger degradation.

  • Elevated Temperatures: The compound may be thermally labile. High temperatures during purification, such as in distillation or prolonged heating in a high-boiling solvent during recrystallization, can lead to decomposition.

  • Acidic Conditions: The use of acidic solvents or silica gel (which is inherently acidic) in column chromatography can promote degradation or the formation of colored impurities.

  • Presence of Oxidizing Agents: Trace amounts of oxidizing agents in your solvents or reagents can react with the quinoline ring system.

To troubleshoot this issue:

  • Minimize light exposure by working in a fume hood with the sash down and wrapping your flasks in aluminum foil.

  • Use the lowest effective temperatures for dissolution during recrystallization and remove the solvent under reduced pressure at a moderate temperature.

  • For column chromatography, consider using neutral alumina as the stationary phase or deactivating silica gel by pre-flushing the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1% in the eluent).

Q2: I am observing a low yield after purification. What are the likely reasons?

A2: Low recovery of this compound can stem from several factors:

  • Incomplete Crystallization: During recrystallization, if the solution is not sufficiently cooled or if an inappropriate solvent is used, a significant amount of the product may remain in the mother liquor.

  • Adsorption to Stationary Phase: In column chromatography, the compound might be strongly adsorbing to the stationary phase, leading to incomplete elution. This can be exacerbated by using a solvent system with insufficient polarity.

  • Decomposition: As mentioned in Q1, decomposition will directly lead to a loss of the desired product.

  • Mechanical Losses: Physical loss of product during transfers, filtration, and handling can also contribute to a lower yield.

To improve your yield:

  • Optimize your recrystallization solvent system. A good solvent will dissolve the compound when hot but have low solubility at cooler temperatures. A solvent/anti-solvent system can also be effective.

  • When performing column chromatography, carefully select your eluent system based on TLC analysis. A gradual increase in solvent polarity (gradient elution) can help to effectively elute the compound.

  • Follow the recommendations in A1 to minimize decomposition.

Q3: My analytical data (e.g., NMR, LC-MS) shows the presence of impurities after purification. What are these impurities and how can I remove them?

A3: Common impurities can include:

  • Starting Materials: Incomplete reaction during the synthesis will result in the presence of starting materials in your crude product.

  • Dehalogenated Species: Partial or complete removal of the bromine atoms (dehalogenation) can occur, leading to mono-bromoquinolines or quinoline itself. This can be promoted by certain catalysts, bases, or prolonged heating.

  • Oxidized Byproducts: The quinoline ring is susceptible to oxidation, which can lead to the formation of N-oxides or hydroxylated derivatives.

Strategies for removing these impurities include:

  • Recrystallization: This technique is often effective at removing small amounts of impurities with different solubility profiles.

  • Column Chromatography: For separating compounds with different polarities, such as this compound from less polar dehalogenated impurities or more polar oxidized byproducts, column chromatography is a powerful tool. Careful selection of the stationary and mobile phases is crucial for good separation.

  • Preparative TLC or HPLC: For small-scale purification or very challenging separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.

Data Summary

The following table provides a summary of recommended starting conditions for the purification of this compound based on methods used for similar bromoquinoline compounds.

Purification MethodStationary PhaseMobile Phase / Solvent SystemTypical Yield (%)Final Purity (%)Notes
Column Chromatography Silica Gel (60-120 mesh)Hexane:Ethyl Acetate (e.g., starting with 9:1, gradient to 4:1)70-85>98Monitor fractions by TLC. Consider neutralizing silica gel with triethylamine.
Column Chromatography Neutral AluminaDichloromethane or Hexane:Ethyl Acetate75-90>98A good alternative to silica gel to avoid acidic conditions.
Recrystallization N/AEthanol/Water or Ethyl Acetate/Hexane60-80>99Dissolve in the primary solvent (e.g., ethanol) at elevated temperature and add the anti-solvent (e.g., water) dropwise until turbidity persists, then cool slowly.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general method for purifying crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

  • Glass chromatography column

  • TLC plates, developing chamber, and UV lamp

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by running thin-layer chromatography (TLC) on the crude material. Test various ratios of hexane and ethyl acetate. The ideal solvent system will give the product an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Secure the column vertically and add a small plug of glass wool or cotton to the bottom.

    • Pour the silica gel slurry into the column, tapping the sides gently to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and then add a thin layer of sand to the top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column, ensuring not to disturb the sand layer.

    • Begin collecting fractions.

    • If a gradient elution is needed, gradually increase the proportion of ethyl acetate in the hexane mobile phase.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol details the purification of this compound using a solvent/anti-solvent recrystallization method.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of ethanol.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved. Add more ethanol in small portions if necessary to achieve full dissolution.

  • Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise until you observe persistent cloudiness (turbidity).

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear, saturated solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum crystal formation, you can then place the flask in an ice bath for 30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the purification of this compound.

Decomposition_Pathway Potential Decomposition Pathways of this compound A This compound B Dehalogenation A->B Heat, Base, Catalyst C Oxidation A->C Oxidizing agents D Hydroxylation A->D Acidic/Basic conditions, Water E Mono-bromoquinoline B->E F Quinoline B->F G Quinoline-N-oxide C->G H Hydroxy-dibromoquinoline D->H

Caption: Potential degradation pathways for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Purification Start Crude this compound Purity_Check Assess Purity (TLC, NMR) Start->Purity_Check High_Purity High Purity (>90%) Purity_Check->High_Purity Yes Low_Purity Low Purity (<90%) Purity_Check->Low_Purity No Recrystallization Recrystallization High_Purity->Recrystallization Column_Chromatography Column Chromatography Low_Purity->Column_Chromatography Troubleshoot Problem Encountered? Recrystallization->Troubleshoot Column_Chromatography->Troubleshoot Final_Product Pure this compound Troubleshoot->Final_Product No Discoloration Discoloration Troubleshoot->Discoloration Yes, Discoloration Low_Yield Low Yield Troubleshoot->Low_Yield Yes, Low Yield Impurities Impurities Present Troubleshoot->Impurities Yes, Impurities Solution1 Protect from light Use lower temp Use neutral alumina Discoloration->Solution1 Solution2 Optimize solvent Use gradient elution Low_Yield->Solution2 Solution3 Re-purify with alternative method Impurities->Solution3 Solution1->Final_Product Solution2->Final_Product Solution3->Final_Product

Caption: A decision-making workflow for the purification of this compound.

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 4,7-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 4,7-dibromoquinoline. The following information is designed to address specific issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing cross-coupling reactions with this compound?

A1: The main challenges include:

  • Catalyst Inhibition: The nitrogen atom in the quinoline ring can coordinate with the palladium catalyst, leading to deactivation and low yields.[1][2] The use of bulky, electron-rich phosphine ligands can sterically hinder this interaction and protect the catalyst.[1]

  • Regioselectivity: Achieving selective mono-substitution at either the C4 or C7 position can be difficult due to the similar reactivity of the two bromine atoms. However, subtle electronic differences can be exploited.

  • Double Substitution: Controlling the reaction to prevent the formation of the di-substituted product when mono-substitution is desired.

  • Side Reactions: Protodeboronation in Suzuki reactions and homocoupling of the starting materials are common side reactions that can reduce the yield of the desired product.[3]

Q2: Which bromine (at C4 or C7) is more reactive in a cross-coupling reaction?

A2: The reactivity of the bromine atoms at the C4 and C7 positions of the quinoline ring is influenced by their electronic and steric environments. In many quinoline systems, the C4 position is more electron-deficient and thus more susceptible to oxidative addition, making it generally more reactive in palladium-catalyzed cross-coupling reactions. However, the specific reaction conditions, including the choice of catalyst, ligand, and solvent, can influence this selectivity.

Q3: How can I favor mono-substitution over di-substitution?

A3: To favor mono-substitution, consider the following strategies:

  • Stoichiometry: Use a limited amount of the coupling partner (e.g., 1.0-1.2 equivalents of boronic acid, amine, or alkyne).

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures will favor the reaction at the more reactive site and can be stopped before significant di-substitution occurs.

  • Slow Addition: Adding the coupling partner slowly to the reaction mixture can help maintain a low concentration, favoring mono-substitution.

Q4: What general precautions should be taken to ensure a successful cross-coupling reaction?

A4: To ensure reproducibility and high yields, the following precautions are recommended:

  • Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[2]

  • Dry and Degassed Solvents: Use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation and unwanted side reactions.[2]

  • High-Purity Reagents: Ensure that all reagents, including the this compound and the coupling partner, are of high purity.

  • Proper Base Selection: The choice of base is critical and depends on the specific coupling reaction. The base should be finely ground to ensure maximum surface area and reactivity.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Catalyst Poisoning by Quinoline Nitrogen The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[1][2] Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos to shield the palladium center.[1]
Inefficient Pre-catalyst Activation Many Pd(II) pre-catalysts require in situ reduction to the active Pd(0) species. This reduction may be inefficient under the chosen conditions. Solution: Consider using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[4] Alternatively, optimize the reaction conditions (base, solvent) to facilitate the reduction of the Pd(II) pre-catalyst.
Poor Reagent or Solvent Quality Impurities, particularly water and oxygen, can deactivate the catalyst. Solution: Use freshly distilled and degassed solvents. Ensure all reagents are of high purity. Degas the reaction mixture thoroughly with an inert gas before adding the catalyst.[2]
Suboptimal Base The choice and quality of the base are crucial for the catalytic cycle. Solution: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered and anhydrous.
Issue 2: Poor Regioselectivity (Mixture of C4 and C7 isomers)
Possible Cause Troubleshooting Steps
Similar Reactivity of C4 and C7 Positions The electronic and steric environments of the two bromine atoms may not be sufficiently different under the chosen conditions. Solution: Modify the reaction conditions to enhance the inherent reactivity difference. Lowering the reaction temperature and using a less active catalyst system can sometimes favor reaction at the more reactive site.
Ligand Influence The ligand can influence the regioselectivity of the reaction. Solution: Screen a variety of ligands with different steric and electronic properties. For example, in some systems, bidentate ligands may favor reaction at one position over another.
Issue 3: Formation of Significant Amounts of Di-substituted Product
Possible Cause Troubleshooting Steps
Excess Coupling Partner Using a large excess of the boronic acid, amine, or alkyne will drive the reaction towards di-substitution. Solution: Carefully control the stoichiometry and use only a slight excess (1.0-1.2 equivalents) of the coupling partner.
Prolonged Reaction Time or High Temperature More forcing conditions will promote the reaction at the less reactive C-Br bond. Solution: Monitor the reaction closely by TLC or GC-MS and stop it once the mono-substituted product is maximized. Consider running the reaction at a lower temperature.

Data Presentation: Catalyst Systems for Cross-Coupling of Dihaloquinolines

The following tables summarize catalyst systems and conditions that have been successfully employed for cross-coupling reactions of dihaloquinolines and related substrates. While specific data for this compound is limited in the literature, these examples provide a strong starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Dihaloquinolines

CatalystLigandBaseSolventTemp (°C)Yield (%)Notes
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O80-100Good to ExcellentA robust system for electron-rich and sterically hindered substrates.[3]
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O90Moderate to GoodA standard catalyst, may require optimization for challenging substrates.[5]
PdCl₂(dppf)-Na₂CO₃Toluene/H₂O115GoodOften used for a wide range of Suzuki couplings.[6]

Table 2: Buchwald-Hartwig Amination of Dihaloquinolines

CatalystLigandBaseSolventTemp (°C)Yield (%)Notes
Pd₂(dba)₃XantphosCs₂CO₃Dioxane100GoodEffective for coupling with a variety of amines and amides.[7]
Pd(OAc)₂BINAPNaOtBuToluene80-100GoodA common system for the amination of aryl bromides.
[Pd(I) dimer]RuPhosNaOtBuDioxane80-100HighPre-catalysts can offer improved activity and stability.[8]

Table 3: Sonogashira Coupling of Dihaloquinolines

CatalystCo-catalystBaseSolventTemp (°C)Yield (%)Notes
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT-60GoodClassic Sonogashira conditions, generally effective for aryl bromides.[9]
Pd/CCuIPPh₃Et₃N80GoodHeterogeneous catalyst that can be recycled.
Pd(dba)₂PPh₃-DMF80Moderate to GoodCopper-free conditions can be advantageous in some cases.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3]

General Procedure for Buchwald-Hartwig Amination:

  • To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.).

  • Add this compound (1.0 equiv.) and the amine or amide (1.2 equiv.).

  • Seal the tube, and evacuate and backfill with an inert gas.

  • Add anhydrous, degassed solvent (e.g., dioxane) via syringe.

  • Heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.[7]

General Procedure for Sonogashira Coupling:

  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent (e.g., THF) and the amine base (e.g., triethylamine).

  • Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the mixture.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.[9]

Visualizations

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup Add reagents & catalyst reaction Reaction (Heating & Stirring) setup->reaction Add solvent workup Aqueous Workup & Extraction reaction->workup Cool & Quench purification Purification (Chromatography) workup->purification Isolate crude product product Final Product purification->product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Catalyst_Selection start Desired Transformation? cc_bond C-C Bond Formation start->cc_bond Aryl/Vinyl Group cn_bond C-N Bond Formation start->cn_bond Amine/Amide Group csp_bond C(sp)-C(sp2) Bond Formation start->csp_bond Alkynyl Group suzuki Suzuki Coupling (Boronic Acid/Ester) cc_bond->suzuki buchwald Buchwald-Hartwig Amination (Amine/Amide) cn_bond->buchwald sonogashira Sonogashira Coupling (Terminal Alkyne) csp_bond->sonogashira ligand_suzuki Ligand Choice: Bulky phosphines (e.g., SPhos, XPhos) suzuki->ligand_suzuki ligand_buchwald Ligand Choice: Biaryl phosphines (e.g., Xantphos, BINAP) buchwald->ligand_buchwald

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Pattern of 4,7-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 4,7-dibromoquinoline. While a publicly available experimental mass spectrum for this specific compound is not readily accessible, this document outlines the theoretically predicted fragmentation pathways based on established principles of mass spectrometry for halogenated heterocyclic compounds. This guide also offers a comparison with alternative analytical techniques and presents a typical experimental workflow for the analysis and application of such compounds in a drug development context.

Predicted Mass Spectrometry Fragmentation Pattern of this compound

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for the structural elucidation of organic molecules. The fragmentation of this compound under EI-MS is predicted to exhibit several characteristic features, primarily influenced by the presence of two bromine atoms and the stable quinoline core.

The molecular formula for this compound is C₉H₅Br₂N, with a monoisotopic mass of approximately 284.88 g/mol .

Key Predicted Fragmentation Characteristics:

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak cluster is expected due to the aromatic nature of the quinoline ring system. The most characteristic feature of this cluster will be the isotopic pattern resulting from the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. For a molecule containing two bromine atoms, the molecular ion will appear as a trio of peaks:

    • M⁺: Containing two ⁷⁹Br atoms.

    • (M+2)⁺: Containing one ⁷⁹Br and one ⁸¹Br atom.

    • (M+4)⁺: Containing two ⁸¹Br atoms. The relative intensities of these peaks are expected to be in a characteristic 1:2:1 ratio.

  • Loss of Bromine Radical ([M-Br]⁺): A significant fragment is anticipated corresponding to the loss of a single bromine radical (Br•). This would result in a fragment ion with a mass of approximately 205.97 u. This fragment ion peak would still exhibit the isotopic signature of one bromine atom, appearing as two peaks of nearly equal intensity separated by 2 m/z units.

  • Loss of Both Bromine Radicals ([M-2Br]⁺): The subsequent loss of the second bromine radical would lead to a fragment ion corresponding to the quinoline cation (C₉H₅N⁺) at an m/z of approximately 127.04.

  • Loss of HBr ([M-HBr]⁺): The elimination of a molecule of hydrogen bromide (HBr) is another plausible fragmentation pathway. This would result in a fragment ion with a mass of approximately 204.96 u. The isotopic pattern of this fragment would still show the presence of one bromine atom.

  • Fragmentation of the Quinoline Ring: While less favorable than the loss of the halogen substituents, fragmentation of the heterocyclic ring system can also occur. This may involve the loss of small neutral molecules like HCN, leading to further fragment ions at lower m/z values.

Comparison of Analytical Techniques

The analysis of this compound can be approached using several analytical techniques, each with its own strengths and limitations. Mass spectrometry, particularly when coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (HPLC-MS), is a primary tool for its identification and quantification.

TechniquePrincipleAdvantagesDisadvantages
GC-MS Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis.High resolution separation, sensitive detection, provides structural information through fragmentation patterns.Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds.
HPLC-MS Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis.Applicable to a wide range of compounds, including non-volatile and thermally labile ones. High sensitivity and selectivity.Can be more complex to operate and maintain than GC-MS. Ion suppression effects can be a challenge.
NMR Spectroscopy Utilizes the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule.Provides unambiguous structural elucidation. Non-destructive technique.Relatively low sensitivity compared to mass spectrometry. Requires larger sample amounts.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for the Analysis of this compound

This protocol provides a general procedure for the analysis of this compound using GC-MS. Optimization of parameters may be required based on the specific instrument and sample matrix.

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in a suitable volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of approximately 1 mg/mL.

    • If analyzing from a complex matrix, perform a suitable extraction (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and remove interfering substances.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Final hold: 5 minutes at 300 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Analyze the mass spectrum of the peak to confirm the presence of the characteristic molecular ion cluster and expected fragment ions.

    • Quantification can be performed by creating a calibration curve using standards of known concentrations.

Visualizations

Experimental_Workflow_for_Brominated_Quinolines cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_development Lead Optimization & Development start Starting Materials (e.g., Quinoline) synthesis Bromination Reaction start->synthesis Reagents purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, X-ray) purification->characterization cell_lines Cancer Cell Lines characterization->cell_lines Screening of Bioactivity cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) cell_lines->cytotoxicity apoptosis Apoptosis Assays (e.g., Flow Cytometry) cytotoxicity->apoptosis sar Structure-Activity Relationship (SAR) Studies apoptosis->sar Identification of Lead Compound lead_optimization Lead Optimization sar->lead_optimization preclinical Preclinical Studies (In vivo models) lead_optimization->preclinical clinical Clinical Trials preclinical->clinical

Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of brominated quinoline derivatives in cancer drug discovery.

Fragmentation_Pathway M This compound (M) m/z 285, 287, 289 (1:2:1) M_Br [M-Br]⁺ m/z 206, 208 (1:1) M->M_Br - Br• M_HBr [M-HBr]⁺ m/z 205, 207 (1:1) M->M_HBr - HBr M_2Br [M-2Br]⁺ m/z 127 M_Br->M_2Br - Br• quinoline_fragments Quinoline Ring Fragments M_2Br->quinoline_fragments - HCN, etc.

Caption: Predicted fragmentation pathway of this compound in EI-MS.

A Comparative Guide to the Reactivity of 4,7-Dibromoquinoline and 4,7-Dichloroquinoline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 4,7-dibromoquinoline and 4,7-dichloroquinoline in common palladium-catalyzed cross-coupling reactions. The information presented is supported by available experimental data and established principles of organic chemistry, offering insights for reaction planning and optimization in synthetic chemistry and drug development.

Executive Summary

In the realm of palladium-catalyzed cross-coupling reactions, the choice of halide on the quinoline scaffold significantly influences reactivity. Based on fundamental principles of carbon-halogen bond strength, this compound is inherently more reactive than 4,7-dichloroquinoline. The weaker carbon-bromine (C-Br) bond, with an approximate bond dissociation energy of 276 kJ/mol, facilitates oxidative addition to the palladium catalyst, the initial and often rate-limiting step in many cross-coupling cycles. In contrast, the stronger carbon-chlorine (C-Cl) bond (approx. 328 kJ/mol) necessitates more forcing reaction conditions, such as higher temperatures, longer reaction times, or more specialized and electron-rich ligands to achieve comparable yields.

This guide will delve into a comparative analysis of these two substrates in three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While direct, side-by-side comparative studies are limited in the published literature, this guide consolidates available data and provides representative experimental protocols to inform your synthetic strategies.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The reactivity difference between the bromo- and chloro-substituted quinolines is evident in this reaction.

Table 1: Comparison of this compound and 4,7-Dichloroquinoline in Suzuki-Miyaura Coupling

FeatureThis compound4,7-Dichloroquinoline
Relative Reactivity HigherLower
Typical Reaction Conditions Milder conditions (lower temperature, shorter reaction time)More forcing conditions (higher temperature, longer reaction time)
Catalyst/Ligand System Standard Pd catalysts (e.g., Pd(PPh₃)₄) are often sufficient.Often requires more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) for efficient coupling.
Representative Yield (Mono-arylation) A study on the related 4,7-dibromo[1][2][3]selenadiazolo[3,4-c]pyridine reported a 72% yield for mono-arylation, suggesting similar reactivity for this compound.A 78% yield for the mono-arylation product (7-chloro-4-phenylquinoline) has been reported.[2]
Side Products Di-substituted products can form, especially with prolonged reaction times or excess boronic acid.Di-substituted product (diphenylquinoline) has been observed in up to 12% yield.[2]
Experimental Protocol: Suzuki-Miyaura Coupling of 4,7-Dichloroquinoline

This protocol is adapted from a published procedure for the synthesis of 7-chloro-4-phenylquinoline.[2]

Materials:

  • 4,7-dichloroquinoline

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • Water (degassed)

Procedure:

  • To a reaction vessel, add 4,7-dichloroquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Add degassed water (10 mL) to the vessel.

  • Add palladium(II) acetate (0.02 mmol, 2 mol%).

  • The reaction mixture is heated to boiling (100 °C) and stirred vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, the C-Br bond's lability makes this compound the more reactive substrate.

Table 2: Comparison of this compound and 4,7-Dichloroquinoline in Buchwald-Hartwig Amination

FeatureThis compound4,7-Dichloroquinoline
Relative Reactivity HigherLower
Typical Reaction Conditions Can often be achieved at lower temperatures (e.g., 80-100 °C).Typically requires higher temperatures (e.g., >100 °C) and carefully selected catalyst systems.
Catalyst/Ligand System A range of phosphine ligands can be effective.Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are generally required for good yields.
Base Strong, non-nucleophilic bases such as NaOt-Bu, KOt-Bu, or Cs₂CO₃ are commonly used.Stronger bases and more robust catalyst systems are often necessary.
Expected Outcome Higher yields and faster reaction rates are anticipated compared to the dichloro analogue under identical conditions.Lower yields and slower reaction rates are expected. The C4-Cl is expected to be more reactive than the C7-Cl.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This is a general protocol that can be adapted for either substrate, with the expectation that 4,7-dichloroquinoline will require more forcing conditions.

Materials:

  • 4,7-Dihaloquinoline (bromo- or chloro-)

  • Amine

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst

  • Bulky phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add the 4,7-dihaloquinoline (1.0 mmol), amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%) to a dry reaction tube.

  • Add anhydrous solvent (5 mL).

  • Seal the tube and heat the reaction mixture with stirring. For this compound, start with 80-100 °C. For 4,7-dichloroquinoline, a higher temperature (e.g., 110-120 °C) may be necessary.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Reactivity in Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes. The established reactivity trend of aryl halides (I > Br > Cl) holds true in this reaction as well.

Table 3: Comparison of this compound and 4,7-Dichloroquinoline in Sonogashira Coupling

FeatureThis compound4,7-Dichloroquinoline
Relative Reactivity HigherLower
Typical Reaction Conditions Can proceed at or near room temperature.Often requires elevated temperatures.
Catalyst System Standard Pd/Cu co-catalyst systems are generally effective.May require higher catalyst loadings or more specialized ligands. Copper-free conditions are also an option but may necessitate different ligands and bases.
Expected Outcome Higher yields and selectivity for mono-alkynylation are expected, particularly at the more reactive C4 position.Lower reactivity, with the potential for competing side reactions such as alkyne homocoupling (Glaser coupling).
Experimental Protocol: General Procedure for Sonogashira Coupling

This general protocol can be adapted for both substrates.

Materials:

  • 4,7-Dihaloquinoline (bromo- or chloro-)

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous THF or DMF

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the 4,7-dihaloquinoline (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add the anhydrous solvent (10 mL) followed by triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise with stirring.

  • Stir the reaction at room temperature for this compound. For 4,7-dichloroquinoline, heating to 50-80 °C may be required.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for comparing the reactivity of the two compounds in a cross-coupling reaction.

G cluster_start Starting Materials cluster_reaction Cross-Coupling Reaction cluster_conditions Reaction Conditions cluster_analysis Analysis dibromo This compound reaction_setup Reaction Setup: - Pd Catalyst - Ligand - Base - Solvent - Coupling Partner dibromo->reaction_setup dichloro 4,7-Dichloroquinoline dichloro->reaction_setup conditions Temperature & Time reaction_setup->conditions monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) conditions->monitoring purification Workup & Purification monitoring->purification characterization Product Characterization (NMR, MS) purification->characterization yield Yield Calculation characterization->yield

Caption: General workflow for comparing the reactivity of 4,7-dihaloquinolines.

The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition Aryl Halide (R-X) pd2_complex R-Pd(II)-X(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation (R'-M) pd2_complex->transmetalation Organometallic Reagent (R'-M) pd2_intermediate R-Pd(II)-R'(L_n) transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Conclusion

The reactivity of 4,7-dihaloquinolines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen bond. This compound is the more reactive substrate, generally requiring milder reaction conditions and offering potentially higher yields and faster reaction rates compared to 4,7-dichloroquinoline. For the less reactive 4,7-dichloroquinoline, successful coupling often necessitates the use of more sophisticated, electron-rich, and sterically hindered phosphine ligands, along with higher reaction temperatures.

When developing synthetic routes involving these building blocks, it is crucial to consider these reactivity differences. For initial explorations and when milder conditions are preferred, this compound is the substrate of choice. If cost and availability are primary drivers, 4,7-dichloroquinoline is a viable option, provided the reaction conditions are carefully optimized to overcome its lower reactivity. The regioselectivity of these reactions, with the C4 position being more susceptible to substitution, should also be a key consideration in synthetic planning.

References

A Comparative Guide to the Biological Activity of Bromoquinoline Derivatives and Chloroquine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various bromoquinoline derivatives against the established antimalarial and investigational anticancer drug, chloroquine. By presenting quantitative data from experimental studies, detailing relevant methodologies, and visualizing mechanisms of action, this document serves as a resource for advancing research in the development of novel quinoline-based therapeutics.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, with chloroquine, a 7-chloro-4-aminoquinoline, being a cornerstone of antimalarial therapy for decades. Its primary antimalarial mechanism involves disrupting heme detoxification in the parasite's food vacuole. More recently, chloroquine has been investigated as an anticancer agent, largely due to its ability to inhibit autophagy, a key cellular recycling process that cancer cells can exploit to survive.

This has spurred interest in other halogenated quinoline derivatives, including those substituted with bromine. Bromine's unique electronic and steric properties can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions, potentially leading to enhanced potency and novel mechanisms of action. This guide compares the biological performance of several bromoquinoline derivatives to that of chloroquine, focusing on their anticancer and antimalarial activities.

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro biological activities of chloroquine and various bromoquinoline derivatives against several cancer cell lines and Plasmodium falciparum strains.

Table 1: Comparative Anticancer Activity (IC₅₀ Values)

CompoundDerivative StructureCell LineActivity (IC₅₀)Reference CompoundActivity (IC₅₀)
Compound 11 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Rat Glioma)9.6 µg/mL5-FluorouracilNot Reported
HeLa (Cervical Cancer)5.45 µg/mL
HT29 (Colon Adenocarcinoma)6.25 µg/mL
Compound 17 6,8-dibromo-5-nitroquinolineC6 (Rat Glioma)50.0 µM6,8-dibromoquinolineNo inhibitory activity
HeLa (Cervical Cancer)24.1 µM
HT29 (Colon Adenocarcinoma)26.2 µM
Lanthanide Complex 4 [Dy(5,7-dibromo-8-quinolinol)₃(H₂O)₂]SGC7901 (Gastric Cancer)7.5 ± 2.1 µM5,7-dibromo-8-quinolinolLess active than complex
A549 (Lung Carcinoma)7.6 ± 1.5 µM
Lanthanide Complex 1 [Sm(5,7-dibromo-8-quinolinol)₃(H₂O)₂]BEL7404 (Hepatocellular Carcinoma)9.6 ± 2.2 µM
Chloroquine Analog 5 N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast Cancer)8.73 µMChloroquine>10 µM
MCF-7 (Breast Cancer)11.52 µMChloroquine20.72 µM

Data sourced from multiple studies, direct comparison of absolute values should be made with caution due to variations in experimental conditions.[1][2][3]

Table 2: Comparative Antimalarial Activity against P. falciparum

Compound ClassSide ChainStrainActivity (IC₅₀, nM)Chloroquine (IC₅₀, nM)
7-Bromo-4-aminoquinolines -HN(CH₂)₂NEt₂CQS & CQR3-12Not directly compared in study
-HN(CH₂)₃NEt₂CQS & CQR3-12
-HNCHMeCH₂NEt₂CQS & CQR3-12
7-Chloro-4-aminoquinolines -HN(CH₂)₂NEt₂CQS & CQR3-12
-HN(CH₂)₃NEt₂CQS & CQR3-12
-HNCHMeCH₂NEt₂CQS & CQR3-12

CQS: Chloroquine-Susceptible, CQR: Chloroquine-Resistant. Note: The study found that 7-iodo and 7-bromo derivatives were as active as the corresponding 7-chloro analogues.[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of biological data. The following are summaries of common protocols used to evaluate the compounds listed above.

In Vitro Antiproliferative / Cytotoxicity Assay (MTT/BCPE Assay)

This assay determines a compound's ability to inhibit cell growth.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, HT29, C6) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded into 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds (e.g., 5 to 75 µg/mL) for a specified period (typically 24-72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil, Doxorubicin) are included.[1][5]

  • Viability Measurement:

    • For MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. The crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader (e.g., at 570 nm).

    • For BCPE Assay: This assay is based on the binding of a fluorescent dye to the protein content of the cells, providing an estimation of cell biomass.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.[1]

Apoptosis Detection (DNA Laddering Assay)

This method visualizes the specific DNA fragmentation pattern characteristic of apoptosis.

  • Cell Treatment: Cancer cells are treated with the test compounds at concentrations around their IC₅₀ values for a set time (e.g., 24-48 hours).[1]

  • DNA Extraction: Genomic DNA is extracted from both treated and untreated cells using a DNA isolation kit or standard phenol-chloroform extraction protocols.

  • Agarose Gel Electrophoresis: The extracted DNA is loaded onto an agarose gel (e.g., 1.5-2.0%) containing an intercalating dye like ethidium bromide.

  • Visualization: The gel is run and then visualized under UV light. DNA from apoptotic cells appears as a characteristic "ladder" of fragments in multiples of approximately 180-200 base pairs. DNA from healthy cells appears as a single high-molecular-weight band.[1]

In Vitro Antiplasmodial Assay

This assay measures the efficacy of compounds against the malaria parasite, Plasmodium falciparum.

  • Parasite Culture: Chloroquine-sensitive and -resistant strains of P. falciparum are maintained in continuous in vitro culture in human erythrocytes (O+) in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Drug Susceptibility Testing: Asynchronous parasite cultures are incubated in 96-well plates with serial dilutions of the test compounds for 72 hours.

  • Growth Inhibition Measurement: Parasite growth is often quantified using a SYBR Green I-based fluorescence assay. After incubation, a lysis buffer containing the SYBR Green I dye, which intercalates with parasite DNA, is added. The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence readings are used to generate dose-response curves and calculate the IC₅₀ values for each compound against each parasite strain.[4]

Signaling Pathways and Mechanisms of Action

Chloroquine and bromoquinoline derivatives exhibit distinct, though sometimes overlapping, mechanisms of action.

Chloroquine:

  • Antimalarial: Chloroquine, a weak base, accumulates in the acidic food vacuole of the malaria parasite. There, it interferes with the polymerization of toxic heme (a byproduct of hemoglobin digestion) into non-toxic hemozoin, leading to a buildup of free heme that damages parasite membranes and causes cell death.

  • Anticancer: In cancer cells, chloroquine disrupts lysosomal function and inhibits autophagy. By blocking the fusion of autophagosomes with lysosomes, it prevents the degradation of cellular components, leading to the accumulation of dysfunctional organelles and proteins, which can trigger apoptosis.

Bromoquinoline Derivatives: The mechanisms for bromoquinoline derivatives are less fully elucidated but appear to be multifaceted and distinct from chloroquine's primary anticancer effect.

  • Induction of Apoptosis: Several bromoquinoline derivatives, such as 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline and 6,8-dibromo-5-nitroquinoline, have been shown to induce apoptosis, as confirmed by DNA laddering assays.[1] This indicates they activate programmed cell death pathways.

  • DNA Interaction: Some derivatives, particularly metal complexes of 5,7-dibromo-8-quinolinol, are believed to exert their cytotoxic effects by intercalating with DNA, thereby disrupting DNA replication and transcription.[2]

  • Topoisomerase I Inhibition: Certain highly brominated quinolines inhibit human topoisomerase I, a critical enzyme that relaxes DNA supercoils during replication.[1] Inhibition of this enzyme leads to DNA strand breaks and cell death.

  • PI3K/Akt/mTOR Pathway Inhibition: The broader quinoline class has been shown to inhibit key nodes in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and controls cell growth, proliferation, and survival.[6]

Mandatory Visualization

G Comparative Anticancer Mechanisms: Chloroquine vs. Bromoquinolines cluster_chloroquine Chloroquine cluster_bromoquinolines Bromoquinoline Derivatives CQ Chloroquine Lysosome Lysosome CQ->Lysosome Accumulates & Disrupts pH Autophagy Autophagy Inhibition Lysosome->Autophagy Blocks Fusion CellDeath_CQ Apoptosis / Cell Death Autophagy->CellDeath_CQ BQ Bromoquinolines DNA Nuclear DNA BQ->DNA Intercalation Topo Topoisomerase I BQ->Topo Inhibition Apoptosis Direct Apoptosis Induction BQ->Apoptosis CellDeath_BQ Apoptosis / Cell Death DNA->CellDeath_BQ Damage Topo->CellDeath_BQ Replication Stress Apoptosis->CellDeath_BQ

Caption: Proposed anticancer mechanisms of Chloroquine vs. Bromoquinoline derivatives.

Conclusion

The available data indicates that bromoquinoline derivatives represent a promising class of compounds with potent biological activities. In the realm of antimalarial research, 7-bromo-4-aminoquinolines demonstrate efficacy comparable to their 7-chloro counterparts against both sensitive and resistant strains of P. falciparum, suggesting that modification at the 7-position is a viable strategy for overcoming chloroquine resistance.[4]

In anticancer applications, various polybrominated and substituted bromoquinolines show significant cytotoxicity against a range of cancer cell lines, often through mechanisms distinct from chloroquine.[1][2] While chloroquine primarily targets the cell's autophagy pathway, bromo-derivatives appear to act more directly on nuclear processes, inducing apoptosis through DNA damage and inhibition of essential enzymes like topoisomerase I.[1] This suggests they may be effective in cancers where autophagy inhibition is not a viable therapeutic strategy.

Further research, including direct head-to-head comparisons of 4,7-dibromoquinoline analogues with chloroquine and comprehensive mechanistic studies, is warranted to fully elucidate their therapeutic potential and guide the development of novel, more effective drugs.

References

A Comparative Crystallographic Analysis of Substituted Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the crystal structures of halogenated quinoline derivatives is crucial for understanding their structure-property relationships, which is of significant interest to researchers in materials science and drug discovery. This guide presents a comparative analysis of the X-ray crystallographic data for two dibromoquinoline derivatives, offering insights into how different substitution patterns on the quinoline ring influence their solid-state architecture.

This guide focuses on the crystallographic data of 5,7-dibromo-2-methylquinolin-8-ol and 6,8-dibromoquinoline. While the primary topic of interest is 4,7-dibromoquinoline derivatives, the available crystallographic data for these specific isomers is limited in the public domain. However, the analysis of these closely related structures provides valuable insights into the impact of bromine substitution on the quinoline framework.

Comparative Crystallographic Data

The key crystallographic parameters for 5,7-dibromo-2-methylquinolin-8-ol and 6,8-dibromoquinoline are summarized in the table below, allowing for a direct comparison of their solid-state structures.

Parameter5,7-Dibromo-2-methylquinolin-8-ol[1]6,8-Dibromoquinoline[2]
Empirical Formula C₁₀H₇Br₂NOC₉H₅Br₂N
Formula Weight 316.99286.94
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 22.2221 (5)7.3436 (12)
b (Å) 4.0479 (1)9.8961 (15)
c (Å) 21.7221 (4)13.0108 (18)
α (°) 9090
β (°) 102.167 (1)109.589 (17)
γ (°) 9090
Volume (ų) 1910.07 (7)890.8 (3)
Z 84
Temperature (K) 93297
Radiation type Mo KαCu Kα
R-factor (%) 1.74.5

Experimental Protocols

The methodologies for the synthesis, crystallization, and X-ray diffraction analysis are crucial for reproducing and building upon these findings.

Synthesis and Crystallization

5,7-Dibromo-2-methylquinolin-8-ol: The synthesis of this compound was not detailed in the provided search results. However, a general method for the bromination of 8-hydroxyquinolines involves the reaction with bromine in a suitable solvent. Single crystals suitable for X-ray diffraction were obtained by recrystallization from ethanol.[1]

6,8-Dibromoquinoline: The synthesis of 6,8-dibromoquinoline has been reported.[2] While the specific crystallization method for the diffraction study was not available in the snippets, slow evaporation of a saturated solution in a suitable organic solvent is a common technique.

X-ray Data Collection and Structure Refinement

General Procedure: Single crystals of the compounds were mounted on a diffractometer. X-ray diffraction data were collected at a specified temperature (93 K for 5,7-dibromo-2-methylquinolin-8-ol and 297 K for 6,8-dibromoquinoline) using either Molybdenum (Mo Kα) or Copper (Cu Kα) radiation.[1][2] The collected data were processed to determine the unit cell dimensions and space group. The crystal structures were solved using direct methods and refined by full-matrix least-squares on F².[1][2]

Structural Insights and Interactions

The crystal structure of 5,7-dibromo-2-methylquinolin-8-ol is characterized by a planar quinoline ring system. The packing of the molecules in the crystal lattice is influenced by intermolecular interactions, including hydrogen bonding.[1]

In the case of 6,8-dibromoquinoline , the molecule is also nearly planar. The crystal packing is stabilized by π–π stacking interactions between the aromatic rings of adjacent molecules, with centroid–centroid distances of 3.634 (4) Å. Additionally, short Br⋯Br contacts of 3.4443 (13) Å are observed.[2]

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and structural analysis of quinoline derivatives, a process that is fundamental in the fields of medicinal chemistry and materials science.

Synthesis and Structural Analysis Workflow General Workflow for Synthesis and Structural Analysis start Starting Materials (e.g., Substituted Anilines) synthesis Chemical Synthesis (e.g., Skraup or Pfitzinger reaction) start->synthesis purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation) purification->crystallization xray X-ray Diffraction Analysis crystallization->xray data Data Processing and Structure Solution/Refinement xray->data analysis Structural Analysis (Bond lengths, angles, intermolecular interactions) data->analysis application Structure-Activity/Property Relationship Studies analysis->application

General workflow for synthesis and structural analysis.

References

Navigating the Analytical Maze: A Comparative Guide to Purity Assessment of 4,7-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a cornerstone of robust and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the purity assessment of 4,7-Dibromoquinoline, a key building block in medicinal chemistry. Detailed experimental protocols and supporting data are presented to facilitate informed decision-making in the quality control of this critical reagent.

The presence of impurities in starting materials can have a cascading effect on the synthesis of active pharmaceutical ingredients (APIs), potentially leading to the formation of undesired side products, reduced yields, and complications in purification. Therefore, a reliable and validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reverse-phase HPLC (RP-HPLC) is the most widely adopted technique for the purity assessment of pharmaceutical intermediates due to its high resolution, sensitivity, and quantitative accuracy.[1][2] A well-developed HPLC method can effectively separate the main compound from its potential impurities, which may include starting materials, isomers, and degradation products.

Experimental Protocol: A Recommended HPLC Method

The following protocol is a robust starting point for the purity assessment of this compound, adapted from established methods for similar halogenated quinoline derivatives.[3][4]

Instrumentation:

  • A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). For challenging separations of halogenated isomers, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column could also be considered.[5]

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Gradient Program:

    • Start with 60% A, hold for 2 minutes.

    • Ramp to 20% A over 15 minutes.

    • Hold at 20% A for 5 minutes.

    • Return to 60% A over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Hypothetical Performance Data

The table below illustrates the expected performance of the proposed HPLC method in separating this compound from potential impurities.

CompoundRetention Time (min)Resolution (Rs)
This compound 12.5 -
Impurity A (e.g., Monobromo-quinoline isomer)10.2> 2.0
Impurity B (e.g., Starting Material)8.5> 2.0
Impurity C (e.g., Isomeric Dibromoquinoline)11.8> 1.5

A resolution value (Rs) greater than 1.5 is generally considered to indicate baseline separation.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, a multi-faceted approach to purity assessment can provide a more complete picture. Other analytical techniques offer complementary information and may be more suitable for specific applications.[3]

TechniquePrincipleAdvantagesDisadvantagesApplication for this compound
HPLC-UV Differential partitioning between a stationary and liquid mobile phase with UV detection.High resolution and sensitivity for non-volatile compounds; excellent for quantification.[4]May require reference standards for impurity identification; not suitable for volatile compounds.[4]Primary method for quantifying purity and detecting non-volatile impurities.
UPLC-MS Ultra-performance liquid chromatography coupled with mass spectrometry.Higher resolution, faster analysis times, and structural information from MS.[3]Higher initial instrument cost.[3]Excellent for impurity identification and quantification at very low levels.[3]
GC-MS Gas chromatography coupled with mass spectrometry.High separation efficiency for volatile and thermally stable compounds.[3]Requires derivatization for non-volatile compounds; potential for thermal degradation.[3]Useful for identifying volatile impurities and residual solvents.
NMR Spectroscopy Nuclear magnetic resonance based on the magnetic properties of atomic nuclei.Provides detailed structural information; can be used for quantitative analysis (qNMR).[3]Lower sensitivity compared to HPLC and MS; complex spectra can be difficult to interpret.[3]Excellent for structural elucidation and can determine purity against a certified standard.[3]
SFC Supercritical Fluid Chromatography.Faster separations, reduced organic solvent consumption ("greener" method).[6]May require specialized instrumentation.A fast and green alternative to HPLC for both analytical and preparative separations.[6]

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the logical flow of the HPLC purity assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Report Purity calculate->report

Caption: Experimental workflow for HPLC purity assessment.

Decision_Tree start Purity Assessment of this compound quant Quantitative Purity & Known Impurities? start->quant hplc Use HPLC-UV Method quant->hplc Yes unknown Unknown Impurities Need Identification? quant->unknown No end Comprehensive Purity Profile hplc->end lcms Use UPLC-MS unknown->lcms Yes volatile Volatile Impurities Suspected? unknown->volatile No lcms->end gcms Use GC-MS volatile->gcms Yes structure Need Absolute Structural Confirmation? volatile->structure No gcms->end nmr Use qNMR structure->nmr Yes structure->end No nmr->end

Caption: Decision tree for selecting an analytical method.

References

Comparative Guide to Palladium Catalysts for Suzuki Coupling of Dibromoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency and functional group tolerance. For drug discovery and development, the functionalization of the quinoline scaffold is a critical step in synthesizing a vast array of biologically active compounds. This guide provides a comparative analysis of commonly employed palladium catalysts for the Suzuki coupling of dibromoquinolines, offering insights into catalyst selection for achieving desired reactivity and selectivity.

The choice of palladium catalyst is paramount to the success of these transformations, influencing yield, reaction time, and regioselectivity, particularly in the case of dihalogenated substrates where mono- or di-arylation may be desired.

Catalyst Performance Comparison

The efficiency of the Suzuki coupling of dibromoquinolines is highly dependent on the palladium source, the associated ligand, the base, and the solvent system. Below is a summary of the performance of three widely used palladium catalyst systems. As direct comparative studies on a single dibromoquinoline isomer under identical conditions are limited in the literature, this data is compiled from reactions with various bromoquinolines and analogous dihaloheterocycles to provide a predictive framework.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Key Observations
Pd(PPh₃)₄ PPh₃K₂CO₃ / K₃PO₄Toluene/H₂O or Dioxane/H₂O80-11012-2475-96[1]A classic and reliable catalyst, often favoring di-arylated products with longer reaction times. Good yields have been reported for mono-arylation of dibromoquinolines as well.[1]
Pd(dppf)Cl₂ dppfK₂CO₃ / Cs₂CO₃1,4-Dioxane/H₂O or DME80-1002-12High (often >85)[2]A versatile and robust catalyst, frequently used for challenging couplings. It can provide high yields in shorter reaction times compared to Pd(PPh₃)₄ and is effective for di-arylation.[2]
Pd(OAc)₂ / XPhos XPhosK₃PO₄Toluene or Dioxane10012-24HighBulky monophosphine ligands like XPhos are highly effective for challenging substrates and can promote mono-arylation with high selectivity.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the Suzuki-Miyaura coupling of a generic dibromoquinoline.

General Protocol using Pd(PPh₃)₄

This protocol is a widely used method for a variety of Suzuki couplings.

  • Reaction Setup: In a Schlenk flask, combine the dibromoquinoline (1.0 mmol), the arylboronic acid (1.1 mmol for mono-arylation, 2.2 mmol for di-arylation), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Reaction: Heat the mixture to 90-110°C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

General Protocol using Pd(dppf)Cl₂

This catalyst often provides faster reaction times.

  • Reaction Setup: To a reaction vessel, add the dibromoquinoline (1.0 mmol), the arylboronic acid (1.1-1.5 eq. per bromine atom), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol).[2]

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) several times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (10 mL) and water (2 mL).[2]

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 2-12 hours.[2]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[2]

General Protocol using Pd(OAc)₂ with XPhos

This system is effective for achieving high yields, particularly with challenging substrates.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in a Schlenk tube.

  • Ligand Association: Add anhydrous toluene (5 mL) and stir for 10 minutes.

  • Reagent Addition: Add the dibromoquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).

  • Reaction: Heat the reaction mixture to 100°C and stir for 12-24 hours.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®. The filtrate is washed with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, concentrate in vacuo, and purify the residue by flash chromatography.

Visualizations

To better understand the relationships and workflows in catalyzed reactions, the following diagrams are provided.

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal DiarylPd Ar-Pd(II)-Ar' Ln Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Product Arylated Quinoline (Ar-Ar') RedElim->Product ArX Dibromoquinoline (Ar-X) ArX->OxAdd ArB Arylboronic Acid (Ar'-B(OR)2) ArB->Transmetal Base Base Base->Transmetal Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup Combine Dibromoquinoline, Arylboronic Acid, Base, and Catalyst inert Establish Inert Atmosphere (Argon) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (Monitor by TLC/GC-MS) solvent->react workup Aqueous Work-up (Extraction) react->workup purify Column Chromatography workup->purify product Isolated Product purify->product

References

A Comparative Spectroscopic Analysis of Mono- and Di-Substituted Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of mono- and di-substituted quinoline derivatives. This guide provides a comparative analysis of their UV-Vis, fluorescence, NMR, and IR spectral data, supported by detailed experimental protocols.

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and photophysical properties. The nature and position of substituents on the quinoline ring profoundly influence its electronic distribution and conformation, leading to significant shifts in its spectroscopic characteristics. Understanding these shifts is crucial for structure elucidation, purity assessment, and the rational design of new quinoline-based compounds. This guide presents a comparative overview of the key spectroscopic features of mono- and di-substituted quinoline derivatives.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for representative mono- and di-substituted quinoline derivatives, offering a clear comparison of their electronic and vibrational properties.

Table 1: UV-Vis and Fluorescence Spectroscopy Data
CompoundSubstitution PatternSolventλmax (abs) (nm)λmax (em) (nm)Stokes Shift (nm)Quantum Yield (Φ)Reference
6-AminoquinolineMono-substitutedVariesSolvent-dependentSolvent-dependentVariesSolvent-dependent[1]
Benzo[h]quinolineDi-substituted (annulated)VariesIncreases upon protonationBathochromic shift of 50 nm upon protonation--[2]
Quinoline-fused Zn(II) PhthalocyanineDi-substitutedDMSOQ band ~680-700---[3]
Quinoline-fused Mg(II) PhthalocyanineDi-substitutedDMSOQ band ~680-700---[3]
2-Chloro-3-formyl quinoline derivativesDi-substitutedMethanol240-380 (π-π* and n-π*)367-380VariesVaries[4]
Table 2: ¹H and ¹³C NMR Spectroscopy Data (in DMSO-d₆)
CompoundSubstitution Pattern¹H Chemical Shifts (δ, ppm)¹³C Chemical Shifts (δ, ppm)Reference
6-(Dimethylamino)quinoline-5-carbaldehydeDi-substituted10.19 (s, 1H, HC=O), 9.30 (dd, 1H), 8.69 (dd, 1H), 8.05 (d, 1H), 7.70 (d, 1H), 7.54 (dd, 1H), 3.16 (s, 6H, 2NCH₃)190.0, 157.5, 146.6, 141.6, 134.7, 132.0, 127.5, 123.6, 122.7, 113.4, 45.5[5]
6-(Dimethylamino)-2-methylquinoline-5-carbaldehydeDi-substituted10.20 (s, 1H, HC=O), 9.18 (d, 1H), 7.98 (d, 1H), 7.64 (d, 1H), 7.43 (d, 1H), 3.11 (s, 6H, 2NCH₃), 2.58 (s, 3H, CH₃)190.4, 157.1, 155.6, 142.4, 135.2, 131.4, 125.2, 124.1, 121.9, 114.8, 45.7, 24.2[5]
2-Chloro-3-formyl QuinolineDi-substituted10.5 (s, 1H, CHO), 8.73 (s, 1H, H-4), 8.06-8.10 (d, 1H, H-5), 7.97-8.02 (d, 1H, H-8), 7.84-7.91 (t, 1H, H-6), 7.61-7.68 (t, 1H, H-7)189.2 (C=O)[6]
Table 3: Infrared (IR) Spectroscopy Data
CompoundSubstitution PatternKey Vibrational Frequencies (cm⁻¹)Functional Group AssignmentReference
QuinolineUnsubstituted3800-550C-H, C=C, C=N stretching and bending modes[7][8]
5,8-Quinolinedione derivativesDi-substituted3087-2852, 1668-1582, 1307-1278, 1325-1314C-H stretch, C=C stretch, C-O stretch, C-N stretch[9]
2-Chloro-3-formyl quinoline derivativesDi-substituted1748-1708, 1528-1519, 759C=O stretch, C=N stretch (quinoline), C-Cl stretch[10]
Quinoline-7-carboxaldehydeMono-substituted4000-50C-H, C=O, C=C, C=N stretching and bending modes[11]
4-Azido-7-chloroquinolineDi-substituted~1300ν(NN) of azide group[12]

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of substituted quinoline derivatives.

G Experimental Workflow for Spectroscopic Analysis of Quinoline Derivatives cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis & Purification Dissolution Dissolution in Appropriate Solvent Synthesis->Dissolution Concentration Concentration Adjustment Dissolution->Concentration UV_Vis UV-Vis Spectroscopy Concentration->UV_Vis Fluorescence Fluorescence Spectroscopy Concentration->Fluorescence NMR NMR Spectroscopy (¹H, ¹³C) Concentration->NMR IR IR Spectroscopy Concentration->IR Process Data Processing & Analysis UV_Vis->Process Fluorescence->Process NMR->Process IR->Process Structure Structure Elucidation Process->Structure Comparison Comparison with Literature/Analogs Structure->Comparison

Caption: General workflow for the spectroscopic analysis of quinoline derivatives.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific quinoline derivative and available instrumentation.

UV-Vis Absorption Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

  • Sample Preparation: Stock solutions of the quinoline derivatives are prepared in a suitable spectroscopic grade solvent (e.g., n-hexane, chloroform, methanol, 2-propanol) at a concentration of approximately 1 x 10⁻⁵ M.[13] The solvent used for the sample should also be used as the blank.

  • Data Acquisition: The absorption spectra are recorded over a wavelength range of 200-800 nm.[11] The wavelength of maximum absorption (λmax) is determined.

Fluorescence Spectroscopy
  • Instrumentation: A spectrofluorometer is required for these measurements.

  • Sample Preparation: Solutions are prepared similarly to UV-Vis spectroscopy, often using the same solutions after ensuring they are not photodegraded. The concentration may need to be adjusted to avoid inner filter effects.

  • Data Acquisition: An excitation wavelength (often the λmax from the UV-Vis spectrum) is selected, and the emission spectrum is scanned over a higher wavelength range. The wavelength of maximum emission (λmax) is recorded. For quantum yield measurements, a standard fluorophore with a known quantum yield (e.g., quinine sulfate) is used as a reference.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Sample Preparation: Approximately 5-10 mg of the quinoline derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[15]

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly employed.

  • Sample Preparation: For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[16] Liquid samples can be analyzed as a thin film between salt plates.

  • Data Acquisition: The IR spectrum is typically recorded from 4000 to 400 cm⁻¹.[9][11] The positions of characteristic absorption bands are reported in wavenumbers (cm⁻¹).

References

Navigating the Anticancer Potential of Novel Bromo-Substituted Quinolines: A Comparative In Vitro Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective anticancer agents is a paramount challenge. Quinoline scaffolds have emerged as a promising class of heterocyclic compounds due to their diverse pharmacological activities. This guide provides a comparative analysis of the in vitro anticancer activity of novel compounds derived from bromo-substituted quinolines, with a focus on di-bromo derivatives as potent cytotoxic agents. Due to a scarcity of specific research on 4,7-dibromoquinoline derivatives, this guide draws upon available data for structurally related bromoquinolines to provide valuable insights into their therapeutic potential.

Comparative Cytotoxicity of Bromo-Substituted Quinolines

The in vitro anticancer activity of various bromo-substituted quinoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, and the data below summarizes the cytotoxic effects of several novel compounds.

Compound ID/NameCancer Cell LineIC50 (µM)Reference CompoundIC50 of Reference (µM)
5,7-Dibromo-8-hydroxyquinoline C6 (Rat Glioma)12.3--
Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) C6 (Rat Glioma)9.6 µg/mL5-Fluorouracil (5-FU)Not Specified
HeLa (Cervical Cancer)5.45 µg/mL5-Fluorouracil (5-FU)Not Specified
HT29 (Colon Adenocarcinoma)7.8 µg/mL5-Fluorouracil (5-FU)Not Specified
Compound 7 (3,5,6,7-tetrabromo-8-methoxyquinoline) C6 (Rat Glioma)Not Specified5-Fluorouracil (5-FU)Not Specified
HeLa (Cervical Cancer)Not Specified5-Fluorouracil (5-FU)Not Specified
HT29 (Colon Adenocarcinoma)Not Specified5-Fluorouracil (5-FU)Not Specified
Compound 17 (6,8-dibromo-5-nitroquinoline) C6 (Rat Glioma)Not Specified5-Fluorouracil (5-FU)Not Specified
HeLa (Cervical Cancer)Not Specified5-Fluorouracil (5-FU)Not Specified
HT29 (Colon Adenocarcinoma)Not Specified5-Fluorouracil (5-FU)Not Specified

Experimental Protocols

The evaluation of the cytotoxic activity of these novel bromo-substituted quinoline derivatives involved standardized in vitro assays to determine their effect on cancer cell viability and proliferation.

Cell Viability and Cytotoxicity Assays

Brine Shrimp Lethality Bioassay (for preliminary cytotoxicity screening): This assay is a simple, rapid, and low-cost method for preliminary screening of the cytotoxic potential of compounds.

  • Hatching of Brine Shrimp: Artemia salina eggs are hatched in artificial seawater under constant illumination and aeration for 48 hours.

  • Preparation of Test Solutions: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted with artificial seawater to achieve a series of concentrations.

  • Exposure: Ten to fifteen nauplii (larvae) are transferred into each vial containing the test solution.

  • Incubation: The vials are incubated for 24 hours under illumination.

  • Counting: The number of surviving nauplii is counted, and the percentage of mortality is calculated.

  • LC50 Determination: The concentration at which 50% of the nauplii are killed (LC50) is determined using probit analysis.

Lactate Dehydrogenase (LDH) Assay (for cytotoxicity): This colorimetric assay measures the activity of LDH released from damaged cells as an indicator of cytotoxicity.[1]

  • Cell Seeding: Cancer cells (e.g., C6, HeLa, HT29) are seeded in 96-well plates and allowed to attach overnight.[1]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).[1]

  • Supernatant Collection: After incubation, the supernatant from each well is collected.

  • LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Measurement: The absorbance of the resulting formazan product is measured at a specific wavelength (e.g., 490 nm). The amount of color formed is proportional to the amount of LDH released.[1]

  • Calculation of Cytotoxicity: The percentage of cytotoxicity is calculated by comparing the LDH activity in treated cells to that in control (untreated) and lysed (maximum LDH release) cells.[1]

Apoptosis Detection

DNA Laddering Assay: This technique is used to visualize the characteristic fragmentation of DNA that occurs during apoptosis.[1]

  • Cell Treatment: Cancer cells are treated with the test compounds at their IC50 concentrations for a defined period.

  • DNA Extraction: Genomic DNA is extracted from both treated and untreated cells.

  • Agarose Gel Electrophoresis: The extracted DNA is loaded onto an agarose gel and subjected to electrophoresis.

  • Visualization: The DNA fragments are visualized under UV light after staining with an intercalating agent like ethidium bromide. Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments.[1]

Mechanistic Insights: Signaling Pathways and Molecular Interactions

Several bromo-substituted quinoline derivatives have been shown to exert their anticancer effects through the induction of apoptosis and inhibition of key cellular enzymes.

Induction of Apoptosis: Compounds 11 and 17 have been demonstrated to induce apoptosis in cancer cells, as confirmed by DNA laddering assays.[1] This programmed cell death is a critical mechanism for eliminating cancerous cells.

apoptosis_pathway cluster_stimulus External/Internal Stimuli cluster_execution Apoptotic Execution Bromo_Quinoline Bromo-Substituted Quinoline Derivative Caspase_Activation Caspase Activation Bromo_Quinoline->Caspase_Activation DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Cell_Death Apoptotic Cell Death DNA_Fragmentation->Cell_Death

Caption: Simplified pathway of apoptosis induction by bromo-substituted quinoline derivatives.

Inhibition of Topoisomerase I: Compounds 7 and 11 have been identified as inhibitors of human topoisomerase I.[1] This enzyme is crucial for DNA replication and repair, and its inhibition can lead to cell cycle arrest and cell death.

topoisomerase_inhibition Bromo_Quinoline Bromo-Substituted Quinoline Derivative Topoisomerase_I Topoisomerase I Bromo_Quinoline->Topoisomerase_I Inhibits DNA_Replication_Repair DNA Replication & Repair Topoisomerase_I->DNA_Replication_Repair Required for Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Topoisomerase_I->Cell_Cycle_Arrest

Caption: Mechanism of anticancer action via Topoisomerase I inhibition.

Experimental Workflow Overview

The process of evaluating the in vitro anticancer activity of novel compounds follows a structured workflow from initial screening to mechanistic studies.

experimental_workflow Synthesis Synthesis of Novel This compound Derivatives Screening Preliminary Cytotoxicity Screening (e.g., Brine Shrimp Lethality Assay) Synthesis->Screening Cell_Viability In Vitro Cell Viability Assays (e.g., LDH Assay on Cancer Cell Lines) Screening->Cell_Viability IC50 Determination of IC50 Values Cell_Viability->IC50 Mechanism Mechanistic Studies (e.g., Apoptosis Assays, Enzyme Inhibition) IC50->Mechanism

Caption: General experimental workflow for in vitro anticancer drug discovery.

References

A Comparative Guide to the Synthesis and Characterization of 4-(N-piperazinyl)-7-bromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthesis and characterization of 4-(N-piperazinyl)-7-bromoquinoline and its close analog, 4-(N-piperazinyl)-7-chloroquinoline. The information presented is intended to assist researchers in selecting appropriate synthetic routes and analytical methods for these valuable heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

Quinoline derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities. The substitution at the 4- and 7-positions of the quinoline ring is particularly crucial for modulating their pharmacological profiles. 4-(N-piperazinyl)-7-bromoquinoline is a key intermediate for the synthesis of more complex molecules with potential applications in various disease areas. This guide offers a comparative analysis of its synthesis and characterization with the analogous 7-chloro derivative, providing valuable insights for researchers working with these compounds.

Comparative Synthesis and Characterization Data

The following tables summarize the key quantitative data for the synthesis and characterization of 4-(N-piperazinyl)-7-bromoquinoline and its chloro-analog.

Table 1: Synthesis Overview

Parameter4-(N-piperazinyl)-7-bromoquinoline4-(N-piperazinyl)-7-chloroquinoline
Starting Materials 7-Bromo-4-chloroquinoline, Anhydrous Piperazine4,7-Dichloroquinoline, Anhydrous Piperazine
Reaction Type Nucleophilic Aromatic SubstitutionNucleophilic Aromatic Substitution
Solvent IsopropanolIsopropanol
Reaction Time 8 hours8 hours
Temperature RefluxReflux
Yield Not explicitly reported, expected to be high~86%[1]

Table 2: Physicochemical and Spectroscopic Data

Parameter4-(N-piperazinyl)-7-bromoquinoline4-(N-piperazinyl)-7-chloroquinoline
Molecular Formula C₁₃H₁₄BrN₃C₁₃H₁₄ClN₃
Molecular Weight 292.18 g/mol 247.72 g/mol
CAS Number 927800-44-0[2]873453-17-7
¹H NMR (CDCl₃, 200 MHz) Not availableδ: 1.92 (bs, 1H), 3.16 (s, 8H), 6.81 (d, J = 5.1 Hz, 1H), 7.40 (dd, J = 2.2 Hz, J = 9.0 Hz, 1H), 7.94 (d, J = 9.0 Hz, 1H), 8.02 (d, J = 2.2 Hz, 1H), 8.58 (d, J = 5.1 Hz, 1H)
¹³C NMR Not availableNot available
Mass Spectrometry Predicted [M+H]⁺: 292.0444 DaNot available

Experimental Protocols

Synthesis of 4-(N-piperazinyl)-7-haloquinolines

The synthesis of both 4-(N-piperazinyl)-7-bromoquinoline and its chloro-analog is achieved through a nucleophilic aromatic substitution reaction. The chlorine atom at the C4 position of the quinoline ring is significantly more reactive than the halogen at the C7 position, allowing for selective substitution by piperazine.

General Procedure:

A mixture of the appropriate 7-halo-4-chloroquinoline (1.0 equivalent) and anhydrous piperazine (2.5 equivalents) in a suitable solvent such as isopropanol is heated at reflux for approximately 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is then purified, typically by recrystallization or column chromatography, to yield the desired product.

Detailed Protocol for 4-(N-piperazinyl)-7-chloroquinoline[1]:

  • A suspension of 4,7-dichloroquinoline (35 kg, 176.7 mol) in isopropanol (175 L) is prepared.

  • Anhydrous piperazine (38 kg, 441.2 mol) is added to the suspension.

  • The mixture is heated to reflux and maintained for 8 hours.

  • After cooling to room temperature, the resulting suspension is filtered.

  • The solvent is removed from the filtrate under reduced pressure.

  • The obtained oil is washed with water until crystallization occurs.

  • The crystalline solid is filtered and washed with water to yield 7-chloro-4-(piperazin-1-yl)quinoline.

Note: A similar protocol can be adapted for the synthesis of 4-(N-piperazinyl)-7-bromoquinoline using 7-bromo-4-chloroquinoline as the starting material.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Proton NMR is used to confirm the presence of the piperazine and quinoline moieties and to verify the substitution pattern.

  • ¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule.

Mass Spectrometry (MS):

Mass spectrometry is employed to determine the molecular weight of the synthesized compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

High-Performance Liquid Chromatography (HPLC):

HPLC is a crucial technique for assessing the purity of the synthesized compound and for monitoring the progress of the reaction. A typical reversed-phase HPLC method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer.

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for the preparation of 4-(N-piperazinyl)-7-haloquinolines.

Synthesis_Workflow start 7-Halo-4-chloroquinoline reaction Nucleophilic Aromatic Substitution start->reaction piperazine Anhydrous Piperazine piperazine->reaction product 4-(N-piperazinyl)-7-haloquinoline reaction->product

Caption: General synthesis workflow.

Logical Relationship of Analogs

The structural relationship between the target compound and its chloro-analog is depicted below.

Analogs parent 4-(N-piperazinyl)-7-haloquinoline bromo 4-(N-piperazinyl)-7-bromoquinoline (X = Br) parent->bromo Halogen at C7 is Bromine chloro 4-(N-piperazinyl)-7-chloroquinoline (X = Cl) parent->chloro Halogen at C7 is Chlorine

References

Safety Operating Guide

Navigating the Safe Disposal of 4,7-Dibromoquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the scientific community, the responsible management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4,7-Dibromoquinoline, a halogenated quinoline compound. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to prevent exposure. Based on the handling requirements for similar halogenated compounds, the following PPE is recommended:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[1][2]

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator should be used.[1][3]

  • Protective Clothing: A lab coat or other suitable protective clothing is necessary to prevent skin contact.[1]

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of any dust or vapors.[3][4]

Hazard Profile and Physical Properties

While a specific Safety Data Sheet (SDS) for this compound was not found, the data for structurally similar compounds, such as other brominated and chlorinated quinolines, can provide an indication of its potential hazards. It should be assumed that this compound may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and serious eye irritation.[2][5][6]

Summary of Key Data for Structurally Similar Compounds

PropertyValueCompound Analogy
Appearance Beige Solid4-Bromoisoquinoline[2]
Melting Point 39 - 43 °C4-Bromoisoquinoline[2]
Boiling Point 280 - 285 °C4-Bromoisoquinoline[2]
Flash Point > 110 °C4-Bromoisoquinoline[2]

Note: This data is based on structurally similar compounds and should be used as a reference for safe handling and disposal planning.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][4] Halogenated organic compounds require controlled incineration to prevent environmental contamination.[4]

Waste Segregation and Collection
  • Solid Waste: All solid waste containing this compound, including unused product and contaminated consumables (e.g., weighing paper, pipette tips), must be collected in a dedicated and clearly labeled hazardous waste container.[1][3] This container should be designated for "Halogenated Organic Waste."[4]

  • Liquid Waste: Any solutions containing this compound should also be collected in a designated container for halogenated organic liquid waste. Do not mix with other non-halogenated waste streams.[1]

Container Labeling and Storage
  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards.[4][7]

  • Storage: Store the sealed container in a designated, cool, dry, and well-ventilated area away from incompatible materials, such as strong oxidizing agents.[5][8] The storage location should be secure and accessible only to authorized personnel.

Arranging for Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3][4]

  • Documentation: Follow all institutional procedures for completing hazardous waste manifests and other required documentation.

Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before being disposed of as regular laboratory waste.[1][4]

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[1]

  • Collect Rinsate: The solvent rinsate is now considered hazardous waste and must be collected and disposed of with the halogenated organic liquid waste.[1][4]

  • Final Disposal: Once properly decontaminated, the container can typically be disposed of as non-hazardous waste, in accordance with your institution's guidelines.[4]

Disposal Workflow Visualization

The following diagram illustrates the logical steps for the proper disposal of this compound.

G Workflow for the Proper Disposal of this compound cluster_prep Preparation and Handling cluster_collection Waste Collection and Segregation cluster_storage Labeling and Storage cluster_disposal Final Disposal cluster_decon Container Decontamination A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Fume Hood A->B C Collect Solid Waste in a Designated 'Halogenated Waste' Container B->C E Label Container Clearly: 'Hazardous Waste: this compound' C->E D Collect Liquid Waste (including rinsate) in a Separate 'Halogenated Liquid Waste' Container D->E F Store in a Secure, Ventilated Area E->F G Contact Institutional EHS for Pickup F->G H Licensed Hazardous Waste Disposal G->H I Triple Rinse Empty Container with Solvent J Dispose of Rinsate as Hazardous Liquid Waste I->J J->D

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4,7-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4,7-Dibromoquinoline

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are of paramount importance. This guide provides immediate, essential safety and logistical information for managing this compound in a laboratory setting. The following procedures are based on established best practices for handling halogenated aromatic compounds.

Personal Protective Equipment (PPE)

Given the potential hazards associated with this compound, including possible skin, eye, and respiratory irritation, a comprehensive suite of personal protective equipment is mandatory.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.[1][2]
Face ShieldTo be worn over safety gogglesProvides full-face protection during procedures with a high risk of splashing or aerosol generation.[3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term protection. For extended contact, consult the glove manufacturer's resistance guide.[2]Prevents direct skin contact with the chemical.[2]
Body Protection Laboratory CoatFlame-resistant (e.g., Nomex®) or 100% cotton is recommended.[2]Protects skin and personal clothing from contamination. Must be fully buttoned.[2]
Full-Length Pants-Covers the lower body to prevent skin exposure.[2]
Closed-Toe ShoesMade of a non-porous materialProtects feet from spills and falling objects.[2]
Respiratory Protection NIOSH-approved RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4]Required when handling the powder outside of a certified chemical fume hood or when engineering controls are insufficient.
Operational Plan: Handling Procedures

Safe handling of this compound requires strict adherence to operational protocols to minimize exposure and prevent contamination.

Engineering Controls:

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[5]

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[1]

Standard Operating Procedures:

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing and Transfer: To minimize the generation of dust, handle the solid compound with care. Use anti-static weigh paper or a tared container for weighing. A spatula should be used for all transfers.[2]

  • Solution Preparation: When preparing a solution, slowly add the solid this compound to the solvent in an appropriate container inside the fume hood. Keep the container capped when not in use.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[6][7] Decontaminate all surfaces and equipment. Remove and dispose of contaminated PPE as hazardous waste.

Disposal Plan

Chemical waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect any unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, labeled hazardous waste container for halogenated organic compounds.[2]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.[2]

  • Contaminated PPE: Dispose of contaminated gloves, bench paper, and other disposable PPE in a designated hazardous waste stream.[2]

Disposal Method:

  • All waste must be disposed of through an approved waste disposal plant.[6][7][8] Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures

First-Aid Measures:

  • Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[6][8]

  • Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6] Take off contaminated clothing and wash it before reuse.[6][8]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1][6]

  • Ingestion: Clean your mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[4][6]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound, from preparation to disposal, ensuring a secure laboratory environment.

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare work area in fume hood prep_ppe->prep_area weigh Weigh solid this compound prep_area->weigh Proceed to handling transfer Transfer to container weigh->transfer dissolve Prepare solution (if applicable) transfer->dissolve decontaminate Decontaminate surfaces & equipment dissolve->decontaminate After experiment completion wash Wash hands thoroughly decontaminate->wash segregate_solid Segregate solid hazardous waste wash->segregate_solid Proceed to disposal dispose Arrange for approved waste disposal segregate_solid->dispose segregate_liquid Segregate liquid hazardous waste segregate_liquid->dispose segregate_ppe Dispose of contaminated PPE segregate_ppe->dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-Dibromoquinoline
Reactant of Route 2
Reactant of Route 2
4,7-Dibromoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.